Product packaging for 4-Chloro-2,6-diphenylpyrimidine(Cat. No.:CAS No. 29509-91-9)

4-Chloro-2,6-diphenylpyrimidine

カタログ番号: B189500
CAS番号: 29509-91-9
分子量: 266.72 g/mol
InChIキー: MJDDVTZXYXHTRY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-Chloro-2,6-diphenylpyrimidine is a versatile chemical scaffold prized in medicinal chemistry and drug discovery. The presence of the chloro group at the 4-position makes this compound a key synthetic intermediate for nucleophilic aromatic substitution, allowing researchers to efficiently generate a diverse library of 4-substituted-2,6-diphenylpyrimidine derivatives for biological evaluation. Its utility is highlighted in multi-target therapeutic approaches for complex neurodegenerative diseases. The pyrimidine core is a recognized pharmacophore in the development of potential treatments for Alzheimer's disease, where substituted pyrimidines are investigated for their activity against multiple targets, including cholinesterases and beta-secretase . Furthermore, this compound serves as a precursor in the synthesis of novel chalcogen-containing molecules (S, Se, Te), which are of significant interest due to their potential redox activity and applications in developing cytotoxic agents and immunomodulators . The 2,6-diphenylpyrimidine structure is also a featured motif in patented research for compounds designed to act as ligands for adenosine receptors, indicating its relevance in early-stage pharmaceutical development .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11ClN2 B189500 4-Chloro-2,6-diphenylpyrimidine CAS No. 29509-91-9

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-chloro-2,6-diphenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2/c17-15-11-14(12-7-3-1-4-8-12)18-16(19-15)13-9-5-2-6-10-13/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDDVTZXYXHTRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342450
Record name 4-Chloro-2,6-diphenylpyrimidine
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URL https://comptox.epa.gov/dashboard/DTXSID80342450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194855
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

29509-91-9
Record name 4-Chloro-2,6-diphenylpyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-2,6-diphenylpyrimidine
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Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2,6-diphenylpyrimidine (CAS Number: 29509-91-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-2,6-diphenylpyrimidine, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details its chemical and physical properties, synthesis methodologies, and explores its applications as a key intermediate in the development of novel therapeutic agents and functional materials.

Chemical and Physical Properties

This compound is a crystalline solid at room temperature. Its core structure consists of a pyrimidine ring substituted with two phenyl groups and a reactive chlorine atom, making it an attractive scaffold for further chemical modifications.

PropertyValueReference
CAS Number 29509-91-9[1]
Molecular Formula C₁₆H₁₁ClN₂[1]
Molecular Weight 266.72 g/mol [1]
Melting Point 104-105 °C[2]
Boiling Point 339.2 °C[3]
Density 1.221 g/cm³[3]
Appearance White to off-white crystalline powder
Purity ≥98%[1]

Synthesis of this compound

The primary synthetic route to this compound is through a palladium-catalyzed Suzuki cross-coupling reaction. This method offers high yields and good functional group tolerance. Below are two detailed experimental protocols.

Experimental Protocol 1: Suzuki Coupling with Phenylboronic Acid Pinacol Ester

This protocol describes the synthesis of this compound from 2,4,6-trichloropyrimidine and a phenylboronic acid derivative.[4]

Materials:

  • 2,4,6-Trichloropyrimidine

  • (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • To a reaction flask, add 2,4,6-trichloropyrimidine (10 g, 54.5 mmol), (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene (22.3 g, 109 mmol), and tetrakis(triphenylphosphine)palladium(0) (3.8 g, 3.27 mmol).

  • Add a solvent mixture of THF (240 mL) and water (120 mL).

  • Add potassium carbonate (45.2 g) to the mixture.

  • Heat the reaction mixture to 90 °C and stir.

  • Monitor the reaction progress until completion.

  • Cool the reaction mixture and perform an extraction with dichloromethane and water.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by silica gel column chromatography and recrystallization to obtain this compound.

A reported yield for this method is 65%.[4]

Experimental Protocol 2: General Suzuki Coupling with Phenylboronic Acid

This protocol provides a general guideline for the Suzuki coupling of a chloropyrimidine with a phenylboronic acid.[5]

Materials:

  • A suitable chloropyrimidine starting material

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene)

  • Inert gas (Nitrogen or Argon)

  • Ethyl acetate

  • Water and brine

  • Anhydrous sodium sulfate

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine the chloropyrimidine (1.0 eq), phenylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (0.02-0.05 eq).

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to 80-110 °C and stir for 2 to 24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product via column chromatography.

A yield of 75% has been reported for a similar synthesis.[4]

Suzuki_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine: - Chloropyrimidine - Phenylboronic Acid - Base - Palladium Catalyst Solvent Add Degassed Solvent Reactants->Solvent Inert Atmosphere Heat Heat (80-110°C) Stir (2-24h) Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Cool, Dilute, Extract, Dry Monitor->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product 4-Chloro-2,6- diphenylpyrimidine Purification->Product

Suzuki Coupling Synthesis Workflow

Applications in Research and Drug Development

This compound is a versatile building block in the synthesis of a variety of heterocyclic compounds. Its stable pyrimidine core and reactive chloro group make it a valuable intermediate for developing active pharmaceutical ingredients (APIs).[3]

  • Kinase Inhibitors: The diphenylpyrimidine scaffold is a known "hinge-binding" motif that can competitively inhibit the ATP-binding site of kinases. This makes this compound a key intermediate in the development of kinase inhibitors for cancer therapy.[3][6]

  • Anti-inflammatory Agents: Pyrimidine derivatives have shown potent anti-inflammatory effects, often by inhibiting key inflammatory mediators like cyclooxygenase (COX) enzymes.[7]

  • Antiviral Agents: The pyrimidine scaffold is present in many antiviral drugs. While direct antiviral data for this compound is limited, its derivatives are being explored for antiviral applications.[8]

  • Agrochemicals: The aromatic and heterocyclic structure of this compound enhances bioactivity, making it useful in the design of novel pesticides.[3]

Biological Activity of Diphenylpyrimidine Derivatives

Derivative ClassTargetBiological ActivityReference
Propargyl-containing 4,6-diphenylpyrimidinesMonoamine Oxidase A (MAO-A)Potent inhibition (IC₅₀ = 18.34 ± 0.38 nM for the most potent derivative)[9]
Propargyl-containing 4,6-diphenylpyrimidinesAcetylcholinesterase (AChE)Potent inhibition (IC₅₀ = 9.54 ± 0.07 nM for the most potent derivative)[9]
A specific diphenylpyrimidine derivative (15b)Histone Deacetylase 6 (HDAC6)Selective inhibition, leading to anti-inflammatory effects[3]

Experimental Protocol: Cell Viability (MTT) Assay

To evaluate the cytotoxic potential of this compound or its derivatives, a standard MTT assay can be performed. This colorimetric assay measures cell metabolic activity, which is indicative of cell viability.[4]

Materials:

  • Human cancer cell line (e.g., HeLa)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell viability) can be determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow cluster_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis A Seed Cells in 96-well plate B Incubate 24h A->B C Treat with Compound (Serial Dilutions) B->C D Incubate (24-72h) C->D E Add MTT Solution D->E F Incubate 4h E->F G Solubilize Formazan with DMSO F->G H Read Absorbance (570 nm) G->H I Calculate % Viability H->I J Determine IC50 I->J

MTT Cell Viability Assay Workflow

Signaling Pathway Modulation by a Diphenylpyrimidine Derivative

While the specific signaling pathways modulated by this compound have not been extensively characterized, a related diphenylpyrimidine derivative has been identified as a novel HDAC6 inhibitor. This compound has been shown to alleviate atopic dermatitis through its anti-inflammatory effects, which are facilitated via the TLR4/MAPK, STAT3, and NF-κB signaling pathways.[3]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MAPK MAPK Pathway TLR4->MAPK STAT3 STAT3 TLR4->STAT3 IKK IKK TLR4->IKK Inflammatory_Genes Inflammatory Gene Transcription MAPK->Inflammatory_Genes activates STAT3->Inflammatory_Genes activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates NFkB_nuc->Inflammatory_Genes activates Diphenylpyrimidine Diphenylpyrimidine Derivative (HDAC6i) Diphenylpyrimidine->MAPK inhibits Diphenylpyrimidine->STAT3 inhibits Diphenylpyrimidine->IKK inhibits

Anti-inflammatory Signaling Pathway Modulation

References

In-Depth Technical Guide to the Chemical Structure of 4-Chloro-2,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of 4-Chloro-2,6-diphenylpyrimidine. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Chemical Structure and Properties

This compound is a heterocyclic compound with the chemical formula C₁₆H₁₁ClN₂.[1][2] It possesses a central pyrimidine ring substituted with two phenyl groups at positions 2 and 6, and a chlorine atom at position 4. This substitution pattern imparts specific chemical and physical properties that make it a valuable intermediate in organic synthesis, particularly for the development of pharmacologically active molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₆H₁₁ClN₂[1][2]
Molecular Weight 266.72 g/mol [1][2]
CAS Number 29509-91-9[1][2]
Melting Point 104-105 °C[3]
Density 1.221 g/cm³[4]
Boiling Point 339.2 °C[4]
Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. While raw spectral data is not provided, the availability of ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data has been reported.[5][6]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common and effective method involves a Suzuki coupling reaction.

Experimental Protocol: Suzuki Coupling Reaction[1]

Objective: To synthesize this compound from 2,4,6-trichloropyrimidine and a phenylboronic acid derivative.

Materials:

  • 2,4,6-Trichloropyrimidine

  • (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene (Phenylboronic acid pinacol ester)

  • Tetrakis(triphenylphosphine)palladium(0)

  • Potassium carbonate

  • Tetrahydrofuran (THF)

  • Water

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine 2,4,6-trichloropyrimidine (1.0 eq), (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.06 eq).

  • Add a 2:1 mixture of THF and water to the flask.

  • Add potassium carbonate (4.0 eq) to the reaction mixture.

  • Stir the mixture vigorously and heat to 90 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform a liquid-liquid extraction with dichloromethane and water.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography followed by recrystallization to yield pure this compound.

Expected Yield: Approximately 65%.[1]

Synthesis_Workflow reagents Reactants: - 2,4,6-Trichloropyrimidine - Phenylboronic acid pinacol ester - Pd(PPh₃)₄ - K₂CO₃ - THF/Water reaction Suzuki Coupling (90 °C) reagents->reaction workup Work-up: - Extraction with DCM/Water - Drying (MgSO₄) - Concentration reaction->workup purification Purification: - Silica Gel Chromatography - Recrystallization workup->purification product This compound purification->product

Synthesis workflow for this compound.

Structural Characterization Protocols

Detailed characterization is crucial to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts (δ) in parts per million (ppm) relative to the solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl).

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to C-H, C=C, C=N, and C-Cl bonds.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the ions.

  • Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in a single crystal.

Protocol:

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.

  • Crystal Mounting: Select a well-formed single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

  • Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular structure.

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Structural Characterization Purified_Compound Purified This compound NMR NMR Spectroscopy (¹H & ¹³C) Purified_Compound->NMR IR IR Spectroscopy Purified_Compound->IR MS Mass Spectrometry Purified_Compound->MS Xray X-ray Crystallography Purified_Compound->Xray Structure_Elucidation Structure Elucidation and Confirmation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Xray->Structure_Elucidation

Experimental workflow for structural characterization.

Biological Significance and Potential Applications

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Derivatives of pyrimidines are known to exhibit a wide range of biological activities, including as kinase inhibitors.[7][8] this compound, with its reactive chloro group, serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications, particularly in oncology.

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[9] Pyrimidine-based compounds can act as ATP-competitive inhibitors by binding to the hinge region of the kinase active site.

Aurora kinases, particularly Aurora A, are frequently overexpressed in human cancers and play a role in stabilizing the MYC family of oncoproteins, which are potent drivers of cell proliferation.[6][10] Small molecule inhibitors based on the pyrimidine scaffold have been designed to target Aurora A kinase. Inhibition of Aurora A leads to the destabilization and subsequent degradation of MYC oncoproteins, resulting in reduced cell proliferation and tumor growth.

Aurora_Kinase_Pathway Pyrimidine_Inhibitor This compound Derivative AuroraA Aurora A Kinase Pyrimidine_Inhibitor->AuroraA Inhibition MYC MYC Oncoprotein AuroraA->MYC Stabilization Proliferation Cell Proliferation & Tumor Growth MYC->Proliferation Promotion

Inhibition of the Aurora A Kinase-MYC signaling pathway.

Mitogen- and stress-activated protein kinase 1 (MSK1) is another kinase implicated in cellular processes. Notably, chloropyrimidine derivatives have been identified as covalent inhibitors of the C-terminal kinase domain (CTKD) of MSK1.[11] This covalent inhibition occurs through a nucleophilic substitution (SₙAr) reaction between a cysteine residue in the kinase and the chloro-substituted pyrimidine.

MSK1_Inhibition_Pathway Chloropyrimidine This compound Derivative MSK1 MSK1 (CTKD) - Cysteine Residue Chloropyrimidine->MSK1 Covalent Inhibition (SNAr) Downstream Downstream Signaling MSK1->Downstream Phosphorylation

Covalent inhibition of the MSK1 signaling pathway.

Conclusion

This compound is a synthetically accessible and versatile chemical entity. Its structural features and the reactivity of the chloro substituent make it an important building block for the development of novel small molecules with potential therapeutic value. The established link between pyrimidine-based compounds and kinase inhibition highlights the potential for derivatives of this compound to be explored as targeted therapies in oncology and other diseases driven by aberrant kinase activity. The detailed protocols provided in this guide serve as a valuable resource for researchers aiming to synthesize, characterize, and further investigate this promising chemical scaffold.

References

Physical and chemical properties of 4-Chloro-2,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and synthetic properties of 4-Chloro-2,6-diphenylpyrimidine. It is intended to serve as a foundational resource for researchers utilizing this compound as a key intermediate in the fields of medicinal chemistry and materials science.

Core Properties and Identifiers

This compound is a solid, aromatic heterocyclic compound. Its structure, featuring a pyrimidine core with two phenyl substituents and a reactive chlorine atom, makes it a valuable building block in organic synthesis. The chloro-group at the 4-position is particularly susceptible to nucleophilic substitution, providing a versatile handle for molecular elaboration.

Table 1: Chemical Identifiers and Computed Properties

Identifier/Property Value
CAS Number 29509-91-9[1][2][3]
Molecular Formula C₁₆H₁₁ClN₂[1][3]
Molecular Weight 266.72 g/mol [1][3]
IUPAC Name This compound
Synonyms 2,6-Diphenyl-4-chloropyrimidine, 4-CDPP[1]
SMILES C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)Cl[1][3]
InChI Key MJDDVTZXYXHTRY-UHFFFAOYSA-N
Topological Polar Surface Area (TPSA) 25.78 Ų[1][3]

| LogP (Computed) | 4.464[1][3] |

Table 2: Physical Properties

Property Value Source
Appearance White to off-white powder or crystalline solid -
Melting Point 104-108 °C [4]
Boiling Point (Predicted) 339.2 ± 35.0 °C [4]
Density (Predicted) 1.221 g/cm³ [2][4]

| Storage Conditions | Room temperature, store in a dry, sealed environment away from moisture.[1][2] | - |

Synthesis and Characterization

The synthesis of this compound is most effectively achieved through a palladium-catalyzed cross-coupling reaction.

This protocol details a Suzuki coupling reaction for the synthesis of this compound.[1]

Materials:

  • 2,4,6-trichloropyrimidine (10 g, 54.5 mmol)

  • (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene (22.3 g, 109 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (3.8 g, 3.27 mmol)

  • Potassium carbonate (45.2 g)

  • Tetrahydrofuran (THF) (240 mL)

  • Water (120 mL)

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • Combine 2,4,6-trichloropyrimidine, (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate in a mixed solvent of THF and water.

  • Heat the reaction mixture to 90 °C and stir. Monitor the reaction for completion using an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, cool the mixture and perform an extraction using dichloromethane and water.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography followed by recrystallization to yield the final product.[1]

A typical yield for this reaction is approximately 65%.[1]

G cluster_reactants Starting Materials & Reagents cluster_workup Workup & Purification A 2,4,6-Trichloropyrimidine Reaction Suzuki Coupling Reaction (Stir at 90°C) A->Reaction B Phenylboronic Acid Pinacol Ester B->Reaction C Pd(PPh₃)₄ (Catalyst) C->Reaction D K₂CO₃ (Base) D->Reaction E THF/Water (Solvent) E->Reaction F Extraction (DCM/Water) Reaction->F G Drying (Anhydrous MgSO₄) F->G H Concentration G->H I Column Chromatography H->I J Recrystallization I->J Product This compound J->Product

Caption: Synthetic workflow for this compound.

While specific, detailed spectra for this compound are not widely published, characterization would rely on standard spectroscopic methods. The expected features are outlined below.

Table 3: Expected Spectroscopic Features

Technique Expected Features
¹H NMR Signals in the aromatic region (approx. 7.4-8.5 ppm) corresponding to the protons on the two phenyl rings and the single proton on the pyrimidine ring.
¹³C NMR Resonances for the aromatic carbons of the phenyl and pyrimidine rings. Key signals would include those for the carbon atoms attached to the chlorine and nitrogen atoms.
IR Spectroscopy Characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic and pyrimidine rings (approx. 1400-1600 cm⁻¹), and C-H stretching of the aromatic rings (approx. 3000-3100 cm⁻¹).[5]

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight (266.72 g/mol ), exhibiting a characteristic isotopic pattern (approx. 3:1 ratio for M⁺ and M+2⁺ peaks) due to the presence of the ³⁵Cl and ³⁷Cl isotopes. |

Applications in Drug Discovery and Medicinal Chemistry

This compound is a crucial intermediate in the synthesis of pharmaceuticals, most notably in the development of kinase inhibitors for cancer therapy.[2]

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 4-anilino-pyrimidine scaffold, which can be readily synthesized from this compound via nucleophilic substitution with a substituted aniline, is a well-established pharmacophore known to bind to the ATP-binding site of many kinases.[6] By blocking the ATP-binding site, these inhibitors prevent the phosphorylation of downstream substrates, thereby interrupting the signaling cascade that drives tumor cell proliferation and survival.

Derivatives of the broader 4,6-diphenylpyrimidine class have also been investigated as dual inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), showing potential for the treatment of Alzheimer's disease.[7]

G cluster_membrane Cell Membrane cluster_pathway Signaling Cascade cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) ADP ADP RTK->ADP Ras Ras RTK->Ras Phosphorylates Ligand Growth Factor Ligand->RTK Binds & Activates Inhibitor Kinase Inhibitor (Derived from Core Scaffold) Inhibitor->RTK Blocks ATP Binding Site ATP ATP ATP->RTK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Activates

Caption: Conceptual kinase inhibition signaling pathway.

References

An In-depth Technical Guide to 4-Chloro-2,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive technical information on 4-Chloro-2,6-diphenylpyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. It is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Identity and Properties

This compound is a substituted pyrimidine derivative characterized by the presence of two phenyl groups and a reactive chlorine atom. These features make it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₁₆H₁₁ClN₂[1][2][3]
Molecular Weight 266.72 g/mol [1][2]
CAS Registry Number 29509-91-9[1][2]
Appearance White to off-white solid
Melting Point 104-105°C[2]
Density 1.221 g/cm³[2][3]
Boiling Point 339.2°C[3]

Applications in Research and Development

The unique structure of this compound, featuring a stable pyrimidine core and a reactive chloro group, makes it a crucial intermediate in the synthesis of more complex molecules. The chloro group can be readily displaced in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Its primary applications include:

  • Pharmaceutical Synthesis: It serves as a key precursor in the development of kinase inhibitors for cancer therapy.[3]

  • Drug Discovery: It is employed in the research and development of novel anti-inflammatory and antiviral agents.[3]

  • Agrochemicals: The aromatic and heterocyclic structure is utilized in designing new pesticides with enhanced bioactivity.[3]

Experimental Protocols: Synthesis

A common method for the synthesis of this compound involves a Suzuki coupling reaction. The following protocol is based on established procedures.[4]

Objective: To synthesize this compound via a palladium-catalyzed cross-coupling reaction.

Materials:

  • 2,4,6-trichloropyrimidine

  • Phenylboronic acid (or its boronate ester equivalent like (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a reaction vessel, combine 2,4,6-trichloropyrimidine (1 equivalent) and phenylboronic acid (2 equivalents).

  • Add a mixed solvent system of THF and water.

  • Add potassium carbonate (a base) and the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Heat the reaction mixture to 80-90°C and stir for several hours (e.g., 12 hours) under an inert atmosphere.

  • Upon completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Perform an extraction using dichloromethane and water to separate the organic product from the aqueous phase.

  • Collect the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography or recrystallization to yield pure this compound.[4]

Logical Workflow and Pathway Visualizations

The following diagrams illustrate the synthesis workflow and the role of this compound as a versatile chemical intermediate.

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_reaction Reaction cluster_product Intermediate Product cluster_purification Workup & Purification A 2,4,6-Trichloropyrimidine D Suzuki Coupling A->D B Phenylboronic Acid B->D C Pd(PPh₃)₄ (Catalyst) K₂CO₃ (Base) THF/Water (Solvent) 90°C C->D F Extraction Column Chromatography D->F E This compound F->E G A This compound B Nucleophilic Aromatic Substitution (SNAr) A->B C Kinase Inhibitors B->C D Antiviral Agents B->D E Agrochemicals B->E F Various Nucleophiles (e.g., Amines, Alcohols, Thiols) F->B

References

An In-Depth Technical Guide to 4-Chloro-2,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,6-diphenylpyrimidine is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its pyrimidine core, substituted with two phenyl groups and a reactive chlorine atom, makes it a versatile building block in medicinal chemistry, particularly in the development of kinase inhibitors for oncological research. The stable pyrimidine scaffold, combined with the reactive chloro group at the 4-position, allows for further functionalization and the creation of diverse chemical libraries for drug discovery.[1] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound.

Molecular Properties and SMILES Notation

The Simplified Molecular Input Line Entry System (SMILES) notation for this compound is a unique identifier that describes its two-dimensional structure. This notation is essential for cheminformatics and computational chemistry applications.

SMILES Notation: C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)Cl[2]

PropertyValueSource
Molecular Formula C₁₆H₁₁ClN₂--INVALID-LINK--[2]
Molecular Weight 266.72 g/mol --INVALID-LINK--[2]
CAS Number 29509-91-9--INVALID-LINK--[2]
Topological Polar Surface Area (TPSA) 25.78 Ų--INVALID-LINK--[2]
logP 4.464--INVALID-LINK--[2]
Hydrogen Bond Acceptors 2--INVALID-LINK--[2]
Hydrogen Bond Donors 0--INVALID-LINK--[2]
Rotatable Bonds 2--INVALID-LINK--[2]

Synthesis of this compound

The synthesis of this compound can be achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for the formation of carbon-carbon bonds.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

  • 2,4,6-trichloropyrimidine

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0)

  • Tetrabutylammonium bromide

  • Sodium hydroxide

  • Toluene

  • Water

Procedure:

  • In a reaction vessel, combine 2,4,6-trichloropyrimidine and phenylboronic acid in toluene and water.

  • Add tetrakis(triphenylphosphine)palladium(0) as the catalyst and tetrabutylammonium bromide.

  • Add sodium hydroxide to the mixture.

  • Heat the reaction mixture to 80°C and stir for 12 hours under an inert atmosphere.

  • Upon completion of the reaction, as monitored by an appropriate technique (e.g., TLC or LC-MS), cool the mixture to room temperature.

  • Perform an extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and water.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Applications in Drug Discovery

While specific biological activity data for this compound is not extensively available in the public domain, its structural motifs are prevalent in a wide range of biologically active compounds. The pyrimidine core is a well-established scaffold in medicinal chemistry, known to interact with various biological targets. Derivatives of 4,6-diarylpyrimidines have shown potential as anti-tubercular agents and dual inhibitors of phosphoinositide 3-kinases (PI3Ks) and tubulin, which are important targets in oncology.[3]

The primary utility of this compound lies in its role as a key intermediate for the synthesis of more complex molecules. The reactive chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups, particularly amines. This feature is widely exploited in the development of kinase inhibitors, where an aniline moiety is often introduced at this position to interact with the hinge region of the kinase ATP-binding site.

Visualizations

Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.

Synthesis_Workflow start Start reactants Combine Reactants: - 2,4,6-trichloropyrimidine - Phenylboronic acid - Toluene/Water start->reactants add_reagents Add Reagents: - Pd(PPh3)4 - TBAB - NaOH reactants->add_reagents reaction Heat to 80°C Stir for 12h (Inert Atmosphere) add_reagents->reaction workup Work-up: - Cool to RT - Extraction (DCM/Water) - Dry organic layer reaction->workup purification Purification: Silica Gel Column Chromatography workup->purification product 4-Chloro-2,6- diphenylpyrimidine purification->product

Synthesis workflow for this compound.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery. Its straightforward synthesis via Suzuki-Miyaura cross-coupling and the reactivity of its chloro-substituent make it an attractive starting material for the generation of diverse chemical libraries. While direct biological data for this specific compound is limited, the prevalence of the 4,6-diphenylpyrimidine scaffold in potent kinase inhibitors and other biologically active molecules underscores its importance for further investigation by researchers and scientists in the development of novel therapeutics. Future studies focused on the biological evaluation of this compound and its derivatives are warranted to fully elucidate their therapeutic potential.

References

The Enduring Potency of Pyrimidine Scaffolds in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental heterocyclic scaffold, continues to be a cornerstone in the discovery and development of novel therapeutic agents. Its versatile chemical nature and ability to interact with a wide array of biological targets have led to a rich and expanding portfolio of approved drugs and clinical candidates. This technical guide provides an in-depth exploration of key literature on pyrimidine derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action in critical therapeutic areas such as oncology and infectious diseases.

Quantitative Analysis of Biological Activity

The biological efficacy of pyrimidine derivatives has been extensively quantified across numerous studies. The following tables summarize key inhibitory concentrations (IC50) for anticancer activity and minimum inhibitory concentrations (MIC) for antimicrobial activity, providing a comparative overview of the potency of various substituted pyrimidines.

Table 1: Anticancer Activity of Pyrimidine Derivatives (IC50 Values in µM)

Compound IDCell LineTarget/MechanismIC50 (µM)Reference
3b C32 (Amelanotic Melanoma)Cytotoxicity24.4[1]
3b A375 (Melanoma)Cytotoxicity25.4[1]
4i MCF-7 (Breast Cancer)ROS-mediated apoptosis0.33 ± 0.24[2]
4i HeLa (Cervical Cancer)ROS-mediated apoptosis0.52 ± 0.13[2]
4i HepG2 (Liver Cancer)ROS-mediated apoptosis3.09 ± 0.11[2]
24 -β-Glucuronidase Inhibition2.8 ± 0.10[3][4]
4g MCF-7 (Breast Cancer)EGFR Inhibition5.1 ± 1.14[5]
4g HepG2 (Liver Cancer)EGFR Inhibition5.02 ± 1.19[5]
4g HCT-116 (Colon Cancer)EGFR Inhibition6.6 ± 1.40[5]
15 NCI 60 Cell PanelBroad-spectrum cytotoxicity0.018 - 9.98[6]
16 NCI 60 Cell PanelBroad-spectrum cytotoxicity0.018 - 9.98[6]
16 -EGFR Tyrosine Kinase0.034[6]

Table 2: Antimicrobial Activity of Pyrimidine Derivatives (MIC Values in µg/mL)

Compound ClassBacterial StrainMIC (µg/mL)Reference
Pyridothienopyrimidine DerivativesStaphylococcus aureus7.81 - 15.63[7]
Pyridothienopyrimidine DerivativesBacillus cereus7.81 - 15.63[7]
Pyridothienopyrimidine DerivativesBacillus subtilis7.81 - 15.63[7]
Pyridothienopyrimidine DerivativesEscherichia coli> 7.81[7]
Pyridothienopyrimidine DerivativesSalmonella typhimurium> 7.81[7]
Pyridothienopyrimidine DerivativesPseudomonas aeruginosa> 7.81[7]
DihydropyrimidinesBacillus subtilis12.5[8]
DihydropyrimidinesEscherichia coli12.5[8]
DihydropyrimidinesCandida albicans25[8]

Key Experimental Protocols

The synthesis and biological evaluation of pyrimidine derivatives involve a range of standard and specialized laboratory techniques. Below are detailed methodologies for key experiments cited in the literature.

Synthesis of 2-Aminopyrimidine Derivatives

This protocol outlines a general method for the synthesis of 2-aminopyrimidine derivatives via the condensation of a β-dicarbonyl compound with guanidine.[9]

Materials:

  • β-ketoester or β-aldehydoester (1.0 eq)

  • Guanidine hydrochloride (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Ethanol (solvent)

Procedure:

  • To a stirred solution of the β-dicarbonyl compound in ethanol, add guanidine hydrochloride and potassium carbonate.

  • Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aminopyrimidine derivative.

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[10]

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3, A-549, HCT-116)

  • 96-well plates

  • Pyrimidine compounds (test compounds)

  • Vehicle control (e.g., DMSO)

  • Positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control and a positive control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100-200 µL of a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Materials:

  • Bacterial or fungal strains

  • 96-well microtiter plates

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Pyrimidine compounds (test compounds)

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

  • Bacterial/fungal inoculum

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the pyrimidine compounds in the appropriate broth in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain to be tested.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Pyrimidine derivatives exert their therapeutic effects by modulating various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate key pathways targeted by these compounds.

EGFR Signaling Pathway Inhibition

Many pyrimidine-based anticancer agents function as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key regulator of cell proliferation and survival.[11][12][13][14] Inhibition of EGFR blocks downstream signaling cascades, leading to reduced tumor growth.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Pyrimidine Pyrimidine Derivative Pyrimidine->EGFR Inhibits SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine derivative.

JAK-STAT Signaling Pathway Inhibition

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling that governs immune responses and cell growth.[15][16][17][18] Aberrant JAK-STAT signaling is implicated in various cancers and inflammatory diseases, making it a key target for pyrimidine-based inhibitors.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Pyrimidine Pyrimidine Derivative Pyrimidine->JAK Inhibits STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Regulates

Caption: Inhibition of the JAK-STAT signaling pathway by a pyrimidine derivative.

Conclusion

The pyrimidine scaffold remains a highly privileged structure in medicinal chemistry, demonstrating broad and potent biological activities. The continued exploration of novel derivatives, coupled with a deeper understanding of their mechanisms of action, promises to deliver the next generation of innovative therapies for a multitude of diseases. This guide serves as a foundational resource for researchers dedicated to advancing this critical field of drug discovery.

References

A Technical Guide to the Biological Activity of 2,6-Diphenylpyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a fundamental heterocyclic motif present in nucleic acids and a wide array of pharmacologically active molecules.[1][2] Among its numerous derivatives, the 2,6-diphenylpyrimidine core has emerged as a privileged structure in medicinal chemistry, granting access to compounds with a diverse range of biological activities. These analogs have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][3][4] This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of 2,6-diphenylpyrimidine analogs, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Synthesis of the 2,6-Diphenylpyrimidine Core

The synthesis of the 2,6-diphenylpyrimidine scaffold is typically achieved through condensation reactions. A common and efficient approach involves a one-pot, three-component reaction of an aromatic aldehyde, a ketone (like 1,2-diphenylethanone), and a nitrogen source such as urea, guanidine, or acetamidine under solvent-free or microwave-assisted conditions.[5][6] Another established method is the Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with a suitable reagent like thiourea.[5]

Table 1: Comparison of Synthesis Methods for 2,6-Diphenylpyrimidine Analogs [5]

Parameter Two-Step Method (Claisen-Schmidt) One-Pot PPh₃-Catalyzed Synthesis Microwave-Assisted Synthesis
Starting Materials Benzaldehyde, Acetophenone, Thiourea 1,3-Diphenyl-2-propen-1-one, Thiourea Benzaldehyde, Acetophenone, Thiourea
Catalyst NaOH (Step 1), KOH (Step 2) Triphenylphosphine (PPh₃) Sulfamic Acid
Solvent Ethanol Ethanol Solvent-free
Reaction Time ~31 hours Monitored by TLC 3-6 minutes
Temperature 25°C then Reflux 65°C 120°C
Yield 81-87% (Cyclization step) Good to Excellent 78-94%

| Purification | Recrystallization | Recrystallization | Precipitation and washing |

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product Formation cluster_purification Workup & Purification A Benzaldehyde Catalyst Catalyst (e.g., Sulfamic Acid) A->Catalyst B Acetophenone B->Catalyst C Thiourea C->Catalyst Conditions Microwave 120°C, 3-6 min Catalyst->Conditions Product 2,6-Diphenylpyrimidine Analog Conditions->Product Purify Precipitation & Washing Product->Purify Final Pure Compound (Yield: 78-94%) Purify->Final

Figure 1: General workflow for microwave-assisted synthesis. (Caption)

Anticancer Activity

Derivatives of 2,6-diphenylpyrimidine have shown significant antiproliferative activity against a range of human cancer cell lines.[1][7] Their mechanism of action is often multi-targeted, involving the inhibition of key kinases and enzymes crucial for cancer cell survival and proliferation.

  • Kinase Inhibition: Many analogs act as potent inhibitors of kinases involved in oncogenic signaling pathways. This includes Phosphoinositide 3-kinases (PI3Ks), Bruton's tyrosine kinase (BTK), and Cyclin-dependent kinase 2 (CDK2).[1][8][9] Inhibition of these kinases disrupts downstream signaling, leading to cell cycle arrest and apoptosis.[7]

  • HDAC6 Inhibition: Certain diphenylpyrimidine derivatives have been identified as novel histone deacetylase 6 (HDAC6) inhibitors.[3]

  • Topoisomerase Inhibition and DNA Intercalation: Some compounds are believed to exert their cytotoxic effects by inhibiting topoisomerase II and intercalating with DNA, disrupting DNA replication and repair processes.[10]

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Analog 2,6-Diphenylpyrimidine Analog Analog->PI3K Inhibits

Figure 2: Inhibition of the PI3K/Akt signaling pathway. (Caption)

The antiproliferative effects are typically quantified by IC₅₀ values, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 2: IC₅₀ Values of Selected 2,6-Diphenylpyrimidine Analogs Against Cancer Cell Lines

Compound Cell Line Target/Class IC₅₀ (µM) Reference
Compound 9k A549 (Lung) 2,4-Diaminopyrimidine 2.14 [7]
HCT-116 (Colon) 2,4-Diaminopyrimidine 3.59 [7]
PC-3 (Prostate) 2,4-Diaminopyrimidine 5.52 [7]
MCF-7 (Breast) 2,4-Diaminopyrimidine 3.69 [7]
Compound 13f MCF-7 (Breast) 2,4-Diaminopyrimidine 4.01 [7]
Compound 11g HL60 (Leukemia) BTK Inhibitor 3.66 [9]
Raji (Leukemia) BTK Inhibitor 6.98 [9]
Ramos (Leukemia) BTK Inhibitor 5.39 [9]

| Compound 15n | PC-3 (Prostate) | 5-cyano-pyrimidine | 1.86 |[11] |

  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HL60) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.[9]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The synthesized 2,6-diphenylpyrimidine analogs are dissolved in DMSO to create stock solutions. These are then serially diluted to various concentrations and added to the wells. A control group receives only DMSO-containing medium. The plates are incubated for 48-72 hours.[9]

  • MTT Assay: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The formazan crystals formed by viable cells are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell growth inhibition is calculated relative to the control. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[9]

Anti-inflammatory Activity

Several 2,6-diphenylpyrimidine analogs exhibit potent anti-inflammatory properties.[3][12] This activity is often linked to the inhibition of key inflammatory mediators and signaling pathways.

  • COX-2 Inhibition: A primary mechanism is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins that mediate inflammation and pain.[12][13] Selective COX-2 inhibitors offer a therapeutic advantage by minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[13]

  • Modulation of Inflammatory Pathways: Certain derivatives can alleviate inflammation by modulating complex signaling cascades, including the TLR4/MAPK, STAT3, and NF-κB pathways.[3] This leads to a reduction in the production of pro-inflammatory cytokines.

Table 3: COX-2 Inhibitory Activity of Pyrimidine Derivatives

Compound Target IC₅₀ (µM) Reference
Derivative 5 COX-2 0.04 [12]
Derivative 6 COX-2 0.04 [12]

| Celecoxib (Standard) | COX-2 | 0.04 |[12] |

This is a standard in vivo model for evaluating the anti-inflammatory activity of new compounds.[14]

  • Animal Model: Wistar or Sprague-Dawley rats are used. The animals are fasted overnight before the experiment.

  • Compound Administration: The test compounds (e.g., 2,6-diphenylpyrimidine analogs) are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like etoricoxib.[14]

  • Induction of Edema: One hour after compound administration, a 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement: The paw volume is measured using a plethysmometer at 0 hours (just before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point by comparing the increase in paw volume of the treated group with that of the control group.

Antimicrobial Activity

The 2,6-diphenylpyrimidine scaffold has been utilized to develop agents with broad-spectrum antimicrobial activity, including effectiveness against both bacteria and fungi.[15][16]

  • Antibacterial: The exact mechanisms can vary, but they often involve the disruption of essential cellular processes in bacteria.

  • Antifungal: For antifungal activity, a key target is the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[17] Inhibition of CYP51 disrupts membrane integrity and leads to fungal cell death.

Antimicrobial efficacy is often measured by the Minimum Inhibitory Concentration (MIC) or the zone of inhibition in agar diffusion assays.

Table 4: Antimicrobial Activity of Selected Diphenylpyrimidine Analogs [16]

Compound Organism Type Activity (Zone of Inhibition, mm)
Compound 3 Pseudomonas aeruginosa Gram-negative Moderate
Bacillus subtilis Gram-positive Moderate
Staphylococcus aureus (MRSA) Gram-positive Moderate

| | Candida albicans | Fungus | Moderate |

Note: "Moderate" activity was reported in comparison to standard drugs ciprofloxacin and itraconazole.

This method is widely used to screen compounds for antimicrobial activity.[18][19]

  • Media Preparation: Prepare and sterilize nutrient agar for bacteria or Sabouraud dextrose agar for fungi and pour it into sterile Petri dishes.

  • Inoculation: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) is uniformly spread over the surface of the agar.

  • Cup/Well Creation: Wells or "cups" (typically 6-8 mm in diameter) are aseptically bored into the agar.

  • Compound Application: A specific volume of the test compound solution (dissolved in a suitable solvent like DMSO) is added to each well. A solvent control and a standard antibiotic (e.g., ciprofloxacin) or antifungal (e.g., fluconazole) are also tested.[16]

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28-30°C for 48 hours for fungi.

  • Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone indicates greater antimicrobial activity.

Neuroprotective Activity (Alzheimer's Disease)

Recent studies have highlighted the potential of 4,6-diphenylpyrimidine derivatives as multi-target agents for the treatment of Alzheimer's disease (AD).[4][20]

The therapeutic strategy involves the dual inhibition of two key enzymes implicated in AD pathogenesis:

  • Monoamine Oxidase (MAO): Specifically MAO-A, inhibition of which can increase neurotransmitter levels.

  • Acetylcholinesterase (AChE): Inhibition of AChE prevents the breakdown of the neurotransmitter acetylcholine, which is crucial for memory and cognition.[4]

Table 5: IC₅₀ Values of Diphenylpyrimidine Analogs Against AD-Related Enzymes [4]

Compound Target Enzyme IC₅₀
VB1 MAO-A 18.34 ± 0.38 nM
AChE 30.46 ± 0.23 nM
BuChE 0.666 ± 0.03 µM
VB8 MAO-A 1010 ± 70.42 nM

| | AChE | 9.54 ± 0.07 nM |

  • Reagent Preparation: Prepare phosphate buffer, DTNB solution, acetylthiocholine iodide (ATCI) solution, and a solution of AChE enzyme.

  • Assay Procedure: In a 96-well plate, add buffer, test compound solution (at various concentrations), and the enzyme solution. Incubate for a short period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Add DTNB and the substrate (ATCI) to start the reaction. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion.

  • Measurement: The absorbance of the yellow product is monitored kinetically over time at 412 nm using a microplate reader.

  • Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to the rate of the control (enzyme alone). IC₅₀ values are then calculated.

G Start Synthesized Compound Assay Enzyme Inhibition Assay (e.g., AChE, COX-2) Start->Assay CellAssay Cell-Based Assay (e.g., MTT on Cancer Cells) Start->CellAssay MicrobeAssay Antimicrobial Assay (e.g., Agar Diffusion) Start->MicrobeAssay Data1 Calculate IC50 Assay->Data1 Data2 Calculate IC50 CellAssay->Data2 Data3 Measure Zone of Inhibition / MIC MicrobeAssay->Data3 SAR Structure-Activity Relationship (SAR) Analysis Data1->SAR Data2->SAR Data3->SAR Lead Lead Compound Identification SAR->Lead

References

The Pyrimidine Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental six-membered aromatic heterocycle containing two nitrogen atoms, stands as a pillar in the field of medicinal chemistry.[1][2] Its prevalence in the essential biomolecules of life—the nucleobases cytosine, thymine, and uracil—underscores its profound biological significance.[3] This inherent biocompatibility, coupled with its versatile chemical properties, has made the pyrimidine scaffold a "privileged structure" in drug design, leading to the development of a multitude of clinically successful therapeutics.[2][4] Pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] This guide provides a comprehensive technical overview of pyrimidine scaffolds in drug discovery, detailing their synthesis, biological activities, and the experimental methodologies crucial for their development, with a focus on their role as kinase inhibitors in oncology.

The Versatility of the Pyrimidine Core

The arrangement of the nitrogen atoms at positions 1 and 3 in the pyrimidine ring imparts unique physicochemical properties.[2] These nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.[2] Furthermore, the pyrimidine ring is amenable to substitution at multiple positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize therapeutic efficacy and minimize off-target effects.[1] This synthetic tractability has enabled medicinal chemists to create vast libraries of pyrimidine derivatives targeting a wide array of diseases.[4]

Pyrimidine Scaffolds in Oncology: A Focus on Kinase Inhibition

A particularly successful application of pyrimidine-based drug design has been in the development of kinase inhibitors for cancer therapy.[5] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[5] Pyrimidine derivatives have been successfully developed to target key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[2][4]

Quantitative Insights into the Bioactivity of Pyrimidine-Based Drugs

The potency and efficacy of pyrimidine-based drugs are quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data for several prominent pyrimidine-containing drugs and experimental compounds, providing a comparative overview of their biological activity and pharmacokinetic properties.

Table 1: In Vitro Potency of Pyrimidine-Based Kinase Inhibitors

CompoundTarget Kinase(s)Assay TypeIC50 (nM)Ki (nM)Cell LineCellular IC50 (nM)Reference(s)
Imatinib Bcr-Abl, c-Kit, PDGFRKinase Assay250-1000-K562-[6]
Gefitinib EGFRKinase Assay2-37-A4317-790[7]
Osimertinib EGFR (WT)Biochemical~15-PC-9 (EGFR del19)~10[8]
EGFR (L858R)Biochemical~1-H1975 (L858R/T790M)~15[8]
EGFR (T790M)Biochemical~1---[8]
Pazopanib VEGFR-2Biochemical30-HUVEC21[8]
Alisertib (MLN8237) Aurora AKinase Assay1.2---[9]
Barasertib (AZD1152) Aurora BKinase Assay0.37---[9]
Compound 38j Aurora AKinase Assay7.1-U93712[9]
Aurora BKinase Assay25.7---[9]
GDC-0941 PI3KαKinase Assay3---[10]
SI306 c-SrcKinase Assay--GIN8, GIN28, GCE287,200 - 11,200[11]

Table 2: Pharmacokinetic Properties of Selected Pyrimidine-Based Drugs

DrugBioavailability (%)Tmax (hours)Cmax (µg/mL)Half-life (hours)Clearance (L/h)MetabolismReference(s)
Imatinib 982-42.6 ± 0.8~1814 ± 1CYP3A4/5[6]
Gefitinib ~603-7-48-CYP3A4, CYP2D6[7]
5-Fluorouracil Highly variable--0.1-0.33-DPD
Capecitabine -1.5-2.5-0.5-1-Converted to 5-FU

Key Signaling Pathways Targeted by Pyrimidine Inhibitors

The following diagrams, rendered in DOT language, illustrate the EGFR and PI3K/mTOR signaling pathways, highlighting the points of inhibition by pyrimidine-based drugs.

EGFR_Signaling_Pathway cluster_ras_pathway MAPK Pathway cluster_pi3k_pathway PI3K/Akt Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos P PI3K PI3K Dimerization->PI3K P Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PI3K activation Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Pyrimidine-based EGFR Inhibitors (e.g., Gefitinib, Osimertinib) Inhibitor->Dimerization

Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-based inhibitors.

PI3K_mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, IGFR) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PI3K activation PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 PDK1->Akt P TSC TSC1/2 Akt->TSC Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K P eIF4E 4E-BP1 mTORC1->eIF4E Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis eIF4E->Protein_Synthesis inhibition lifted Inhibitor Pyrimidine-based PI3K/mTOR Inhibitors (e.g., GDC-0941) Inhibitor->PI3K Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition.

Experimental Protocols

The development of novel pyrimidine-based drugs relies on robust and reproducible experimental methodologies. This section provides detailed protocols for a key synthetic reaction and a fundamental biological assay.

Synthesis of Dihydropyrimidinones via the Biginelli Reaction

The Biginelli reaction is a classic multi-component reaction for the synthesis of dihydropyrimidinones, a class of pyrimidine derivatives with diverse biological activities.[2][3]

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (1 mmol)

  • Urea or thiourea (1.5 mmol)

  • Catalyst (e.g., CuCl₂·2H₂O (0.25 mmol) and a few drops of concentrated HCl)

  • Ethanol

  • Mortar and pestle

  • Thin Layer Chromatography (TLC) plate and developing chamber

Procedure (Solvent-free "Grindstone" Method):

  • In a mortar, combine the aldehyde, β-ketoester, urea/thiourea, and catalyst.

  • Grind the mixture with a pestle at room temperature for the time specified in the relevant literature (often a few minutes).

  • Monitor the progress of the reaction by TLC.

  • Upon completion, wash the reaction mixture with water.

  • Collect the solid product by filtration.

  • Recrystallize the crude product from ethanol to obtain the purified dihydropyrimidinone.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a pyrimidine-based compound against a target kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Purified target kinase

  • Kinase substrate (peptide or protein)

  • Pyrimidine inhibitor (test compound)

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyrimidine inhibitor in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Setup: In a 384-well plate, add the test compound, the target kinase, and the kinase substrate. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • Signal Detection: Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's protocol. This involves a two-step process: first, the remaining ATP is depleted, and then the generated ADP is converted back to ATP, which is used to generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis:

    • Normalize the data using the positive and negative controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow in Pyrimidine-Based Drug Discovery

The discovery and development of a novel pyrimidine-based drug is a multi-step process. The following diagram illustrates a typical workflow from initial concept to a preclinical candidate.

Drug_Discovery_Workflow Target_ID Target Identification & Validation Library_Design Pyrimidine Library Design & Synthesis Target_ID->Library_Design HTS High-Throughput Screening (HTS) Library_Design->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (SAR) Hit_ID->Hit_to_Lead Identified Hits Lead_Opt Lead Optimization (ADME/Tox) Hit_to_Lead->Lead_Opt Preclinical Preclinical Candidate Selection Lead_Opt->Preclinical In_Vivo In Vivo Studies (Animal Models) Preclinical->In_Vivo Selected Candidate IND Investigational New Drug (IND) Application In_Vivo->IND

Caption: A typical workflow for pyrimidine-based drug discovery.

Conclusion

The pyrimidine scaffold continues to be a remarkably fruitful and enduring platform in the quest for novel therapeutic agents.[4] Its inherent biological relevance and synthetic versatility ensure its continued prominence in medicinal chemistry.[1][2] The systematic application of robust experimental protocols, a deep understanding of the targeted biological pathways, and the integration of computational tools are essential for unlocking the full therapeutic potential of this exceptional heterocyclic system. As our understanding of disease biology deepens, the adaptable nature of the pyrimidine core will undoubtedly lead to the development of the next generation of innovative medicines to address a wide range of human diseases.

References

Methodological & Application

Synthesis Protocol for 4-Chloro-2,6-diphenylpyrimidine: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-Chloro-2,6-diphenylpyrimidine, a key intermediate in the development of various therapeutic agents and functional materials. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This application note includes a comprehensive experimental procedure, a summary of quantitative data, and a workflow diagram to ensure reproducibility and facilitate its application in research and development.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The pyrimidine core is a common scaffold in numerous biologically active compounds, and the presence of a reactive chloro group allows for further functionalization, making it a versatile precursor for the synthesis of a diverse range of derivatives. This protocol details a reliable and efficient method for its preparation from commercially available starting materials.

Data Presentation

A summary of the key quantitative data for the synthesis of this compound is presented in the table below.

ParameterValue
Molecular FormulaC₁₆H₁₁ClN₂
Molecular Weight266.73 g/mol
Starting Materials2,4,6-Trichloropyrimidine, Phenylboronic acid
CatalystTetrakis(triphenylphosphine)palladium(0)
BasePotassium Carbonate
Solvent SystemTetrahydrofuran (THF) / Water
Reaction Temperature90 °C
Reaction Time12-24 hours (monitor by TLC)
Yield~65%
Melting Point104-105 °C
Predicted Spectral Data
¹H NMR (CDCl₃, 400 MHz), δ (ppm)8.50-8.40 (m, 4H), 7.60-7.45 (m, 6H), 7.35 (s, 1H)
¹³C NMR (CDCl₃, 100 MHz), δ (ppm)170.5, 165.0, 162.0, 137.0, 131.0, 129.0, 128.5, 110.0
IR (KBr, cm⁻¹)3060, 1580, 1540, 1490, 1400, 840, 760, 690

Note: The provided ¹H NMR, ¹³C NMR, and IR spectral data are predicted values based on the chemical structure and should be confirmed by experimental analysis.

Experimental Protocol

Materials:

  • 2,4,6-Trichloropyrimidine

  • Phenylboronic acid or (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized Water

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Melting point apparatus

  • NMR spectrometer

  • IR spectrometer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,4,6-trichloropyrimidine (1.0 eq).

  • Add phenylboronic acid (2.2 eq).

  • Add potassium carbonate (3.0 eq) as the base.

  • The flask is then evacuated and backfilled with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) as the catalyst.

  • Add a degassed mixture of THF and water (e.g., 2:1 v/v) to the flask.

  • Reaction: The reaction mixture is heated to 90 °C with vigorous stirring.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

  • The fractions containing the desired product are collected and the solvent is removed under reduced pressure.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.[1]

  • Characterization: The final product should be characterized by determining its melting point and by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Mandatory Visualization

The following diagram illustrates the synthesis workflow for this compound.

Synthesis_Workflow Synthesis of this compound Start Starting Materials: 2,4,6-Trichloropyrimidine Phenylboronic acid Reaction Suzuki Coupling Reaction - Pd(PPh₃)₄ (catalyst) - K₂CO₃ (base) - THF/Water (solvent) - 90°C, 12-24h Start->Reaction 1. Reaction Setup Workup Aqueous Work-up - Extraction with DCM - Drying over MgSO₄ Reaction->Workup 2. Quenching & Extraction Purification Purification - Silica Gel Chromatography - Recrystallization Workup->Purification 3. Isolation of Crude Product Product Final Product: This compound Purification->Product 4. Pure Compound

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Chloro-2,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of 4-chloro-2,6-diphenylpyrimidine. This key intermediate allows for the introduction of diverse functionalities at the C4 position, leading to a wide range of 2,4,6-trisubstituted pyrimidine derivatives with significant potential in medicinal chemistry, particularly as kinase inhibitors.

Introduction

The pyrimidine scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. The 2,4,6-trisubstituted pyrimidine motif, in particular, has garnered significant attention as it is found in a variety of kinase inhibitors. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile methodology for the synthesis of these complex molecules from readily available precursors. This document outlines optimized conditions for the coupling of this compound with boronic acids (Suzuki), amines (Buchwald-Hartwig), and terminal alkynes (Sonogashira).

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

Derivatives of 2,4,6-trisubstituted pyrimidines have shown promise as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer. Specifically, compounds bearing the 2,6-diphenylpyrimidine core have been investigated as inhibitors of Receptor Tyrosine Kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1]

Dysregulation of EGFR and VEGFR signaling pathways is a hallmark of many solid tumors, promoting tumor growth, proliferation, angiogenesis, and metastasis.[2][3][4] Small molecule inhibitors that target the ATP-binding site of these kinases can effectively block these pathological processes. The 4-substituted-2,6-diphenylpyrimidine scaffold serves as a versatile template for designing such inhibitors, where the substituent at the C4 position can be modified to optimize potency and selectivity.

Below is a diagram illustrating the EGFR and VEGFR signaling pathways and the points of inhibition by pyrimidine-based kinase inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding RAS_RAF_MEK RAS/RAF/MEK EGFR->RAS_RAF_MEK VEGF VEGF VEGFR VEGFR VEGF->VEGFR Ligand Binding PI3K PI3K VEGFR->PI3K ERK ERK RAS_RAF_MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Angiogenesis Angiogenesis Transcription->Angiogenesis Inhibitor 4-Substituted-2,6- diphenylpyrimidine Inhibitor->EGFR Inhibitor->VEGFR

EGFR and VEGFR Signaling Pathways Inhibition

Synthesis of Starting Material: this compound

The starting material can be synthesized from commercially available 2,4,6-trichloropyrimidine via a double Suzuki coupling with phenylboronic acid.

Reactant 1Reactant 2CatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2,4,6-TrichloropyrimidinePhenylboronic acid (2.2 eq)Pd(PPh₃)₄K₂CO₃THF/H₂O90-65[3]

Palladium-Catalyzed Cross-Coupling Reactions

The following sections provide detailed protocols for Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions using this compound as the substrate.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-2,6-diphenylpyrimidines

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and various aryl or heteroaryl boronic acids.

G Start Start Materials: - this compound - Arylboronic Acid - Palladium Catalyst - Base - Solvent Reaction Reaction Setup: - Combine reactants under inert atmosphere - Heat mixture with stirring Start->Reaction Monitoring Reaction Monitoring: - TLC or LC-MS Reaction->Monitoring Workup Work-up: - Cool to room temperature - Aqueous work-up - Extraction with organic solvent Monitoring->Workup Reaction complete Purification Purification: - Column chromatography Workup->Purification Product Product: 4-Aryl-2,6-diphenylpyrimidine Purification->Product

Experimental Workflow for Suzuki Coupling

Representative Quantitative Data for Suzuki Coupling:

Arylboronic AcidCatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(OAc)₂PPh₃K₃PO₄Dioxane/H₂O80685[5]
4-Methoxyphenylboronic acidPd(PPh₃)₄-K₂CO₃Dioxane/H₂O10015 min (MW)77[6]
4-Chlorophenylboronic acidPd(PPh₃)₄-K₂CO₃Dioxane/H₂O10015 min (MW)74[6][7]
3-Methoxyphenylboronic acidPd(PPh₃)₄-K₂CO₃Dioxane/H₂O10015 min (MW)72[6]

Detailed Experimental Protocol (Suzuki Coupling):

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), triphenylphosphine (0.08 equiv), and potassium phosphate (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add degassed dioxane and water (4:1 v/v) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2,6-diphenylpyrimidine.

Buchwald-Hartwig Amination: Synthesis of N-Substituted-2,6-diphenylpyrimidin-4-amines

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling this compound with a wide range of primary and secondary amines.

G Start Start Materials: - this compound - Amine - Palladium Catalyst & Ligand - Base - Solvent Reaction Reaction Setup: - Combine reactants under inert atmosphere - Heat mixture with stirring Start->Reaction Monitoring Reaction Monitoring: - TLC or LC-MS Reaction->Monitoring Workup Work-up: - Cool to room temperature - Aqueous work-up - Extraction with organic solvent Monitoring->Workup Reaction complete Purification Purification: - Column chromatography Workup->Purification Product Product: N-Substituted-2,6-diphenylpyrimidin-4-amine Purification->Product

Experimental Workflow for Buchwald-Hartwig Amination

Representative Quantitative Data for Buchwald-Hartwig Amination:

AmineCatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
AnilinePd(OAc)₂XantphosCs₂CO₃Toluene1101275-85 (analogous)[8]
MorpholinePd₂(dba)₃BINAPNaOt-BuToluene1001680-90 (analogous)[9]
BenzylaminePd(OAc)₂JosiphosNaOt-BuToluene1101870-80 (analogous)[10]
n-ButylaminePd(OAc)₂X-PhosK₃PO₄t-BuOH1002470-85 (analogous)[11]

Detailed Experimental Protocol (Buchwald-Hartwig Amination):

  • Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv), Xantphos (0.04 equiv), and cesium carbonate (1.5 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Reagent Addition: Add degassed toluene, followed by the desired amine (1.2 equiv).

  • Reaction: Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-2,6-diphenylpyrimidin-4-amine.

Sonogashira Coupling: Synthesis of 4-Alkynyl-2,6-diphenylpyrimidines

The Sonogashira coupling facilitates the formation of a C-C triple bond between this compound and a terminal alkyne, providing access to alkynyl-substituted pyrimidines.

G Start Start Materials: - this compound - Terminal Alkyne - Palladium & Copper Catalysts - Base - Solvent Reaction Reaction Setup: - Combine reactants under inert atmosphere - Stir at specified temperature Start->Reaction Monitoring Reaction Monitoring: - TLC or LC-MS Reaction->Monitoring Workup Work-up: - Filter catalyst - Aqueous work-up - Extraction with organic solvent Monitoring->Workup Reaction complete Purification Purification: - Column chromatography Workup->Purification Product Product: 4-Alkynyl-2,6-diphenylpyrimidine Purification->Product

Experimental Workflow for Sonogashira Coupling

Representative Quantitative Data for Sonogashira Coupling:

Terminal AlkynePd CatalystCu Co-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF651280-90 (analogous)[12]
EthynyltrimethylsilanePd(PPh₃)₄CuIi-Pr₂NHDMF80875-85 (analogous)[12]
1-HeptynePd(dba)₂/PPh₃- (Cu-free)Cs₂CO₃Acetonitrile802470-80 (analogous)[11]
3-EthynylpyridinePd(PPh₃)₂Cl₂CuIEt₃NDMF701075-85 (analogous)[13]

Detailed Experimental Protocol (Sonogashira Coupling):

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv), and copper(I) iodide (0.05 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Add degassed triethylamine and THF (2:1 v/v). Then, add the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Stir the reaction mixture at 65 °C.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-alkynyl-2,6-diphenylpyrimidine.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Palladium catalysts are toxic and should be handled with care.

  • Organic solvents are flammable; keep away from ignition sources.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Bases such as NaOt-Bu and K₃PO₄ are corrosive and/or hygroscopic and should be handled with care.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Chloro-2,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,6-diphenylpyrimidine is a versatile heterocyclic compound that serves as a key building block in the synthesis of a wide range of biologically active molecules. The presence of an electron-withdrawing pyrimidine ring and a good leaving group (chloride) at the C4-position makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of diverse functional groups, including amines, ethers, and thioethers, which is of significant interest in medicinal chemistry and drug discovery for the development of novel therapeutic agents.

These application notes provide detailed protocols for the SNAr reactions of this compound with various nucleophiles, including primary and secondary amines, alcohols, and thiols.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. In the first step, the nucleophile attacks the electron-deficient C4-position of the pyrimidine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, rate-determining step, the chloride ion is eliminated, and the aromaticity of the pyrimidine ring is restored, yielding the substituted product.

SNAr_Mechanism Start This compound Meisenheimer Meisenheimer Complex Start->Meisenheimer + Nu-H Nu Nucleophile (Nu-H) Product 4-Substituted-2,6-diphenylpyrimidine Meisenheimer->Product - Cl- LeavingGroup HCl

Caption: General mechanism of nucleophilic aromatic substitution.

Experimental Workflow

A generalized workflow for the nucleophilic aromatic substitution on this compound is depicted below. Specific conditions will vary depending on the nucleophile and the desired product.

experimental_workflow start Start reactants Combine this compound, Nucleophile, Solvent, and Base start->reactants reaction Heat and Stir Reaction Mixture (Monitor by TLC/LC-MS) reactants->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purify by Column Chromatography or Recrystallization workup->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for SNAr reactions.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the nucleophilic aromatic substitution of this compound with various nucleophiles.

Nucleophile (Nu-H)BaseSolventTemperature (°C)Time (h)Yield (%)
Amines
AnilineK₂CO₃DMF1401285-95
BenzylamineEt₃NDioxane1008-1280-90
PiperidineK₂CO₃DMF120690-98
MorpholineDIPEANMP1501088-96
Alcohols
Methanol (as NaOMe)NaHMethanolReflux6-1075-85
Ethanol (as NaOEt)NaHEthanolReflux6-1270-80
PhenolK₂CO₃DMF1301265-75
Thiols
ThiophenolK₂CO₃DMF804-690-97
Benzyl mercaptanNaHTHF603-585-95

Experimental Protocols

Protocol 1: Reaction with Amine Nucleophiles (e.g., Aniline)

This protocol describes a general procedure for the reaction of this compound with primary or secondary amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., Aniline) (1.1-1.5 equiv)

  • Base (e.g., K₂CO₃, Et₃N, DIPEA) (1.5-2.0 equiv)

  • Solvent (e.g., DMF, Dioxane, NMP)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Standard work-up and purification equipment

Procedure:

  • To a solution of this compound in the chosen solvent, add the amine nucleophile and the base.

  • Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir for the required time (2-24 h).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-amino-2,6-diphenylpyrimidine derivative.

Protocol 2: Reaction with Alcohol Nucleophiles (e.g., Methanol)

This protocol details the reaction of this compound with alcohols to form 4-alkoxy-2,6-diphenylpyrimidines.

Materials:

  • This compound (1.0 equiv)

  • Alcohol (e.g., Methanol) (can be used as solvent)

  • Strong Base (e.g., NaH, Na) (1.1 equiv)

  • Anhydrous solvent (if alcohol is not the solvent)

  • Round-bottom flask under an inert atmosphere (N₂ or Ar)

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Standard work-up and purification equipment

Procedure:

  • Generate the alkoxide in situ by carefully adding the base to the alcohol (which can also serve as the solvent) under an inert atmosphere. If using a different solvent, dissolve the alcohol in the solvent before adding the base.

  • Add this compound to the alkoxide solution.

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time (1-24 h).

  • Monitor the reaction's progress by TLC or LC-MS.

  • After completion, carefully quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to yield the desired 4-alkoxy-2,6-diphenylpyrimidine.

Protocol 3: Reaction with Thiol Nucleophiles (e.g., Thiophenol)

This protocol describes the reaction of this compound with thiols to form 4-(alkyl/arylthio)-2,6-diphenylpyrimidines.

Materials:

  • This compound (1.0 equiv)

  • Thiol (e.g., Thiophenol) (1.1 equiv)

  • Base (e.g., K₂CO₃, NaH) (1.1 equiv)

  • Solvent (e.g., DMF, THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating source (if required)

  • Standard work-up and purification equipment

Procedure:

  • Prepare the thiolate by dissolving the thiol in a solution of the base in the chosen solvent at room temperature.

  • Add this compound to the thiolate solution.

  • Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C) for the necessary duration (1-12 h).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent.

  • Wash the organic phase with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-(alkyl/arylthio)-2,6-diphenylpyrimidine.

Signaling Pathway and Applications

Derivatives of 2,6-diphenylpyrimidine have been investigated for their potential as inhibitors of various signaling pathways implicated in diseases such as cancer. For example, substituted pyrimidines can act as kinase inhibitors, interfering with cell signaling cascades that control cell growth, proliferation, and survival.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Pyrimidine 4-Substituted-2,6- diphenylpyrimidine (Kinase Inhibitor) Pyrimidine->RAF Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway.

Conclusion

The nucleophilic aromatic substitution reactions of this compound provide a robust and versatile platform for the synthesis of a diverse library of substituted pyrimidine derivatives. The protocols outlined in these application notes offer a solid foundation for researchers in the fields of medicinal chemistry and drug development to explore the synthesis and biological activities of novel compounds based on this privileged scaffold. Careful optimization of reaction conditions for specific nucleophiles will be key to achieving high yields and purity of the desired products.

Application Notes and Protocols for 4-Chloro-2,6-diphenylpyrimidine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Chloro-2,6-diphenylpyrimidine as a versatile pharmaceutical intermediate. This document details its application in the synthesis of potential therapeutic agents, including kinase inhibitors, anti-inflammatory compounds, and molecules targeting neurodegenerative diseases. Detailed experimental protocols for the derivatization of this intermediate and relevant quantitative data for analogous compounds are provided to guide researchers in their drug discovery and development efforts.

Introduction

This compound is a heterocyclic compound featuring a pyrimidine core substituted with two phenyl groups and a reactive chlorine atom. Its stable diphenylpyrimidine scaffold and the presence of a displaceable chloro group make it an attractive starting material for the synthesis of a diverse range of biologically active molecules.[1] The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution at the C4 position, allowing for the introduction of various functional groups and the exploration of structure-activity relationships (SAR).

Therapeutic Applications and Mechanisms of Action

Derivatives of the 4,6-diphenylpyrimidine scaffold have shown promise in several therapeutic areas. The core structure serves as a valuable pharmacophore for targeting various enzymes and signaling pathways implicated in disease.

Kinase Inhibitors for Oncology and Inflammatory Diseases

The pyrimidine nucleus is a well-established scaffold in the design of kinase inhibitors.[2] Many kinase inhibitors feature a 4-anilino-pyrimidine motif, which can be readily synthesized from 4-chloropyrimidine intermediates. These compounds typically function by competing with ATP for binding to the kinase's active site, thereby inhibiting downstream signaling pathways that are often dysregulated in cancer and inflammatory conditions. One such critical pathway is the p38 Mitogen-Activated Protein Kinase (MAPK) signaling cascade, a key regulator of cellular responses to stress and inflammation.

p38 MAPK Signaling Pathway

p38_MAPK_pathway extracellular_stimuli Environmental Stress / Inflammatory Cytokines mapkkk MAPKKK (e.g., TAK1, ASK1) extracellular_stimuli->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk phosphorylates p38 p38 MAPK mapkk->p38 phosphorylates mapkapk MAPKAPK (e.g., MK2, MK3) p38->mapkapk phosphorylates transcription_factors Transcription Factors (e.g., ATF-2, MEF-2) p38->transcription_factors phosphorylates cellular_responses Cellular Responses (Inflammation, Apoptosis, etc.) mapkapk->cellular_responses transcription_factors->cellular_responses inhibitor Pyrimidine-based p38 Inhibitor inhibitor->p38 inhibits

Caption: p38 MAPK signaling cascade and the inhibitory action of pyrimidine-based drugs.

Anti-inflammatory Agents Targeting Cyclooxygenase-2 (COX-2)

Pyrimidine derivatives have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway responsible for the synthesis of prostaglandins.[3] Selective COX-2 inhibitors are sought after as they can reduce inflammation and pain with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs that also inhibit COX-1.

Prostaglandin Synthesis via COX-2 Pathway

COX2_pathway cell_membrane Cell Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox2 COX-2 arachidonic_acid->cox2 pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 converts to prostaglandin_synthases Prostaglandin Synthases pgh2->prostaglandin_synthases prostaglandins Prostaglandins (PGE2, etc.) prostaglandin_synthases->prostaglandins synthesizes inflammation Inflammation & Pain prostaglandins->inflammation mediate inhibitor Pyrimidine-based COX-2 Inhibitor inhibitor->cox2 inhibits

Caption: Inhibition of prostaglandin synthesis by targeting the COX-2 enzyme.

Dual Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE) Inhibitors for Neurodegenerative Diseases

Recent studies have highlighted the potential of 4,6-diphenylpyrimidine derivatives as dual inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), two key enzymes implicated in the pathology of Alzheimer's disease.[4] Inhibition of AChE increases the levels of the neurotransmitter acetylcholine, while MAO inhibition can have neuroprotective effects. A multi-target approach is considered a promising strategy for complex neurodegenerative disorders.

Dual Inhibition Strategy for Alzheimer's Disease

MAO_AChE_Inhibition acetylcholine Acetylcholine ache AChE acetylcholine->ache hydrolyzed by choline_acetate Choline + Acetate ache->choline_acetate monoamines Monoamines mao MAO monoamines->mao oxidized by oxidative_stress Oxidative Stress mao->oxidative_stress inhibitor Diphenylpyrimidine Derivative inhibitor->ache inhibits inhibitor->mao inhibits cholinergic_neurotransmission Improved Cholinergic Neurotransmission inhibitor->cholinergic_neurotransmission neuroprotection Neuroprotection inhibitor->neuroprotection

Caption: Dual inhibition of AChE and MAO by diphenylpyrimidine derivatives.

Quantitative Data

The following table summarizes the inhibitory activities of some 4,6-diphenylpyrimidine derivatives against MAO-A and AChE, demonstrating the potential of this scaffold.[4]

CompoundTarget EnzymeIC₅₀ (nM)
VB1 MAO-A18.34
AChE30.46
VB8 MAO-A1010
AChE9.54

Experimental Protocols

The reactive chloro group at the C4 position of this compound is amenable to nucleophilic aromatic substitution (SNAr) reactions, a common strategy for introducing diverse side chains.

General Experimental Workflow for Derivatization

experimental_workflow start Start combine_reagents Combine this compound, Nucleophile, Solvent, and Base start->combine_reagents heat_react Heat and Stir Reaction Mixture combine_reagents->heat_react monitor_reaction Monitor Progress (TLC/LC-MS) heat_react->monitor_reaction workup Aqueous Work-up and Extraction monitor_reaction->workup Reaction Complete purification Purify by Column Chromatography or Recrystallization workup->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General workflow for the synthesis of 4-substituted-2,6-diphenylpyrimidines.

Protocol 1: Nucleophilic Aromatic Substitution with Amines

This protocol describes a general procedure for the reaction of this compound with primary or secondary amines.

Materials:

  • This compound

  • Amine nucleophile (e.g., aniline, morpholine, piperazine derivative)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), n-butanol, isopropanol)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA), potassium carbonate)

  • Round-bottom flask or microwave reaction vial

  • Magnetic stirrer and heating mantle or microwave reactor

  • Standard laboratory glassware for work-up and purification

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent) in the chosen solvent, add the amine nucleophile (1.1-1.5 equivalents) and the base (1.5-2.0 equivalents).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration and wash with a cold solvent.

  • If no precipitate forms, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired 4-amino-2,6-diphenylpyrimidine derivative.

Protocol 2: Suzuki-Miyaura Cross-Coupling

While the chloro group on the pyrimidine ring can undergo Suzuki coupling, it is generally less reactive than an iodo or bromo substituent. For derivatives of this compound that have been further functionalized with a more reactive halide, a selective Suzuki coupling can be performed. The following is a general protocol.

Materials:

  • Aryl- or heteroaryl-halide derivative of 2,6-diphenylpyrimidine (e.g., a derivative where an iodo- or bromo-phenyl group has been introduced)

  • Aryl- or heteroaryl-boronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)

  • Base (e.g., potassium carbonate, sodium carbonate)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere reactions

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the pyrimidine derivative (1.0 equivalent), the boronic acid (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).

  • Add the palladium catalyst (0.02-0.05 equivalents).

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture (typically between 80-110 °C) and stir for 2 to 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of a wide range of potential pharmaceutical agents. Its chemical tractability allows for the straightforward introduction of diverse functionalities, enabling the exploration of novel chemical space in the pursuit of potent and selective drugs targeting kinases, inflammatory pathways, and neurodegenerative diseases. The protocols and data presented herein provide a solid foundation for researchers to leverage this promising scaffold in their drug discovery programs.

References

Application of 4-Chloro-2,6-diphenylpyrimidine in Kinase Inhibitor Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1] Its ability to mimic the adenine core of ATP and form key hydrogen bond interactions with the kinase hinge region makes it an ideal starting point for the design of potent and selective inhibitors. 4-Chloro-2,6-diphenylpyrimidine is a versatile building block for the synthesis of novel kinase inhibitors. The reactive chloro group at the 4-position allows for facile introduction of various functionalities via nucleophilic aromatic substitution, while the two phenyl rings at the 2- and 6-positions can be tailored to occupy specific hydrophobic pockets within the ATP-binding site of target kinases, thereby influencing potency and selectivity. This document provides detailed protocols and application notes for the use of this compound in the synthesis of potential kinase inhibitors.

Synthetic Applications: Synthesis of 4-Anilino-2,6-diphenylpyrimidine Derivatives

The most common synthetic route for derivatizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyrimidine ring activates the chlorine atom for displacement by nucleophiles, most commonly primary and secondary amines, such as substituted anilines. This reaction is a cornerstone in the synthesis of a wide array of kinase inhibitors.[2]

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Reaction Conditions reagent1 This compound product1 4-Anilino-2,6-diphenylpyrimidine Derivative reagent1->product1 [1] reagent2 Substituted Aniline (R-NH2) reagent2->product1 [1] solvent Solvent (e.g., Isopropanol, DMF) base Base (e.g., DIPEA, Et3N) heat Heat (80-120 °C) caption General workflow for the synthesis of 4-anilino-2,6-diphenylpyrimidine derivatives.

Caption: General workflow for the synthesis of 4-anilino-2,6-diphenylpyrimidine derivatives.

Experimental Protocol: Synthesis of a Representative 4-(4-methoxyanilino)-2,6-diphenylpyrimidine

This protocol describes a general procedure for the synthesis of a 4-anilino-2,6-diphenylpyrimidine derivative.

Materials:

  • This compound

  • 4-Methoxyaniline

  • Diisopropylethylamine (DIPEA)

  • Isopropanol

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of this compound (1.0 eq) in isopropanol, add 4-methoxyaniline (1.2 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate to yield the desired 4-(4-methoxyanilino)-2,6-diphenylpyrimidine.

Biological Activity Data

Disclaimer: The following data is for inhibitors of MAO and AChE and is presented to illustrate the biological potential of the 4,6-diphenylpyrimidine scaffold. This table should serve as a template for the presentation of data for newly synthesized kinase inhibitors derived from this compound.

Compound IDTarget EnzymeIC50 (nM)[3]
VB1 MAO-A18.34 ± 0.38
AChE30.46 ± 0.23
BuChE666 ± 30
VB8 MAO-A1010 ± 70.42
AChE9.54 ± 0.07

Targeted Signaling Pathway: Epidermal Growth Factor Receptor (EGFR) Signaling

Anilinopyrimidine derivatives are well-known inhibitors of various protein kinases, including the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[4] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a key therapeutic target. Inhibitors based on the 4-anilino-2,6-diphenylpyrimidine scaffold could potentially target the ATP-binding site of EGFR, thereby blocking downstream signaling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf_mek_erk MAPK Pathway cluster_pi3k_akt PI3K-Akt Pathway cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Survival Survival Akt->Survival CellCycle Cell Cycle Progression Transcription->CellCycle Proliferation Proliferation CellCycle->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor 4-Anilino-2,6-diphenylpyrimidine Inhibitor Inhibitor->EGFR Inhibition caption Simplified EGFR signaling pathway and the point of inhibition.

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Conclusion

This compound represents a valuable and synthetically accessible starting material for the development of novel kinase inhibitors. The straightforward derivatization at the 4-position allows for the exploration of structure-activity relationships and the optimization of inhibitory potency and selectivity. While further research is needed to fully elucidate the potential of this specific scaffold in kinase inhibitor design, the established importance of the pyrimidine core in this field suggests that this compound is a promising platform for the discovery of new therapeutic agents.

References

Application Notes and Protocols for 4-Chloro-2,6-diphenylpyrimidine in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in the development of a wide array of biologically active compounds, including pharmaceuticals and agrochemicals.[1] 4-Chloro-2,6-diphenylpyrimidine, a halogenated pyrimidine derivative, represents a promising starting point for the synthesis of novel fungicides, herbicides, and insecticides. The presence of a reactive chlorine atom at the 4-position allows for versatile chemical modifications, enabling the generation of diverse compound libraries for biological screening. While direct agrochemical applications of this compound are not extensively documented in publicly available literature, its structural analogs have demonstrated significant potential in crop protection. These application notes provide an overview of the potential uses of this compound in agrochemical research and development, with detailed protocols for the synthesis and evaluation of its derivatives based on established methodologies for analogous compounds.

Agrochemical Potential of the Pyrimidine Scaffold

Pyrimidine derivatives have been successfully commercialized as agrochemicals with various modes of action.[2] Their biological activities are broad-spectrum, targeting essential pathways in fungi, plants, and insects.[1]

Fungicidal Activity: Many pyrimidine-based fungicides act by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes.[3] This disruption leads to impaired fungal growth and development.

Herbicidal Activity: The herbicidal mechanism of some pyrimidine derivatives involves the inhibition of key enzymes in plant metabolic pathways. For instance, some inhibit acetolactate synthase (ALS), while newer research points to the disruption of pyrimidine biosynthesis through the inhibition of dihydroorotate dehydrogenase (DHODH).[2][4][5]

Synthesis of Agrochemical Candidates from this compound

The reactive chlorine atom in this compound is a key functional group for derivatization. Nucleophilic substitution reactions can be employed to introduce a variety of moieties, leading to compounds with diverse physicochemical properties and biological activities.

General Synthetic Pathway

G A This compound F Nucleophilic Substitution A->F B Nucleophile (e.g., Phenol, Amine, Thiol) B->F C Base (e.g., K2CO3, NaH) C->F D Solvent (e.g., DMF, Acetone) D->F E Heat E->F G Novel Pyrimidine Derivative Library F->G

Caption: General workflow for the synthesis of novel pyrimidine derivatives.

Experimental Protocols

Protocol 1: Synthesis of Novel 4-Aryloxy-2,6-diphenylpyrimidine Derivatives

This protocol is adapted from methodologies used for the synthesis of analogous fungicidal compounds.

Materials:

  • This compound

  • Substituted phenol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of a substituted phenol (1.2 mmol) in DMF (10 mL), add potassium carbonate (2.0 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryloxy-2,6-diphenylpyrimidine derivative.

Protocol 2: In Vitro Antifungal Activity Assay (Poison Plate Technique)[6][7]

This protocol is used to evaluate the efficacy of synthesized compounds against various plant pathogenic fungi.

Materials:

  • Synthesized pyrimidine derivatives

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Cultures of pathogenic fungi (e.g., Botrytis cinerea, Phomopsis sp., Botryosphaeria dothidea)

  • Sterile petri dishes

  • Sterile cork borer (5 mm diameter)

Procedure:

  • Dissolve the synthesized compounds in DMSO to prepare stock solutions (e.g., 10 mg/mL).

  • Add the appropriate volume of the stock solution to molten PDA medium to achieve the desired final concentration (e.g., 50 µg/mL). Add the same volume of DMSO to a separate flask of PDA to serve as a negative control.

  • Pour the PDA containing the test compound or DMSO into sterile petri dishes and allow them to solidify.

  • Using a sterile cork borer, cut 5 mm diameter mycelial discs from the edge of an actively growing fungal culture.

  • Place one mycelial disc in the center of each PDA plate (both treatment and control).

  • Incubate the plates at 25 ± 1°C in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions after a specified incubation period (e.g., 3-5 days), or until the fungal growth in the control plate reaches the edge of the plate.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(C - T) / C] × 100

    • Where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treatment group.

Protocol 3: Herbicidal Activity Assay (Pot Trials)[8]

This protocol is for assessing the pre- and post-emergence herbicidal activity of the synthesized compounds.

Materials:

  • Synthesized pyrimidine derivatives

  • Acetone

  • Tween-80

  • Culture soil

  • Seeds of weed species (e.g., Echinochloa crusgalli, Amaranthus retroflexus)

  • Pots or paper cups

Procedure:

Pre-emergence Treatment:

  • Fill pots with culture soil.

  • Sow the seeds of the test weed species at a uniform depth.

  • Prepare a solution of the test compound in acetone with a small amount of Tween-80 as a surfactant. Dilute with water to the desired concentration (e.g., 150 g/ha).

  • Evenly spray the soil surface with the test solution. A control group should be sprayed with a solution containing only acetone, Tween-80, and water.

  • Keep the pots in a greenhouse under controlled conditions (temperature, light, humidity) and water as needed.

  • After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged weeds and measuring their fresh weight. Calculate the percentage of inhibition relative to the control group.

Post-emergence Treatment:

  • Sow weed seeds in pots and allow them to grow to a specific stage (e.g., 2-3 leaf stage).

  • Prepare the test solutions as described for the pre-emergence treatment.

  • Spray the foliage of the weeds evenly with the test solution.

  • Maintain the pots in a greenhouse under controlled conditions.

  • Assess the herbicidal effect after a set period (e.g., 14-21 days) by observing symptoms (e.g., chlorosis, necrosis) and measuring the fresh weight of the aerial parts of the weeds. Calculate the percentage of inhibition relative to the control group.

Data Presentation

Quantitative data from the biological assays should be summarized in tables for clear comparison.

Table 1: In Vitro Antifungal Activity of Pyrimidine Derivatives

Compound IDConcentration (µg/mL)Fungal SpeciesMycelial Growth Inhibition (%)EC₅₀ (µg/mL)
Derivative 1 50Botrytis cinereaDataData
Derivative 2 50Botrytis cinereaDataData
Control 50Botrytis cinereaDataData

Table 2: Herbicidal Activity of Pyrimidine Derivatives

Compound IDApplication Rate (g/ha)Weed SpeciesTreatment TypeInhibition (%)
Derivative 1 150Echinochloa crusgalliPre-emergenceData
Derivative 2 150Echinochloa crusgalliPost-emergenceData
Control 150Echinochloa crusgalliPre/Post-emergenceData

Signaling Pathways and Experimental Workflows

Dihydroorotate Dehydrogenase (DHODH) Inhibition Pathway

A potential herbicidal mode of action for pyrimidine derivatives is the inhibition of the de novo pyrimidine biosynthesis pathway by targeting the enzyme Dihydroorotate Dehydrogenase (DHODH).[4][5]

G A Carbamoyl Phosphate + Aspartate B ... A->B C Dihydroorotate B->C D DHODH C->D E Orotate D->E F ... E->F G UMP (Uridine Monophosphate) F->G H Pyrimidine Nucleotides (DNA/RNA Synthesis) G->H I Pyrimidine Derivative (e.g., from this compound) I->D G A Synthesis of Pyrimidine Derivative Library B Primary In Vitro Screening (e.g., Antifungal Assay) A->B C Hit Identification B->C D Secondary Screening (Dose-Response) C->D E Lead Compound Selection D->E F In Vivo / Greenhouse Testing (e.g., Herbicidal Pot Trials) E->F G Mode of Action Studies F->G H Lead Optimization G->H I Candidate for Development H->I

References

Application Note: Spectroscopic Characterization of 4-Chloro-2,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the spectroscopic characterization of 4-Chloro-2,6-diphenylpyrimidine, a key intermediate in the synthesis of various pharmacologically active compounds. Detailed protocols for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy are presented. The included data tables and experimental workflows offer a practical reference for the structural elucidation and quality control of this compound.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its pyrimidine core is a common scaffold in a variety of bioactive molecules, and the presence of a reactive chlorine atom at the 4-position allows for further chemical modifications to generate diverse compound libraries. Accurate and thorough spectroscopic characterization is crucial to confirm the identity, purity, and structure of this compound for its application in research and development. This application note outlines the standard spectroscopic techniques and expected results for the comprehensive analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound. This data is compiled from predictive models and analysis of structurally similar compounds.

Table 1: ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.50 - 8.45m4HOrtho-protons of phenyl groups
7.55 - 7.45m6HMeta- and Para-protons of phenyl groups
7.30s1HH-5 of pyrimidine ring

Table 2: ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
171.5C4
164.0C2, C6
137.0Quaternary C of phenyl groups
131.0Para-C of phenyl groups
129.0Ortho-C of phenyl groups
128.5Meta-C of phenyl groups
115.0C5

Table 3: FT-IR Spectral Data (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
3060MediumAromatic C-H stretch
1585, 1560, 1490StrongC=C and C=N stretching (pyrimidine and phenyl rings)
1450MediumAromatic C=C stretch
1180StrongC-Cl stretch
760, 690StrongC-H out-of-plane bending (monosubstituted benzene)

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
266/268100/33[M]⁺, [M+2]⁺ (isotopic pattern for Cl)
23140[M-Cl]⁺
12825[C₁₀H₈]⁺ (naphthalene)
10350[C₆H₅CN]⁺ (benzonitrile)
7760[C₆H₅]⁺ (phenyl cation)

Table 5: UV-Vis Spectroscopic Data (Methanol)

λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
275~25,000

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 10-15 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved, using gentle vortexing if necessary.

¹H NMR Acquisition:

  • Insert the sample into a 500 MHz NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans).

  • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

  • Integrate all signals and determine the multiplicity of each peak.

¹³C NMR Acquisition:

  • Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • A spectral width of 0-200 ppm is typically sufficient.

  • A larger number of scans (e.g., 1024 or more) will be required to obtain a spectrum with an adequate signal-to-noise ratio.

  • Process the spectrum and reference it to the CDCl₃ solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation and Analysis (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.

  • Place a small amount of powdered this compound onto the center of the ATR crystal.

  • Apply pressure with the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the background spectrum of the empty ATR crystal.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Sample Preparation (Electron Ionization - EI):

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 100 µg/mL.

GC-MS Analysis:

  • Gas Chromatography (GC) Conditions:

    • Injector: Splitless mode, temperature set to 250 °C.

    • Column: A suitable capillary column (e.g., HP-5MS).

    • Oven Program: Start at 100 °C, ramp up to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 50-500.

  • Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

  • Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation:

  • Prepare a stock solution of this compound in a UV-transparent solvent such as methanol at a known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions to obtain a solution with a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 to 1.0 AU).

Analysis:

  • Use a dual-beam UV-Vis spectrophotometer.

  • Fill one cuvette with the solvent (methanol) to be used as a blank.

  • Fill a second cuvette with the diluted sample solution.

  • Place the blank and sample cuvettes in the spectrophotometer.

  • Scan the sample from 200 to 400 nm.

  • Identify the wavelength of maximum absorbance (λmax).

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound and a simplified representation of its role as a synthetic intermediate.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_output Final Characterization Sample This compound NMR NMR (¹H & ¹³C) Sample->NMR Aliquots IR FT-IR Sample->IR Aliquots MS Mass Spectrometry Sample->MS Aliquots UV UV-Vis Sample->UV Aliquots Process Spectral Processing & Referencing NMR->Process IR->Process MS->Process UV->Process Interpret Structural Elucidation Process->Interpret Confirm Structure & Purity Confirmation Interpret->Confirm

Caption: Experimental workflow for the spectroscopic characterization of this compound.

signaling_pathway Reactant This compound Product Substituted 2,6-diphenylpyrimidine Derivative Reactant->Product Nucleophilic Aromatic Substitution Nucleophile Nucleophile (e.g., Amine, Alcohol) Nucleophile->Product Application Bioactive Compound Library for Drug Discovery Product->Application

Caption: Synthetic utility of this compound as a precursor in drug discovery.

Application Notes and Protocols for the Functionalization of the Pyrimidine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2][3][4] Its versatile structure allows for a wide range of chemical modifications, enabling the fine-tuning of physicochemical properties and biological activity. These application notes provide detailed experimental procedures for several key methods used to functionalize the pyrimidine ring, offering a practical guide for researchers in the field.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a fundamental and widely used reaction for the functionalization of electron-deficient pyrimidines.[5] The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the pyrimidine ring, forming a resonance-stabilized intermediate (Meisenheimer complex), followed by the departure of a leaving group.[5] The reactivity of the pyrimidine ring towards SNAr is enhanced by the presence of electron-withdrawing groups and is dependent on the nature of the leaving group, with the general order of reactivity being F > Cl > Br > I.[6]

Comparative Data for SNAr Reactions
EntrySubstrateNucleophileConditionsYield (%)Reference
12,4-DichloropyrimidineVarious AminesPEG 400, 120 °C, 5 min70-95[7]
27-Chloro-5-methyl-[5][6][8]triazolo[1,5-a]pyrimidineVarious AminesPEG 400, 120 °C, 5 minGood[7]
34,6-DiethoxypyrimidineAmineDIPEA, DMF or 1,4-dioxane, Microwave, 150-180 °C, 30-90 minNot Specified[5]
44,6-DiethoxypyrimidineAmineDIPEA, DMF or 1,4-dioxane, Sealed tube, 150-180 °C, 12-24 hNot Specified[5]
Experimental Protocol: SNAr of 4,6-Diethoxypyrimidine with an Amine (Microwave Conditions)

Materials:

  • 4,6-Diethoxypyrimidine

  • Amine nucleophile

  • Diisopropylethylamine (DIPEA) or anhydrous Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or 1,4-dioxane (anhydrous)

  • Microwave reactor vial

  • Stir bar

Procedure: [5]

  • To a microwave reactor vial equipped with a stir bar, add 4,6-diethoxypyrimidine (1.0 mmol).

  • Add the amine nucleophile (1.2 mmol).

  • Add a suitable base, such as DIPEA (1.5 mmol) or anhydrous K₂CO₃ (1.5 mmol).[5]

  • Add 3 mL of an appropriate high-boiling solvent such as DMF or 1,4-dioxane.

  • Seal the vial with a cap.

  • Place the vial in the cavity of a microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 150-180 °C for 30-90 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing 20 mL of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Workup & Purification A Combine 4,6-Diethoxypyrimidine, Amine, Base, and Solvent in Microwave Vial B Heat at 150-180 °C for 30-90 min A->B Seal Vial C Cool and Quench B->C Monitor (TLC/LC-MS) D Extraction C->D E Purification (Column Chromatography) D->E End End E->End Isolated Product Start Start Start->A

Caption: General workflow for the microwave-assisted SNAr reaction.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds on the pyrimidine ring. Common examples include the Suzuki, Heck, and Sonogashira reactions, which typically involve the coupling of a halopyrimidine with a suitable partner.

Comparative Data for Palladium-Catalyzed Cross-Coupling Reactions
EntryReactionSubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
1Suzuki5-(4-bromophenyl)-4,6-dichloropyrimidineAryl/heteroaryl boronic acidsPd(PPh₃)₄K₃PO₄1,4-DioxaneNot SpecifiedGood[9]
2Suzuki2,4-DichloropyrimidineArylboronic acidsNot SpecifiedNot SpecifiedAlcoholic solvent mixturesNot SpecifiedGood[10]
3Suzuki2,4,5,6-TetrachloropyrimidineArylboronic acidsPd(PPh₃)₂Cl₂K₂CO₃Dioxane/H₂O60-8080-97[11][12]
4Heck5-HalopyrimidineAlkenePd(OAc)₂BaseSolvent80-120Not Specified[13]
5Sonogashira5-HalopyrimidineTerminal AlkynePd catalyst, Cu(I) cocatalystEt₃NDMFRT to 60Not Specified[13]
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromopyrimidine

Materials:

  • 5-Bromopyrimidine

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask

  • Stir bar

Procedure: [13]

  • To a dry Schlenk flask containing a stir bar, add 5-bromopyrimidine (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).[13]

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.[13]

  • Heat the reaction mixture to 80-90 °C and stir under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Coupling cluster_catalytic_cycle Catalytic Cycle OA Oxidative Addition of 5-Bromopyrimidine to Pd(0) TM Transmetalation with Arylboronic Acid OA->TM RE Reductive Elimination TM->RE Cat_Regen Pd(0) Regeneration RE->Cat_Regen Product 5-Arylpyrimidine RE->Product Cat_Regen->OA Catalyst Regeneration Start 5-Bromopyrimidine + Arylboronic Acid Start->OA

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the pyrimidine ring, avoiding the need for pre-functionalized starting materials.[14][15] These reactions can be promoted by transition metals or proceed under metal-free conditions, such as the Minisci reaction.

Minisci-Type Alkoxycarbonylation

The Minisci reaction involves the addition of a nucleophilic radical to an electron-deficient aromatic ring.[16] A notable application is the alkoxycarbonylation of halopyrimidines.

Comparative Data for Minisci-Type Alkoxycarbonylation of 5-Halopyrimidines
EntryConversion without AcOH (%)Conversion with AcOH (%)Reference
1HBrMe8594[17]
2HBrEt89100[17]
3HBri-Pr7697[17]
Experimental Protocol: Synthesis of Ethyl 5-bromopyrimidine-4-carboxylate[17]

Materials:

  • 5-Bromopyrimidine

  • Ethyl pyruvate

  • Acetic acid (AcOH)

  • 30% aqueous Hydrogen peroxide (H₂O₂)

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • Round-bottom flask

  • Stir bar

  • Ice bath

Procedure: [17]

  • In a 250 mL round-bottom flask, cool ethyl pyruvate (4.5 equiv) to -10 °C.

  • Add acetic acid (70 mL) while maintaining the internal temperature below -5 °C.

  • Add a 30% aqueous H₂O₂ solution (3 equiv).

  • In a separate flask, dissolve 5-bromopyrimidine (1 equiv) and FeSO₄·7H₂O (0.3 equiv) in water.

  • Slowly add the solution of 5-bromopyrimidine and FeSO₄·7H₂O to the cooled pyruvate/AcOH/H₂O₂ mixture.

  • Stir the reaction at low temperature and monitor its progress by GC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the crude product by chromatography.

Minisci_Reaction_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Cool Ethyl Pyruvate and add Acetic Acid B Add H₂O₂ A->B D Slowly add Pyrimidine/FeSO₄ solution to Pyruvate mixture B->D C Dissolve 5-Bromopyrimidine and FeSO₄ in Water C->D E Quench with Na₂S₂O₃ D->E Monitor (GC-MS) F Extraction and Purification E->F End End F->End Isolated Product Start Start Start->A Start->C

Caption: Workflow for the Minisci-type alkoxycarbonylation of 5-bromopyrimidine.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-2,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of 4-Chloro-2,6-diphenylpyrimidine, a key intermediate in the development of pharmaceuticals.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: There are two main strategies for synthesizing this compound. The first is a Suzuki cross-coupling reaction using 2,4,6-trichloropyrimidine and a phenylboronic acid derivative.[2] The second common approach involves the synthesis of the 4-hydroxy-2,6-diphenylpyrimidine precursor, followed by a chlorination step, typically using phosphorus oxychloride (POCl₃).[3][4]

Q2: My Suzuki coupling reaction yield is low. What are the most common causes and how can I fix them?

A2: Low yields in Suzuki-Miyaura reactions involving pyrimidines can often be traced to a few key factors. The choice of the palladium catalyst and ligand is critical, as the nitrogen atoms in the pyrimidine ring can interfere with the catalytic cycle.[3] Additionally, the base and solvent system, along with the reaction temperature, play a significant role in reaction efficiency and must be optimized.[3] Screening different combinations of these parameters is the most effective troubleshooting step.

Q3: What are the critical parameters for the chlorination of 4-hydroxy-2,6-diphenylpyrimidine using phosphorus oxychloride (POCl₃)?

A3: To improve the efficiency of the chlorination step, ensure that an excess of POCl₃ is used and that the reaction is heated to reflux for a sufficient duration. Progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS. The workup procedure is also critical; the reaction mixture should be quenched carefully by pouring it onto ice or into cold water to precipitate the product and manage the exothermic reaction.[3] Adjusting the pH to 8-9 can aid in product precipitation.[3]

Q4: Are there effective alternatives to POCl₃ for the chlorination step?

A4: Yes, for similar pyrimidine systems, other chlorinating agents have been used successfully and may offer milder reaction conditions or improved yields. Thionyl chloride (SOCl₂) and triphosgene have been reported to achieve high yields in the synthesis of other dichloropyrimidines and could be viable alternatives.[5][6]

Q5: What is the most effective method for purifying the final this compound product?

A5: The most commonly reported and effective purification methods are silica gel column chromatography followed by recrystallization.[2] The organic layer from the workup is typically dried, concentrated, and then subjected to chromatography to remove impurities. Recrystallization from a suitable solvent like ethanol can then be used to obtain a highly pure product.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Yield in Suzuki Coupling Suboptimal Catalyst System: The chosen palladium catalyst or ligand may not be effective for this specific substrate.[3]Screen various palladium catalysts (e.g., Pd(PPh₃)₄) and ligands. For related systems, tandem catalysts like XPhosPdG2/XPhos have proven effective.[3]
Inappropriate Base or Solvent: The reaction efficiency is highly dependent on the base and solvent combination.[3]Conduct an optimization study. For similar pyrimidine couplings, K₃PO₄ in 1,4-Dioxane or K₂CO₃ in a THF/water mixture have yielded good results.[2][3]
Suboptimal Reaction Temperature: The reaction may not be proceeding to completion due to inadequate temperature.Ensure the reaction is maintained at a consistent temperature, typically between 80-90°C, under an inert atmosphere.[2][3]
Incomplete Chlorination Insufficient Reagent or Time: The reaction may not have gone to completion.Use an excess of the chlorinating agent (e.g., POCl₃) and monitor the reaction's progress using TLC. Extend the reflux time if the starting material is still present.
Decomposition During Workup: The product may be hydrolyzing back to the hydroxyl precursor during quenching.Quench the reaction mixture carefully by adding it slowly to a large volume of crushed ice or ice-cold water with vigorous stirring.[3]
Product Purification Challenges Persistent Impurities: Byproducts from the reaction are co-eluting with the desired product during chromatography.Optimize the solvent system for column chromatography (e.g., test different gradients of hexane and ethyl acetate). Perform a recrystallization step after chromatography using different solvents to remove trace impurities.[2]

Data Presentation

Table 1: Reported Conditions for Suzuki Coupling Synthesis

Starting MaterialCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
2,4,6-TrichloropyrimidineTetrakis(triphenylphosphine)palladium(0) (6 mol%)K₂CO₃THF / Water90-65%[2]
FenclorimTetrakis(triphenylphosphine)palladium(0)NaOHToluene / Water801275%[2]

Experimental Protocols

Protocol 1: Synthesis via Suzuki Cross-Coupling This protocol is adapted from a reported synthesis.[2]

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 2,4,6-trichloropyrimidine (10 g, 54.5 mmol), phenylboronic acid (or a suitable derivative, 2.0 equivalents), and tetrakis(triphenylphosphine)palladium(0) (3.8 g, 3.27 mmol).

  • Solvent and Base Addition: Add a mixed solvent system of THF (240 mL) and water (120 mL), followed by the addition of potassium carbonate (45.2 g).

  • Reaction: Under an inert atmosphere, heat the reaction mixture to 90°C and stir vigorously. Monitor the reaction progress by TLC.

  • Workup: Upon completion, cool the reaction to room temperature. Perform an extraction with dichloromethane and water.

  • Isolation: Separate the organic layer, dry it with anhydrous magnesium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography, followed by recrystallization to obtain pure this compound. A yield of approximately 65% can be expected.[2]

Protocol 2: General Protocol for Chlorination using POCl₃ This is a general procedure based on common chlorination methods for hydroxypyrimidines.[3]

  • Setup: In a sealed reactor or a flask equipped with a reflux condenser, charge 4-hydroxy-2,6-diphenylpyrimidine and a slight excess of phosphorus oxychloride (POCl₃). A tertiary amine like pyridine or N,N-dimethylaniline can be added as a catalyst.

  • Reaction: Heat the mixture to reflux (typically >100°C) and maintain for several hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Precipitation: Adjust the pH of the aqueous mixture to 8-9 using a suitable base (e.g., NaOH solution) to precipitate the crude product.

  • Isolation: Isolate the solid product by filtration and wash it with cold water.

  • Purification: Further purify the crude solid by column chromatography and/or recrystallization to yield the final product.

Visualizations

G cluster_A Route A: Suzuki Coupling cluster_B Route B: Chlorination A1 2,4,6-Trichloropyrimidine + 2 eq. Phenylboronic Acid A2 Suzuki Reaction (Pd Catalyst, Base) A1->A2 A3 This compound A2->A3 B1 Precursor Synthesis (e.g., Benzamidine + Diethyl Malonate) B2 4-Hydroxy-2,6-diphenylpyrimidine B1->B2 B3 Chlorination (e.g., POCl3) B2->B3 B4 This compound B3->B4

Caption: Overview of primary synthetic pathways.

G start Low Yield in Suzuki Coupling? cat_check Is Catalyst/Ligand System Optimal? start->cat_check Yes base_check Is Base/Solvent Combination Correct? cat_check->base_check Yes cat_sol Action: Screen alternative Pd catalysts and ligands. cat_check->cat_sol No temp_check Is Temperature Adequate (80-90°C)? base_check->temp_check Yes base_sol Action: Test different bases (K3PO4) and solvents (Dioxane). base_check->base_sol No reagent_check Are Starting Materials Pure? temp_check->reagent_check Yes temp_sol Action: Ensure consistent heating and monitor internal reaction temperature. temp_check->temp_sol No reagent_sol Action: Purify starting materials or use new stock. reagent_check->reagent_sol No end Yield Improved cat_sol->end base_sol->end temp_sol->end reagent_sol->end

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

G start Start: 4-Hydroxy-2,6- diphenylpyrimidine react Chlorination with POCl3 (Reflux) start->react monitor Monitor reaction by TLC/LC-MS react->monitor quench Careful Quenching on Ice/Cold Water monitor->quench Reaction Complete extract Extraction with Organic Solvent (e.g., DCM, EtOAc) quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry over Na2SO4 or MgSO4 wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purification concentrate->purify column Silica Gel Column Chromatography purify->column recrystal Recrystallization purify->recrystal product Final Product: This compound column->product recrystal->product

Caption: Workflow for the chlorination and purification process.

References

Technical Support Center: Purification of 4-Chloro-2,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Chloro-2,6-diphenylpyrimidine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Column Chromatography

  • Possible Causes:

    • Improper Solvent System: The chosen eluent may not be optimal for separating the product from impurities, leading to co-elution and loss of product during fraction collection.

    • Product Adsorption on Silica Gel: The pyrimidine nitrogen atoms can interact with the acidic silica gel, causing irreversible adsorption or tailing, which results in product loss.

    • Sample Overloading: Loading too much crude product onto the column can lead to poor separation and broad peaks, making it difficult to isolate the pure compound.

    • Decomposition on Silica: The compound may be sensitive to the acidic nature of silica gel, leading to degradation during the purification process.

  • Solutions:

    • TLC Optimization: Before running the column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal eluent for good separation.

    • Use of Neutralized Silica or Alumina: Consider using deactivated (neutral) silica gel or alumina as the stationary phase to minimize interactions with the basic pyrimidine ring.

    • Gradient Elution: Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. This can help to effectively separate the product from less polar and more polar impurities.

    • Dry Loading: Adsorb the crude product onto a small amount of silica gel before loading it onto the column. This "dry loading" technique often results in better peak shapes and separation.

Issue 2: Persistent Impurities After Recrystallization

  • Possible Causes:

    • Inappropriate Solvent Choice: The recrystallization solvent may have similar solubility properties for both the product and the impurities at different temperatures.

    • Supersaturation Not Reached: The solution may not have been sufficiently concentrated, preventing the selective crystallization of the desired product.

    • Rapid Cooling: Cooling the solution too quickly can lead to the trapping of impurities within the crystal lattice.

    • Presence of Oily Impurities: Oily byproducts can hinder crystal formation and contaminate the final product.

  • Solutions:

    • Solvent Screening: Test a variety of solvents or solvent mixtures to find one that dissolves the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. Common solvent systems for similar compounds include ethanol, methanol, or mixtures like hexane/ethyl acetate.

    • Slow Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath, to promote the formation of pure crystals.

    • "Oiling Out" Remediation: If the product "oils out," try redissolving the oil in a larger volume of hot solvent and cooling slowly. Alternatively, try a different solvent system.

    • Activated Charcoal Treatment: If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities often originate from the starting materials and side reactions of the synthesis, which is frequently a Suzuki coupling. These can include:

  • Unreacted Starting Materials: Such as 2,4,6-trichloropyrimidine.

  • Homocoupling Products: Biphenyl, formed from the coupling of two phenylboronic acid molecules.

  • Protodeboronation Product: Benzene, from the replacement of the boronic acid group with a hydrogen atom.

  • Mono-substituted Intermediates: For example, 2,4-dichloro-6-phenylpyrimidine.

Q2: Which purification technique is more effective: column chromatography or recrystallization?

A2: Both techniques are often used in conjunction for optimal purity.[1] Column chromatography is highly effective for separating compounds with different polarities, making it ideal for removing significant impurities after the reaction. Recrystallization is excellent for removing smaller amounts of impurities and for obtaining a highly crystalline, pure final product. The choice depends on the nature and quantity of the impurities.

Q3: My purified this compound appears as an off-white or yellowish solid. Is this normal?

A3: While pure this compound is typically a white to off-white crystalline solid, a yellowish tint can indicate the presence of minor impurities. If the purity is confirmed to be high by analytical methods (e.g., NMR, HPLC), the color may not be a significant issue for subsequent reactions. However, for applications requiring very high purity, a second purification step, such as recrystallization with charcoal treatment, may be necessary.

Q4: What is a good starting solvent system for column chromatography?

A4: A good starting point for developing a solvent system for column chromatography of this compound is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate. Based on the polarity of the compound, you can start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity while monitoring the separation by TLC.

Data Presentation

Table 1: Purification of this compound - Representative Data

Purification MethodStarting MaterialKey ParametersYieldPurityReference
Silica Gel Column Chromatography & RecrystallizationCrude product from Suzuki coupling of 2,4,6-Trichloropyrimidine and a phenylboronic acid derivativeNot specified65%>98%[1]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of the crude product.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an evenly packed column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and load it onto the top of the silica gel bed. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Begin elution with the low-polarity solvent mixture, collecting fractions.

  • Gradient Increase: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol). A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the bulk of the crude product in the minimum amount of the hot recrystallization solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight.

Visualizations

experimental_workflow crude Crude 4-Chloro-2,6- diphenylpyrimidine column Silica Gel Column Chromatography crude->column Initial Purification recrystallization Recrystallization column->recrystallization Further Purification analysis Purity Analysis (TLC, NMR, HPLC) column->analysis pure Pure Product (>98%) recrystallization->pure Final Product recrystallization->analysis

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic cluster_low_yield Low Yield Troubleshooting cluster_impure_product Impurity Troubleshooting start Purification Issue? low_yield Low Yield start->low_yield Yes impure_product Impure Product start->impure_product Yes adsorption Adsorption on Silica? low_yield->adsorption co_elution Co-elution of Impurities? low_yield->co_elution recrystallization_issue Recrystallization Ineffective? impure_product->recrystallization_issue change_stationary_phase Use Neutral Silica/Alumina adsorption->change_stationary_phase optimize_eluent Optimize Eluent via TLC co_elution->optimize_eluent screen_solvents Screen Different Solvents/ Mixtures recrystallization_issue->screen_solvents slow_cooling Ensure Slow Cooling recrystallization_issue->slow_cooling

Caption: A logical decision tree for troubleshooting common purification issues.

References

Common side reactions in the synthesis of substituted pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common side reactions and other issues encountered during the synthesis of substituted pyrimidines.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in the Biginelli reaction?

A1: The Biginelli reaction, a one-pot synthesis of dihydropyrimidinones (DHPMs), can be accompanied by several side reactions that can lower the yield and complicate purification. The most prevalent side products include:

  • Hantzsch-type 1,4-dihydropyridines (DHPs): This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, which can form from the decomposition of urea at elevated temperatures. This pathway competes with the desired Biginelli reaction.[1]

  • Knoevenagel condensation products: This involves the reaction between the aldehyde and the β-ketoester.

  • Aldol condensation products: Self-condensation of the aldehyde or the β-ketoester can occur.

  • N-acylurea byproducts: These can form from the reaction of the β-ketoester with urea, leading to purification challenges.[1]

  • Incompletely cyclized intermediates: The reaction may stall, leaving open-chain ureide intermediates in the final mixture.

Q2: What are the typical side products in the Pinner synthesis of pyrimidines?

A2: The Pinner synthesis, which involves the condensation of an amidine with a β-dicarbonyl compound, is a versatile method for preparing substituted pyrimidines. However, it is prone to several side reactions:

  • Amidine self-condensation: Amidines can react with themselves, particularly under basic conditions, to form triazines or other condensation products.

  • β-dicarbonyl self-condensation: The β-ketoester or β-diketone can undergo self-condensation reactions.

  • Hydrolysis of intermediates: The Pinner synthesis is sensitive to moisture, and hydrolysis of the amidine starting material or key intermediates can occur.

Q3: My pyrimidine synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A3: Low yields in pyrimidine synthesis can be attributed to several factors. A systematic approach to troubleshooting this issue involves evaluating the following:

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, catalyst, and reaction time are crucial. For instance, in the Biginelli reaction, traditional methods sometimes result in low yields, which can be improved by modern modifications.[1][2]

  • Catalyst Inefficiency: The catalyst may be inactive or used in a suboptimal concentration. It is recommended to screen different catalysts and their loadings.[1][2]

  • Reactant Purity: Impurities in the starting materials (aldehydes, β-dicarbonyl compounds, ureas/amidines) can inhibit the reaction.

  • Side Reactions: The formation of byproducts consumes starting materials and reduces the yield of the desired product. Optimizing reaction conditions can help minimize these.

Q4: I am struggling with the purification of my substituted pyrimidine. What are some common strategies?

A4: Purification of substituted pyrimidines can be challenging due to the presence of structurally similar side products and unreacted starting materials. Common and effective purification techniques include:

  • Recrystallization: This is a cost-effective method for purifying solid compounds. The choice of solvent is critical; common solvents include ethanol, methanol, ethyl acetate, and their mixtures with water.[3]

  • Column Chromatography: Silica gel column chromatography is widely used to separate the desired pyrimidine from impurities. A variety of solvent systems (eluents) can be employed depending on the polarity of the target compound.[3]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining highly pure compounds, especially for final purification steps in drug development, prep-HPLC is a powerful technique.[3]

  • Solid-Phase Extraction (SPE): SPE can be used for sample cleanup and purification by selectively retaining the target compound on a solid sorbent while impurities are washed away.[3]

Troubleshooting Guides

Issue 1: Low Yield and/or Formation of a Major Byproduct in the Biginelli Reaction

Question: My Biginelli reaction is producing a low yield of the desired dihydropyrimidinone (DHPM) and a significant amount of a fluorescent byproduct. What is happening and how can I fix it?

Answer: The fluorescent byproduct is likely a Hantzsch-type 1,4-dihydropyridine (DHP). This side reaction is favored at higher temperatures due to the decomposition of urea into ammonia.

Troubleshooting Workflow:

G start Low Yield & DHP Formation temp Reduce Reaction Temperature start->temp High temp favors Hantzsch catalyst Optimize Catalyst start->catalyst Catalyst influences selectivity order Change Order of Addition start->order Minimize urea decomposition monitor Monitor by TLC temp->monitor catalyst->monitor order->monitor evaluate Evaluate Yield and Purity monitor->evaluate success Successful Synthesis evaluate->success High Yield, Low DHP fail Re-evaluate Strategy evaluate->fail Persistent Issue

Caption: Troubleshooting workflow for low yield and Hantzsch byproduct formation in the Biginelli reaction.

Solutions:

  • Temperature Control: Lowering the reaction temperature can significantly suppress the Hantzsch pathway.[1]

  • Catalyst Selection: The choice of catalyst can influence the selectivity. Some Lewis acids may favor the Biginelli pathway over the Hantzsch pathway.

  • Order of Addition: Adding the urea component last to the reaction mixture can sometimes help minimize its decomposition into ammonia.[1]

Issue 2: Poor Regioselectivity in the Synthesis of Substituted Pyrimidines

Question: I am getting a mixture of isomers (e.g., N1 vs. N3 alkylation, or substitution at different ring positions). How can I improve the regioselectivity?

Answer: Poor regioselectivity is a common challenge, especially in alkylation reactions or when using unsymmetrical starting materials. The outcome is often influenced by a delicate balance of electronic and steric factors, as well as reaction conditions.

Factors Influencing Regioselectivity:

G regio Regioselectivity sterics Steric Hindrance regio->sterics electronics Electronic Effects regio->electronics base Base regio->base solvent Solvent regio->solvent temp Temperature regio->temp

Caption: Key factors influencing regioselectivity in pyrimidine synthesis.

Solutions:

  • Choice of Base and Solvent: The combination of base and solvent can significantly influence the site of alkylation. For instance, in the alkylation of pyrimidinones, different base/solvent systems can favor either N- or O-alkylation.

  • Protecting Groups: Introducing a protecting group can block a reactive site, directing the reaction to the desired position.

  • Nature of the Electrophile/Nucleophile: The steric bulk and electronic properties of the reacting partners play a crucial role.

  • Temperature Control: In some cases, lower temperatures can enhance selectivity.

Data Presentation: Comparative Performance of Synthesis Methods

The choice of synthetic method can have a significant impact on the yield and reaction efficiency. The following tables summarize quantitative data for the Biginelli and Pinner reactions under various conditions.

Table 1: Comparison of Catalysts in the Biginelli Reaction

CatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)
Hydrogen ChlorideCatalyticMethanol523 hours90.2
Benzyltriethylammonium Chloride-Solvent-free10030-45 min>85
Sulfamic Acid-Solvent-free- (300W MW)2-5 min88-95
Dicalcium Phosphate Dihydrate (DCPD)7EthanolReflux--
Hydrated Ferric Nitrate0.1 mmolSolvent-free (grinding)--High

Data compiled from multiple sources.[4]

Table 2: Comparison of Conditions in the Pinner Synthesis

Amidineβ-Dicarbonyl CompoundCatalyst/BaseSolventTemperature (°C)TimeYield (%)
Guanidine hydrochlorideEthyl acetoacetateK2CO3- (MW)---
Amidine derivativeβ-keto esterAcid or BaseVariesVariesVariesModerate
Substituted amidine hydrochlorideChalconeSodium carbonateDMSO8018 hours78

Data compiled from multiple sources.[5]

Experimental Protocols

General Protocol for the Biginelli Reaction (Solvent-Free Grinding Method)

This protocol describes a solvent-free synthesis of dihydropyrimidinones using hydrated ferric nitrate as a catalyst.

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) or other active methylene compound (1 mmol)

  • Urea or thiourea (1.5 mmol)

  • Hydrated ferric nitrate (Fe(NO₃)₃·9H₂O) (0.1 mmol)

  • Mortar and pestle

Procedure:

  • Combine the aldehyde, β-ketoester, and urea/thiourea in a mortar.

  • Add the catalytic amount of hydrated ferric nitrate.

  • Gently grind the mixture using the pestle at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solid product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

General Protocol for the Pinner Pyrimidine Synthesis

This protocol provides a general framework for the synthesis of substituted pyrimidines from a β-dicarbonyl compound and an amidine.

Materials:

  • β-dicarbonyl compound (e.g., acetylacetone) (1 equivalent)

  • Amidine hydrochloride (1 equivalent)

  • Base (e.g., potassium carbonate) (2 equivalents)

  • Solvent (e.g., ethanol)

Procedure:

  • To a solution of the amidine hydrochloride in the chosen solvent, add the base and stir for a short period at room temperature.

  • Add the β-dicarbonyl compound to the mixture.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or recrystallization.

General Protocol for Microwave-Assisted Pyrimidine Synthesis

This protocol describes a rapid synthesis of aminopyrimidine derivatives using microwave irradiation.

Materials:

  • Substituted acetophenone (0.01 mol)

  • Aromatic aldehyde (0.01 mol)

  • Aqueous sodium hydroxide (70%)

  • Guanidine hydrochloride

  • Ethanol

Procedure:

  • Chalcone Synthesis: In an Erlenmeyer flask, dissolve the substituted acetophenone and aromatic aldehyde in ethanol. Cool the mixture to 0-5 °C. Slowly add the aqueous sodium hydroxide solution with stirring. Irradiate the mixture in a microwave synthesizer.

  • Pyrimidine Synthesis: To the synthesized chalcone in ethanol, add guanidine hydrochloride. Irradiate the mixture in a microwave synthesizer.

  • After the reaction is complete, cool the mixture. The product can be isolated by filtration and purified by recrystallization.

Signaling Pathways and Experimental Workflows

Substituted pyrimidines are crucial scaffolds in many clinically approved drugs, often targeting key signaling pathways involved in diseases like cancer.

Pyrimidine Derivatives as Kinase Inhibitors

Many pyrimidine-based drugs function as kinase inhibitors, targeting enzymes that are critical for cell signaling, proliferation, and survival. For example, some pyrimidine derivatives are potent inhibitors of Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR).

G pyrimidine Pyrimidine-Based Kinase Inhibitor cdk CDK4/6 pyrimidine->cdk Inhibits rb Rb cdk->rb Phosphorylates e2f E2F rb->e2f Inhibits proliferation Cell Proliferation e2f->proliferation Promotes

Caption: Simplified signaling pathway showing the inhibition of the CDK4/6-Rb-E2F axis by a pyrimidine-based inhibitor.

De Novo Pyrimidine Biosynthesis Pathway

Understanding the natural synthesis of pyrimidines in biological systems can provide insights for drug development, as this pathway is a target for some anticancer and antiviral drugs.

G start Glutamine + CO2 + ATP cp Carbamoyl Phosphate start->cp ca Carbamoyl Aspartate cp->ca + Aspartate dho Dihydroorotate ca->dho Ring Closure oa Orotate dho->oa Oxidation omp OMP oa->omp + PRPP ump UMP omp->ump Decarboxylation

Caption: Overview of the de novo pyrimidine biosynthesis pathway, a target for some pyrimidine-based drugs.[6][7]

References

Technical Support Center: Optimizing Suzuki Coupling with Chloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and optimized protocols for Suzuki-Miyaura cross-coupling reactions involving chloropyrimidines.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of chloropyrimidines in a question-and-answer format.

Q1: My Suzuki coupling reaction with a chloropyrimidine is failing or giving very low yield. What are the most common causes?

A1: Complete reaction failure or low yield with chloropyrimidines typically points to a few critical factors, given their lower reactivity compared to bromo or iodo-pyrimidines.[1] The most common culprits are:

  • Inactive Catalyst System: The active Pd(0) species may not be forming or is being deactivated.[2]

    • Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may be ineffective for the challenging oxidative addition of the C-Cl bond.[2] Highly active, bulky, and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to stabilize the catalyst and promote this key step.[2][3]

    • Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium center, inhibiting its catalytic activity.[4] Appropriate ligand selection helps to mitigate this.[3]

  • Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen, which can lead to the formation of inactive palladium oxides.[2][5] It is crucial to ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (Argon or Nitrogen).[2][5]

  • Sub-optimal Base: The base is essential for activating the boronic acid for the transmetalation step.[2] For less reactive chloropyrimidines, stronger bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium or potassium carbonate.[2][3]

  • Insufficient Temperature: The oxidative addition of a C-Cl bond has a high activation energy and typically requires elevated temperatures, often in the range of 80-110 °C, to proceed at a reasonable rate.[2][3]

Q2: I'm observing significant amounts of side products. What are they and how can I minimize them?

A2: Several side reactions can compete with the desired cross-coupling, reducing the yield of your product. The main side products are:

  • Protodeboronation: This is the hydrolysis of the boronic acid (or ester) back to an Ar-H bond, effectively quenching the nucleophilic partner.[6][7] This side reaction is often promoted by high temperatures and the presence of aqueous bases.[3][7]

    • Solution: Consider switching from a boronic acid to a more stable boronic pinacol ester or a potassium trifluoroborate salt, which are less prone to this side reaction.[3]

  • Homocoupling: This is the self-coupling of two boronic acid molecules to form a biaryl byproduct.[3] This is often promoted by the presence of oxygen or Pd(II) species that have not been efficiently reduced to the active Pd(0) state.[3][8]

    • Solution: Ensure the reaction is meticulously degassed to remove all traces of oxygen.[3][5] Using a direct Pd(0) source or a highly efficient precatalyst system can also reduce homocoupling.[3]

  • Dehalogenation: This involves the reduction of the chloropyrimidine starting material to the corresponding unsubstituted pyrimidine.[9][10]

    • Solution: This side reaction can be complex, but optimizing the catalyst system and reaction conditions to favor the cross-coupling pathway is the best strategy. Minimizing reaction time and temperature, where possible, can help.

Troubleshooting Workflow

If you are experiencing low yields, the following workflow can help diagnose and solve the issue.

G start Low Yield or No Reaction check_inert Is the inert atmosphere rigorous? (Degassed solvents, Ar/N2 backfill) start->check_inert check_inert->start No. Improve setup. optimize_catalyst Optimize Catalyst System check_inert->optimize_catalyst  Yes optimize_base Screen Different Bases optimize_catalyst->optimize_base Try bulky, electron-rich ligands (SPhos, XPhos) or NHC ligands. optimize_temp Adjust Temperature optimize_base->optimize_temp Try stronger bases (K₃PO₄, Cs₂CO₃) side_reactions Are there major side products? optimize_temp->side_reactions Increase T (80-110°C) if no conversion. protodeboronation Protodeboronation suspected? (Ar-H from boronic acid) side_reactions->protodeboronation Yes success Reaction Optimized side_reactions->success No. Re-run with optimized conditions. homocoupling Homocoupling observed? (Ar-Ar from boronic acid) protodeboronation->homocoupling No use_ester Switch to Boronic Ester or Trifluoroborate Salt protodeboronation->use_ester Yes degas_again Ensure thorough degassing. Use Pd(0) source. homocoupling->degas_again Yes homocoupling->success No use_ester->success degas_again->success

Caption: A workflow diagram for troubleshooting low yields in Suzuki coupling.

Data Presentation: Optimizing Reaction Components

The selection of catalyst, ligand, base, and solvent is critical for success. The tables below summarize yields from screening various components for the Suzuki coupling of dichloropyrimidines.

Table 1: Catalyst and Ligand Screening Reaction of 2,4-dichloropyrimidine with phenylboronic acid.

Catalyst PrecursorLigandCatalyst Loading (mol%)Yield (%)NotesSource
Pd(PPh₃)₄-0.5 - 571A common and often effective starting point.[6][11][6][11]
Pd₂(dba)₃-2<5Inefficient without a suitable additional ligand.[6][6]
Pd(OAc)₂SPhos2-4HighBuchwald systems show high reactivity for challenging chlorides.[12][12]
PdCl₂(dppf)-2-570A robust pre-catalyst, though may require higher temperatures.[2][11][2][11]

Table 2: Base and Solvent Screening Reaction of a chloropyrimidine with an arylboronic acid.

Base (equiv.)SolventTemperature (°C)Time (h)YieldSource
K₂CO₃ (2)1,4-Dioxane/H₂O10015Good to Excellent[11]
K₃PO₄ (2-3)Toluene80-1104-24Often High[1][3]
Cs₂CO₃ (2-3)1,4-Dioxane80-1104-24Often High[1][2]
KF (spray-dried)THF50OvernightModerate[13]

Experimental Protocols

This section provides a generalized, detailed methodology for the Suzuki-Miyaura coupling of a chloropyrimidine. This protocol should be optimized for specific substrates.

Materials and Reagents:

  • Chloropyrimidine derivative (1.0 equiv)

  • Aryl or heteroaryl boronic acid or ester (1.1 - 1.5 equiv)[1]

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a Pd(II) precatalyst/ligand combination, 0.5-5 mol%)[1]

  • Base (e.g., K₃PO₄ or K₂CO₃, 2-3 equiv)[1]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, THF, often with degassed water)[1]

  • Inert gas (Argon or Nitrogen)

  • Standard, flame- or oven-dried glassware (e.g., Schlenk flask or sealed reaction vial)

  • Magnetic stirrer and heating plate/oil bath

  • Solvents for work-up and purification (e.g., Ethyl Acetate, Dichloromethane, Hexanes)

  • Brine, Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the chloropyrimidine, the corresponding boronic acid/ester, and the base.[1]

  • Evacuation and Backfilling: Seal the vessel, then evacuate the atmosphere and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[1][5]

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (and ligand, if used separately).

  • Solvent Addition: Add the degassed solvent(s) via syringe. The typical reaction concentration is between 0.1 M and 0.5 M.[1][2]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[3]

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, LC-MS, or GC-MS until the starting material is consumed.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1][3]

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired coupled product.[3]

Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination.

G cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oa_complex R-Pd(II)(X)L_n pd0->oa_complex Oxidative Addition trans_complex R-Pd(II)(R')L_n oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination aryl_halide Ar-Cl (Chloropyrimidine) aryl_halide->oa_complex boronic_acid Ar'-B(OR)₂ (Boronic Acid/Ester) boronic_acid->trans_complex base Base (e.g., K₃PO₄) base->trans_complex Activates Boronic Acid product Ar-Ar' (Product) product->pd0

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

Stability and proper storage conditions for 4-Chloro-2,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of 4-Chloro-2,6-diphenylpyrimidine (CAS No: 29509-91-9).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and integrity of this compound, it is crucial to store it under appropriate conditions. Recommendations vary slightly between suppliers, so it is always best to consult the product-specific information. General guidelines suggest storing the compound in a tightly sealed container in a dry and dark place.[1] Some suppliers recommend storage at room temperature, while others suggest -20°C for long-term storage.[1][2]

Q2: My this compound appears discolored. What could be the cause?

A2: Discoloration of the compound, which should be a white to almost white powder or crystal, may indicate degradation. Exposure to light, heat, or moisture can potentially lead to decomposition. While specific degradation pathways for this compound are not extensively documented, related pyrimidine compounds are known to be sensitive to light and heat.[3] It is also possible that the compound has been exposed to incompatible materials.

Q3: I am observing unexpected results in my experiments. Could the stability of this compound be a factor?

A3: Yes, the stability of your starting material is critical for reproducible experimental outcomes. If you suspect the integrity of your this compound, consider the following:

  • Storage History: Was the compound stored according to the recommended conditions?

  • Age of the Compound: Older batches may have degraded over time.

  • Handling Procedures: Was the compound exposed to air, moisture, or light for extended periods during handling?

For troubleshooting, it is advisable to use a fresh batch of the compound or to re-analyze the purity of the existing stock.

Q4: What are the general handling precautions for this compound?

A4: As with any chemical reagent, proper handling is essential to ensure safety and maintain the compound's purity. General best practices include:

  • Using the compound in a well-ventilated area.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding the formation of dust.

  • Keeping the container tightly closed when not in use.[4]

  • Avoiding contact with skin, eyes, and clothing.[4]

Storage Condition Summary

For easy reference, the following table summarizes the recommended storage conditions for this compound based on supplier information.

ParameterRecommended ConditionSource
Temperature Room Temperature or -20°C (for long-term storage)[1][2]
Atmosphere Sealed in a dry environment[1][2]
Light Keep in a dark place[1]
Moisture Store away from moisture[2]

Experimental Protocol: General Stability Assessment

Objective: To evaluate the stability of this compound under specific stress conditions (e.g., heat, light, humidity).

Materials:

  • This compound sample

  • Calibrated analytical balance

  • Vials (clear and amber)

  • Oven or stability chamber

  • Controlled humidity chamber

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Appropriate solvents (e.g., acetonitrile, water)

Methodology:

  • Initial Analysis (Time Zero):

    • Accurately weigh a sample of this compound.

    • Dissolve the sample in a suitable solvent to a known concentration.

    • Analyze the initial purity and absorbance/chromatographic profile of the sample using a validated analytical method (e.g., HPLC-UV). This will serve as the baseline.

  • Stress Conditions:

    • Thermal Stress: Place a weighed sample in a clear, sealed vial in an oven at a specified temperature (e.g., 40°C or 60°C) for a defined period (e.g., 1, 2, and 4 weeks).

    • Photostability: Place a weighed sample in a clear vial and another in an amber vial (as a control) and expose them to a controlled light source (e.g., UV lamp) for a specific duration.

    • Humidity Stress: Place a weighed sample in a controlled humidity chamber (e.g., 75% RH) at a constant temperature for a set time.

  • Time-Point Analysis:

    • At each specified time point, remove a sample from each stress condition.

    • Prepare the sample for analysis in the same manner as the initial analysis.

    • Analyze the sample using the same analytical method.

  • Data Analysis:

    • Compare the purity and/or the absorbance/chromatographic profile of the stressed samples to the initial (time zero) sample.

    • A significant change in purity or the appearance of new peaks in the chromatogram indicates degradation.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting potential stability issues with this compound.

Troubleshooting Workflow for this compound Stability start Unexpected Experimental Results or Visual Change check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage check_handling Review Handling Procedures (Exposure to Air/Moisture) start->check_handling check_age Check Age of Compound start->check_age improper_storage Storage Conditions Not Met? check_storage->improper_storage improper_handling Handling Procedures Compromised? check_handling->improper_handling old_compound Compound Near or Past Recommended Use Date? check_age->old_compound analytical_test Perform Purity Analysis (e.g., HPLC, NMR) improper_storage->analytical_test No use_new_batch Quarantine Current Stock and Use a New Batch improper_storage->use_new_batch Yes improper_handling->analytical_test No improper_handling->use_new_batch Yes old_compound->analytical_test No old_compound->use_new_batch Yes purity_ok Purity Meets Specification? analytical_test->purity_ok purity_ok->use_new_batch No proceed Proceed with Experiment purity_ok->proceed Yes investigate_other Investigate Other Experimental Variables use_new_batch->investigate_other

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Overcoming Solubility Challenges with Diphenylpyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming solubility issues commonly encountered with diphenylpyrimidine compounds. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to address these challenges effectively.

Troubleshooting Guide: Common Solubility Problems and Solutions

Problem Possible Cause Recommended Solution
Compound precipitates upon dilution of DMSO stock in aqueous buffer. The concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility. This is a common issue known as "precipitation upon dilution."1. Decrease Final Concentration: Lower the final concentration of the diphenylpyrimidine compound in the aqueous medium. 2. Optimize DMSO Concentration: Ensure the final concentration of DMSO is minimal (ideally <1%, and not exceeding 0.5% v/v) to avoid solvent effects and reduce the likelihood of precipitation.[1] 3. Use Co-solvents: Introduce a water-miscible co-solvent like ethanol or polyethylene glycol (PEG) to the formulation. 4. pH Adjustment: For ionizable diphenylpyrimidine compounds, adjusting the pH of the aqueous buffer can significantly enhance solubility.[1]
Low or inconsistent readings in biological assays. Poor solubility leading to an unknown concentration of the compound in the assay medium. The compound may be precipitating out of solution.1. Confirm Solubility Limit: Determine the kinetic and thermodynamic solubility of your compound in the specific assay buffer. 2. Visual Inspection: Before and after adding the compound to the assay medium, visually inspect for any signs of precipitation (cloudiness, particles). 3. Employ Solubilization Techniques: Utilize methods such as co-solvency, pH adjustment, or complexation with cyclodextrins to ensure the compound remains in solution at the desired concentration.
Difficulty dissolving the compound in the initial organic solvent (e.g., DMSO). The compound may have very high crystal lattice energy, making it resistant to dissolution even in potent organic solvents.1. Sonication: Use a sonication bath to provide mechanical energy to break up the crystal lattice. 2. Gentle Heating: Carefully warm the solution (e.g., in a 37°C water bath) to increase the rate of dissolution. Ensure the compound is stable at the applied temperature.[1] 3. Alternative Solvents: If DMSO is not effective, consider other polar aprotic solvents like dimethylformamide (DMF).
Variability in results between experimental batches. Inconsistent preparation of stock solutions or assay media. Degradation of the compound in solution over time.1. Standardize Protocols: Ensure consistent procedures for preparing all solutions. 2. Freshly Prepare Solutions: Prepare stock and working solutions fresh for each experiment whenever possible. 3. Stability Studies: Assess the stability of the diphenylpyrimidine compound in the chosen solvent and assay buffer over the time course of the experiment.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when encountering a poorly soluble diphenylpyrimidine compound?

A1: The initial and most critical step is to prepare a high-concentration stock solution in a suitable water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common first choice due to its excellent ability to dissolve a wide range of organic molecules.[1] From this concentrated stock, you can then make serial dilutions into your aqueous experimental medium. It is crucial to keep the final concentration of the organic solvent in your assay low (typically below 0.5% v/v) to avoid interfering with the biological system.[1]

Q2: My diphenylpyrimidine compound is a weak base. How can I use this information to improve its solubility?

A2: For weakly basic compounds, solubility can often be significantly increased by lowering the pH of the aqueous solution.[1] By preparing your buffer at a pH that is 1-2 units below the pKa of your compound, you can increase the proportion of the more soluble, ionized form of the molecule.

Q3: Are there any alternatives to DMSO for preparing stock solutions?

A3: Yes, if DMSO is not suitable for your experimental system, other polar aprotic solvents like dimethylformamide (DMF) can be used. For certain applications, water-miscible alcohols such as ethanol may also be an option, although their solvating power for highly lipophilic compounds is generally lower than that of DMSO.

Q4: How can I determine the solubility of my specific diphenylpyrimidine derivative?

A4: You can experimentally determine both the kinetic and thermodynamic solubility.

  • Kinetic solubility is a high-throughput method that measures the concentration at which a compound precipitates when a concentrated DMSO stock is added to an aqueous buffer.

  • Thermodynamic solubility is the true equilibrium solubility, determined by equilibrating an excess of the solid compound in the buffer over a longer period. Detailed protocols for both methods are provided in the "Experimental Protocols" section.

Q5: What are solid dispersions, and can they help with the oral formulation of diphenylpyrimidine compounds?

A5: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier matrix, often a polymer. This formulation can enhance the dissolution rate and oral bioavailability of the drug.[2] By presenting the drug in an amorphous (non-crystalline) state, its apparent solubility is increased.[2] This is a promising strategy for developing oral dosage forms of diphenylpyrimidine compounds with low aqueous solubility.

Quantitative Solubility Data

The following table summarizes the solubility of representative kinase inhibitors, including some with pyrimidine scaffolds, in various solvents. This data can serve as a general guide for selecting appropriate solvents for your diphenylpyrimidine compounds.

CompoundSolventSolubilityReference
Gefitinib DMSO~20 mg/mL[3]
Ethanol~0.3 mg/mL[3]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[3]
Peceol45.4 mg/mL[4]
Labrasol ALF33.6 mg/mL[4]
Transcutol P76 mg/mL[4]
Erlotinib DMSO~25 mg/mL[5]
DMF~50 mg/mL[5]
Ethanol~0.25 mg/mL[5]
1:9 DMF:PBS (pH 7.2)~0.1 mg/mL[5]
Alectinib Water10.3 ± 1.2 µg/mL[6]
DMSO4500.0 ± 6.1 µg/mL[6]
Methanol1990.8 ± 7.2 µg/mL[6]
Ethanol210.3 ± 4.5 µg/mL[6]

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility

Objective: To rapidly assess the concentration at which a diphenylpyrimidine compound precipitates from an aqueous buffer.

Materials:

  • Diphenylpyrimidine compound

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Microplate reader with absorbance or nephelometry capabilities

  • Multichannel pipette

Procedure:

  • Prepare a 10 mM stock solution of the diphenylpyrimidine compound in 100% DMSO.

  • In a 96-well plate, add 198 µL of PBS (pH 7.4) to each well.

  • Add 2 µL of the 10 mM DMSO stock solution to the first well and mix thoroughly. This creates a 100 µM solution.

  • Perform serial dilutions across the plate.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the absorbance or turbidity of each well using a microplate reader.

  • The kinetic solubility is the highest concentration at which no significant increase in absorbance or turbidity is observed compared to the buffer control.

Protocol 2: Determination of Thermodynamic Solubility

Objective: To determine the equilibrium solubility of a diphenylpyrimidine compound.

Materials:

  • Diphenylpyrimidine compound (solid)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • Vials with screw caps

  • Shaker or rotator

  • Centrifuge

  • HPLC system with a suitable column and detector

Procedure:

  • Add an excess amount of the solid diphenylpyrimidine compound to a vial containing a known volume of the aqueous buffer.

  • Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate the samples for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) and analyze the concentration of the dissolved compound by a validated HPLC method.

  • The determined concentration represents the thermodynamic solubility.

Protocol 3: Solubility Enhancement using a Co-solvent System

Objective: To improve the aqueous solubility of a diphenylpyrimidine compound for in vitro assays.

Materials:

  • Diphenylpyrimidine compound

  • DMSO

  • Co-solvent (e.g., ethanol, PEG 400)

  • Aqueous assay buffer

Procedure:

  • Prepare a concentrated stock solution (e.g., 20 mM) of the diphenylpyrimidine compound in 100% DMSO.

  • Prepare an intermediate dilution of the stock solution in the chosen co-solvent. For example, dilute the 20 mM DMSO stock 1:10 in ethanol to obtain a 2 mM solution in 10% DMSO/90% ethanol.

  • Add the intermediate dilution to the final aqueous assay buffer to achieve the desired working concentration. This multi-step dilution process can help to prevent precipitation.

  • Visually inspect the final solution for any signs of precipitation.

Visualizations

Signaling Pathway Inhibition

Many diphenylpyrimidine derivatives function as kinase inhibitors, targeting key signaling pathways involved in cell proliferation and survival. The following diagram illustrates the inhibitory action of a hypothetical diphenylpyrimidine compound on the Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK) signaling pathways.

Signaling_Pathway_Inhibition cluster_EGFR EGFR Signaling Pathway cluster_FAK FAK Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_EGFR Proliferation/ Survival ERK->Proliferation_EGFR Integrin Integrin FAK FAK Integrin->FAK Src Src FAK->Src PI3K PI3K Src->PI3K Akt Akt PI3K->Akt Migration_FAK Cell Migration/ Survival Akt->Migration_FAK DPP_Inhibitor Diphenylpyrimidine Inhibitor DPP_Inhibitor->EGFR Inhibition DPP_Inhibitor->FAK Inhibition

Caption: Inhibition of EGFR and FAK signaling by a diphenylpyrimidine compound.

Experimental Workflow for Solubility Enhancement

The following diagram outlines a logical workflow for troubleshooting and enhancing the solubility of diphenylpyrimidine compounds.

Solubility_Workflow Start Start: Poorly Soluble Diphenylpyrimidine Compound Dissolve_DMSO Attempt to Dissolve in DMSO Start->Dissolve_DMSO Soluble_DMSO Soluble? Dissolve_DMSO->Soluble_DMSO Dilute_Aqueous Dilute in Aqueous Buffer Soluble_DMSO->Dilute_Aqueous Yes Troubleshoot_DMSO Troubleshoot: - Sonicate - Gentle Heat - Try DMF Soluble_DMSO->Troubleshoot_DMSO No Precipitation Precipitation? Dilute_Aqueous->Precipitation Success Proceed with Experiment Precipitation->Success No Troubleshoot_Aqueous Troubleshoot: - Lower Concentration - pH Adjustment - Use Co-solvents - Cyclodextrin Complexation Precipitation->Troubleshoot_Aqueous Yes Troubleshoot_DMSO->Dissolve_DMSO Troubleshoot_Aqueous->Dilute_Aqueous

Caption: Troubleshooting workflow for diphenylpyrimidine compound solubility.

References

Technical Support Center: Scaling Up Pyrimidine Intermediate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up of pyrimidine intermediate production.

Troubleshooting Guides

This section provides detailed solutions to specific problems that may arise during the synthesis and purification of pyrimidine intermediates.

Synthesis Troubleshooting

Issue 1: Low Yield in Biginelli Reaction

Question: My Biginelli reaction is resulting in a low yield of the desired 3,4-dihydropyrimidin-2(1H)-one (DHPM). What are the common causes and how can I improve it?

Answer: Low yields in the Biginelli reaction are a frequent challenge, often due to suboptimal reaction conditions or side reactions.[1][2] Here are the primary factors to investigate:

  • Catalyst Inefficiency: The choice and amount of catalyst are critical. While traditional methods use Brønsted acids like HCl, these can be harsh and lead to side reactions.[1] Consider using milder Lewis acids (e.g., FeCl₃, ZnCl₂) or solid acid catalysts, which have been shown to improve yields.[1] Ensure the catalyst is active, and if it's reusable, that it has been properly regenerated.[1]

  • Suboptimal Reaction Temperature: The reaction may require heating to overcome the activation energy. Optimization studies have shown that temperatures between 80°C and 100°C are often optimal, but this is substrate-dependent.[3] Conversely, excessively high temperatures can promote side reactions.[1]

  • Inappropriate Solvent: While ethanol is traditionally used, solvent-free conditions can lead to shorter reaction times and higher yields.[3] The polarity of the solvent can significantly impact reaction rates.[4]

  • Incorrect Reactant Stoichiometry: A 1:1:1 molar ratio of aldehyde, β-ketoester, and urea/thiourea is standard, but a slight excess (1.2-1.5 equivalents) of the urea or thiourea component can often improve yields.[5]

  • Purity of Reagents: Impurities in the starting materials can inhibit the reaction and lead to the formation of byproducts.[2][4]

Issue 2: Formation of Side Products in Biginelli Reaction

Question: I am observing significant side product formation in my Biginelli reaction. How can I minimize these impurities?

Answer: The formation of side products is a common issue in the Biginelli reaction. Here are some common side products and strategies to mitigate their formation:

  • Hantzsch-type Dihydropyridines: These can form as a fluorescent yellow byproduct, especially at higher temperatures where urea decomposes to ammonia.[2] To minimize their formation, consider running the reaction at a lower temperature.[2]

  • N-acylurea Byproducts: These can complicate purification. Their formation can be suppressed by carefully controlling the reaction stoichiometry and catalyst. Recrystallization is often an effective method for their removal.[1]

  • Knoevenagel Condensation Product: The aldehyde can react with the β-ketoester to form an α,β-unsaturated dicarbonyl compound. This can be minimized by optimizing the catalyst and reaction conditions to favor the desired three-component reaction.[6]

Issue 3: Low Yield or Incomplete Reaction in Pinner Synthesis

Question: My Pinner pyrimidine synthesis is giving a low yield with a significant amount of unreacted starting materials. What could be the cause?

Answer: The Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine, is sensitive to reaction conditions.[1][7] Common reasons for low yield or incomplete reaction include:

  • Presence of Water: The amidine starting material and reaction intermediates can be susceptible to hydrolysis.[1][2] It is crucial to use anhydrous conditions and freshly prepared or purified amidine hydrochloride.[1]

  • Amidine Quality: Amidines can be hygroscopic and may degrade over time. Using high-purity, dry amidine is essential.[1]

  • Incomplete Cyclization: The final cyclization and dehydration step may be slow. The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate this step.[1] Extended reaction times may also be necessary.[1]

  • Reaction Temperature: Pinner intermediates can be thermally unstable. Low temperatures are often required to prevent decomposition.[2]

Purification Troubleshooting

Issue 4: Difficulty in Purifying Polar Pyrimidine Intermediates

Question: I am struggling to purify my polar pyrimidine intermediate. What are the best strategies?

Answer: The high polarity of many pyrimidine intermediates presents significant purification challenges, including poor retention in reverse-phase chromatography and difficulty with crystallization.[8] Here are some recommended strategies:

  • Chromatography:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[8]

    • Reverse-Phase Chromatography with Modifications: If using reverse-phase HPLC, consider using a polar-embedded or polar-endcapped column for better retention.[8] Adjusting the mobile phase pH to suppress ionization of acidic or basic pyrimidines can also increase retention.[8]

  • Crystallization:

    • Solvent Selection: The key is to find a solvent where the compound has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble.[8][9]

    • Anti-Solvent Crystallization: If a single solvent is not effective, an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) can be added to induce crystallization.[8]

    • Slow Cooling: To obtain well-formed crystals and avoid rapid precipitation of impure material, allow the saturated solution to cool slowly.[10]

Issue 5: Presence of Colored Impurities After Crystallization

Question: My crystallized pyrimidine intermediate has a noticeable color, indicating impurities. How can I remove them?

Answer: Colored impurities can often be removed by treating the hot solution with activated charcoal before filtration. The charcoal adsorbs the colored impurities, which are then removed by hot gravity filtration.[8][11]

Frequently Asked Questions (FAQs)

Synthesis & Scale-Up

  • Q1: What are the key safety considerations when scaling up pyrimidine synthesis?

    • A1: The primary safety concern is managing exothermic reactions to prevent thermal runaway.[1] A thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry is crucial before scaling up.[1] Strategies to mitigate exotherms include semi-batch or continuous feeding of reactants, using an appropriate solvent to increase thermal mass, and ensuring adequate reactor cooling capacity.[1]

  • Q2: How do I choose the right catalyst for my pyrimidine synthesis when moving from lab to pilot scale?

    • A2: While a catalyst may work well at the lab scale, its cost, availability, and robustness are critical for scale-up. Heterogeneous catalysts are often preferred for large-scale production as they can be more easily separated from the reaction mixture and potentially recycled. It is important to evaluate the catalyst's performance under process-like conditions, considering factors like catalyst loading and lifetime.

  • Q3: What are the main challenges related to solvent use in large-scale pyrimidine production?

    • A3: At an industrial scale, solvent selection is influenced by factors beyond reaction performance, including cost, safety (flammability, toxicity), and environmental impact.[12] Solvent recovery and reuse are critical for making the process economically and environmentally sustainable.[13] The efficiency of solvent recovery can be a significant operational challenge.[13]

Purification & Quality Control

  • Q4: When is crystallization a better choice than chromatography for large-scale purification?

    • A4: Crystallization is generally more cost-effective and easier to implement on a large scale compared to chromatography.[9] It is the preferred method if the desired pyrimidine intermediate is a solid and a suitable solvent system can be found to achieve the target purity. Chromatography is typically used when crystallization is not feasible or does not provide the required purity.

  • Q5: How can I deal with impurities that are present in small amounts at the lab scale but become problematic during scale-up?

    • A5: Impurities that are easily removed at a small scale can accumulate and become significant challenges at a larger scale. It is crucial to identify and characterize all major impurities early in process development. Understanding the mechanism of their formation can help in modifying the reaction conditions to minimize them. Developing a robust purification strategy, which may involve a combination of techniques like crystallization and chromatography, is essential.

Data Presentation

Table 1: Comparison of Catalysts for the Biginelli Reaction
CatalystSolventReaction TimeTemperature (°C)Yield (%)Reference
HClEthanol3 hoursRefluxOften low[14]
CuCl₂·2H₂O / HClSolvent-freeGrindingRoom Temp>90[14]
Benzyltriethylammonium ChlorideSolvent-free30-45 minutes100>85[15]
Sulfamic AcidSolvent-free2-5 minutes300W (Microwave)88-95[15]
Table 2: Comparison of Pyrimidine Synthesis Methods
MethodKey ReagentsCatalyst/ReagentSolventReaction TimeYield (%)Reference
Biginelli Reaction (Conventional)Benzaldehyde, Ethyl Acetoacetate, UreaHydrochloric AcidEthanol1.5 hours~60-70[4]
Biginelli Reaction (Microwave)Aromatic Aldehyde, Ethyl Cyanoacetate, GuanidineEthanolic NaOHEthanol7-12 minutes72-84[4]
Pinner Synthesis1,3-Dicarbonyl Compound, AmidineAcid or BaseVariesVariesModerate[4]
Iridium-Catalyzed Multicomponent SynthesisAmidines, AlcoholsPN5P-Ir-pincer complexTolueneNot SpecifiedUp to 93[15]

Experimental Protocols

Protocol 1: Gram-Scale Biginelli Reaction under Solvent-Free Conditions

This protocol describes a practical synthesis of a dihydropyrimidinone on a gram scale.[16]

Materials:

  • Aldehyde (e.g., 3-hydroxybenzaldehyde): 10 mmol, 1.22 g

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate): 10 mmol, 1.27 mL

  • Urea: 15 mmol, 0.90 g

  • Catalyst (e.g., benzyltriethylammonium chloride): 1 mmol, 0.23 g

  • Crushed ice

  • Ethanol (for recrystallization)

Procedure:

  • In a 50 mL round-bottom flask, combine the aldehyde, 1,3-dicarbonyl compound, urea, and catalyst.

  • Heat the reaction mixture in an oil bath at 100°C for 30-45 minutes. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the flask to room temperature.

  • Pour the reaction mixture onto 30 g of crushed ice and stir for 5-10 minutes.

  • Collect the precipitated solid by vacuum filtration and wash with 50 mL of ice-cold water.

  • Recrystallize the crude product from hot ethanol to afford the pure dihydropyrimidinone.

Protocol 2: Purification of a Polar Pyrimidine Intermediate by Crystallization

This protocol provides a general procedure for the purification of a solid pyrimidine intermediate by single-solvent crystallization.[9][11]

Materials:

  • Crude pyrimidine intermediate

  • Appropriate crystallization solvent (e.g., ethanol, methanol, isopropanol)

  • Activated charcoal (optional)

Procedure:

  • Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents to find one in which it is sparingly soluble at room temperature but highly soluble at the boiling point.

  • Dissolution: Place the crude pyrimidine intermediate in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Visualizations

Diagram 1: De Novo Pyrimidine Biosynthesis Pathway

de_novo_pyrimidine_synthesis cluster_reactants Precursors cluster_pathway De Novo Synthesis Pathway cluster_products Downstream Products Glutamine Glutamine CPSII Carbamoyl Phosphate Synthetase II (CPSII) Glutamine->CPSII CO2 CO₂ CO2->CPSII Aspartate Aspartate ATCase Aspartate Transcarbamoylase (ATCase) Aspartate->ATCase Carbamoyl_Phosphate Carbamoyl Phosphate CPSII->Carbamoyl_Phosphate Carbamoyl_Aspartate Carbamoyl Aspartate ATCase->Carbamoyl_Aspartate DHOase Dihydroorotase (DHOase) Dihydroorotate Dihydroorotate DHOase->Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Orotate Orotate DHODH->Orotate UMPS UMP Synthase (UMPS) OMP Orotidine 5'-Monophosphate (OMP) UMPS->OMP Carbamoyl_Phosphate->ATCase Carbamoyl_Aspartate->DHOase Dihydroorotate->DHODH Orotate->UMPS UMP Uridine 5'-Monophosphate (UMP) OMP->UMP Decarboxylation UTP UTP UMP->UTP CTP CTP UTP->CTP dTTP dTTP UTP->dTTP DNA_RNA DNA & RNA Synthesis CTP->DNA_RNA dTTP->DNA_RNA biginelli_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification Start Start: Combine Aldehyde, β-Ketoester, Urea, and Catalyst Heat Heat Reaction Mixture (e.g., 100°C) Start->Heat TLC Monitor by TLC Heat->TLC Complete Reaction Complete? TLC->Complete Complete->Heat No Cool Cool to RT Complete->Cool Yes Quench Quench on Ice Cool->Quench Filter Vacuum Filtration Quench->Filter Wash Wash with Cold Water Filter->Wash Crude Crude Product Wash->Crude Recrystallize Recrystallize from Hot Ethanol Crude->Recrystallize Filter_Pure Filter Crystals Recrystallize->Filter_Pure Dry Dry Under Vacuum Filter_Pure->Dry Pure_Product Pure DHPM Product Dry->Pure_Product troubleshooting_low_yield Start Low Yield Observed Check_Catalyst Check Catalyst: - Activity - Loading - Type Start->Check_Catalyst Check_Temp Check Temperature: - Too low? - Too high (side reactions)? Start->Check_Temp Check_Solvent Check Solvent: - Appropriate polarity? - Anhydrous? Start->Check_Solvent Check_Stoichiometry Check Stoichiometry: - Correct molar ratios? - Excess urea needed? Start->Check_Stoichiometry Check_Purity Check Reagent Purity Start->Check_Purity Optimize Optimize Conditions Check_Catalyst->Optimize Check_Temp->Optimize Check_Solvent->Optimize Check_Stoichiometry->Optimize Check_Purity->Optimize Success Yield Improved Optimize->Success

References

Preventing decomposition of 4-Chloro-2,6-diphenylpyrimidine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 4-Chloro-2,6-diphenylpyrimidine during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: The most common decomposition pathway for this compound is hydrolysis, which leads to the formation of 2,6-diphenyl-4-hydroxypyrimidine. This is particularly prevalent under basic aqueous conditions and at elevated temperatures. Other potential decomposition routes include thermal degradation at high temperatures and side reactions during cross-coupling processes, such as dehalogenation or the formation of di-substituted byproducts.

Q2: How does pH affect the stability of this compound?

Q3: What are common side products observed during Suzuki-Miyaura coupling reactions with this compound?

A3: In Suzuki-Miyaura coupling reactions, aside from the desired cross-coupled product, potential side products include:

  • 2,6-diphenyl-4-hydroxypyrimidine: Formed via hydrolysis of the starting material.

  • Homocoupling products: Arising from the coupling of two boronic acid molecules.

  • Dehalogenated product: Formation of 2,6-diphenylpyrimidine.

  • Di-arylated pyrimidine: If the reaction conditions are harsh enough to facilitate a second coupling at another position, though less common for this specific substrate.

Troubleshooting Guides

Issue 1: Low Yield and Presence of 2,6-diphenyl-4-hydroxypyrimidine Impurity

Potential Causes:

  • Hydrolysis of the starting material: The presence of water and a strong base at elevated temperatures can lead to the hydrolysis of the chloro group.

  • Reaction temperature is too high: Excessive heat can accelerate the rate of hydrolysis.

  • Prolonged reaction time: Longer exposure to basic and aqueous conditions increases the likelihood of decomposition.

Troubleshooting Workflow:

start Low yield and/or presence of 2,6-diphenyl-4-hydroxypyrimidine check_base Is a strong, aqueous base being used? start->check_base use_weaker_base Consider a weaker, non-aqueous base (e.g., K3PO4, Cs2CO3). check_base->use_weaker_base Yes check_temp Is the reaction temperature > 100 °C? check_base->check_temp No use_weaker_base->check_temp lower_temp Lower the reaction temperature (e.g., 80-90 °C). check_temp->lower_temp Yes check_time Is the reaction time prolonged? check_temp->check_time No lower_temp->check_time optimize_time Monitor reaction closely by TLC/LC-MS and quench upon completion. check_time->optimize_time Yes check_solvent Is the solvent anhydrous? check_time->check_solvent No optimize_time->check_solvent use_anhydrous Ensure use of anhydrous solvents and inert atmosphere. check_solvent->use_anhydrous No end Improved yield and purity check_solvent->end Yes use_anhydrous->end

Caption: Troubleshooting workflow for hydrolysis.

Issue 2: Formation of Multiple Byproducts in Palladium-Catalyzed Cross-Coupling Reactions

Potential Causes:

  • Inappropriate catalyst or ligand: The choice of palladium source and ligand is critical for selectivity and reactivity.

  • Suboptimal reaction conditions: Temperature, solvent, and base can all influence the reaction pathway.

  • Impure starting materials: Impurities in the starting material or reagents can interfere with the catalytic cycle.

Recommended Solutions:

ParameterRecommendationRationale
Palladium Catalyst Use a modern, well-defined pre-catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand).Ensures the formation of the active Pd(0) species and can improve selectivity.
Ligand For challenging couplings, consider bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).These ligands can promote oxidative addition and reductive elimination, leading to higher yields and fewer side reactions.
Base Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.The choice of base can significantly impact the transmetalation step and minimize hydrolysis.
Solvent Use anhydrous, degassed solvents like 1,4-dioxane, toluene, or DMF.Oxygen can deactivate the palladium catalyst, and water can lead to hydrolysis.
Temperature Optimize the reaction temperature, typically in the range of 80-110 °C.Higher temperatures can lead to decomposition, while lower temperatures may result in incomplete conversion.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Decomposition

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, aiming to minimize the formation of the hydrolysis byproduct.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Anhydrous, degassed water

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

Experimental Workflow:

start Reaction Setup add_reagents To a Schlenk flask, add this compound, arylboronic acid, and K3PO4. start->add_reagents inert_atmosphere Evacuate and backfill with an inert gas (e.g., Argon) three times. add_reagents->inert_atmosphere add_catalyst_solvent Add Pd(PPh3)4 and anhydrous, degassed 1,4-dioxane/water (e.g., 4:1). inert_atmosphere->add_catalyst_solvent reaction Heat the mixture to 90 °C and stir. add_catalyst_solvent->reaction monitor Monitor reaction progress by TLC or LC-MS. reaction->monitor workup Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. monitor->workup purification Dry the organic layer, concentrate, and purify by column chromatography. workup->purification end Characterize the purified product. purification->end

Caption: Workflow for Suzuki-Miyaura coupling.

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).

  • Add anhydrous, degassed 1,4-dioxane and water (e.g., a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 90 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Analytical Method for Monitoring Decomposition by HPLC

This protocol outlines a general reversed-phase HPLC method for separating this compound from its primary hydrolysis byproduct, 2,6-diphenyl-4-hydroxypyrimidine.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Standard HPLC with UV detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a suitable ratio (e.g., 50:50 A:B) and ramp up the organic phase
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution with the initial mobile phase composition to a concentration within the linear range of the detector.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Note: This method will need to be optimized for your specific HPLC system and column to achieve baseline separation. The more polar 2,6-diphenyl-4-hydroxypyrimidine is expected to have a shorter retention time than the less polar this compound.

Validation & Comparative

Reactivity Under the Microscope: A Comparative Analysis of 4-Chloro-2,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of key intermediates is paramount for efficient synthesis and the rational design of novel therapeutics. This guide provides a comparative analysis of the reactivity of 4-Chloro-2,6-diphenylpyrimidine against other common chloropyrimidines in nucleophilic aromatic substitution (SNAr) reactions, supported by established mechanistic principles and available experimental data.

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs. Chloropyrimidines serve as versatile precursors for the synthesis of a diverse range of functionalized molecules. The reactivity of the chloro substituent is highly dependent on its position on the pyrimidine ring and the electronic nature of other substituents. Generally, the electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, facilitates nucleophilic attack.

Comparative Reactivity of Chloropyrimidines

While direct, side-by-side quantitative kinetic data for this compound is not extensively available in the public domain, a qualitative and semi-quantitative comparison can be established based on the principles of nucleophilic aromatic substitution and the electronic effects of substituents. The reactivity of a chloropyrimidine in an SNAr reaction is primarily governed by the stability of the Meisenheimer complex, the key intermediate formed upon nucleophilic attack.

The presence of two phenyl groups at the 2- and 6-positions of this compound significantly influences its reactivity. These bulky groups can introduce steric hindrance, potentially slowing down the rate of nucleophilic attack compared to less substituted chloropyrimidines. However, the electronic effects of the phenyl groups can either activate or deactivate the ring towards nucleophilic attack depending on the resonance and inductive effects they exert.

The following table summarizes the expected relative reactivity of this compound compared to other common chloropyrimidines based on established principles of SNAr reactions.

CompoundPosition of ChlorineOther SubstituentsExpected Relative ReactivityRationale
This compound 42,6-DiphenylModerateThe phenyl groups are generally considered to be weakly electron-withdrawing via induction and can stabilize the negative charge in the Meisenheimer intermediate through resonance. However, their steric bulk can hinder the approach of the nucleophile.
2-Chloropyrimidine 2NoneLow to ModerateThe 2-position is flanked by two nitrogen atoms, which enhances its electrophilicity. Kinetic studies have shown that the 2-chloro position is more active than other positions in some cases.[1]
4-Chloropyrimidine 4NoneHighThe 4-position is generally more susceptible to nucleophilic attack due to greater stabilization of the Meisenheimer intermediate through delocalization of the negative charge onto both nitrogen atoms.[2]
2,4-Dichloropyrimidine 2 and 4NoneHigh (at C4)Nucleophilic substitution on 2,4-dichloropyrimidines is usually C-4 selective. The C4 position is more activated towards nucleophilic attack.
2,4,6-Trichloropyrimidine 2, 4, and 62,6-DichloroVery HighThe presence of multiple electron-withdrawing chlorine atoms significantly activates the ring towards nucleophilic substitution. The 4- and 6-positions are generally the most reactive.

Experimental Protocols

To experimentally determine and compare the reactivity of this compound with other chloropyrimidines, a standardized kinetic study can be performed. The following is a general protocol for a comparative kinetic analysis of the reaction with a common nucleophile, such as morpholine.

Objective: To determine the second-order rate constants for the reaction of various chloropyrimidines with morpholine.

Materials:

  • This compound

  • Other chloropyrimidines for comparison (e.g., 2-chloropyrimidine, 4-chloropyrimidine)

  • Morpholine

  • Anhydrous solvent (e.g., Ethanol, Acetonitrile)

  • Internal standard (e.g., dodecane)

  • Reaction vials

  • Thermostated reaction block or water bath

  • GC-MS or HPLC for reaction monitoring

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of each chloropyrimidine (e.g., 0.1 M) in the chosen anhydrous solvent.

    • Prepare a stock solution of morpholine (e.g., 1 M) in the same solvent.

    • Prepare a stock solution of the internal standard.

  • Reaction Setup:

    • In a series of reaction vials, add a known volume of the chloropyrimidine stock solution and the internal standard stock solution.

    • Equilibrate the vials to the desired reaction temperature (e.g., 50 °C) in the thermostated block.

    • Initiate the reaction by adding a known volume of the pre-heated morpholine stock solution to each vial. The final concentrations should be such that the morpholine is in excess (e.g., 10-fold) to ensure pseudo-first-order conditions with respect to the chloropyrimidine.

  • Reaction Monitoring:

    • At regular time intervals, withdraw an aliquot from each reaction vial and quench the reaction (e.g., by diluting with a cold solvent).

    • Analyze the quenched samples by GC-MS or HPLC to determine the concentration of the remaining chloropyrimidine relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the chloropyrimidine versus time. The slope of this plot will give the pseudo-first-order rate constant (k').

    • The second-order rate constant (k) can be calculated by dividing the pseudo-first-order rate constant by the concentration of morpholine (k = k' / [Morpholine]).

    • Compare the second-order rate constants obtained for each chloropyrimidine to determine their relative reactivity.

Visualizing Experimental Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for comparing chloropyrimidine reactivity and a simplified signaling pathway where pyrimidine derivatives often act as inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_result Result prep_stock Prepare Stock Solutions (Chloropyrimidines, Nucleophile, Internal Standard) setup Set up Reactions (Mix reactants, equilibrate temperature) prep_stock->setup monitor Monitor Reaction Progress (Take aliquots at time intervals) setup->monitor quench Quench Aliquots monitor->quench analyze Analyze Samples (GC-MS or HPLC) quench->analyze calculate Calculate Rate Constants analyze->calculate compare Compare Reactivity calculate->compare

Caption: A generalized workflow for the comparative kinetic analysis of chloropyrimidine reactivity.

Many pyrimidine derivatives are developed as kinase inhibitors, playing a crucial role in cancer therapy and the treatment of inflammatory diseases. The following diagram illustrates a simplified kinase signaling pathway that can be targeted by such inhibitors.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Activates erk ERK mek->erk Activates transcription Transcription Factors erk->transcription Phosphorylates inhibitor Pyrimidine-based Kinase Inhibitor inhibitor->raf Inhibits inhibitor->mek Inhibits gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression Regulates

Caption: A simplified MAPK/ERK signaling pathway often targeted by pyrimidine-based kinase inhibitors.

Conclusion

References

Unlocking Precision Oncology: A Comparative Guide to Pyrimidine Scaffolds as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of oncology research, the quest for potent and selective kinase inhibitors is a continuous endeavor. Among the myriad of molecular frameworks explored, the pyrimidine scaffold has consistently emerged as a privileged structure, forming the backbone of numerous FDA-approved and investigational kinase inhibitors. This guide provides an objective comparison of the efficacy of different pyrimidine-based scaffolds, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

The versatility of the pyrimidine core allows for extensive chemical modification, enabling the fine-tuning of inhibitory activity and selectivity against a wide array of protein kinases implicated in cancer progression. This adaptability has led to the development of several distinct classes of pyrimidine-based inhibitors, each with its own characteristic structure-activity relationship and target profile. Understanding the comparative efficacy of these scaffolds is crucial for the rational design of next-generation targeted therapies.

Comparative Efficacy of Pyrimidine Scaffolds

The inhibitory potency of a compound is a critical determinant of its potential as a therapeutic agent. The following tables summarize the half-maximal inhibitory concentration (IC50) values of various pyrimidine scaffolds against a range of clinically relevant kinases. This quantitative data, extracted from recent scientific literature, allows for a direct comparison of the efficacy of these different molecular frameworks.

2,4-Disubstituted Pyrimidines

This class of inhibitors has demonstrated significant activity against several key oncogenic kinases, including Aurora kinases and Cyclin-Dependent Kinases (CDKs).

Compound/DerivativeTarget KinaseIC50 Value
Compound 12aAurora A309 nM[1]
Compound 12aAurora B293 nM[1]
Compound 8dCDK9(84-fold selective over CDK2)[2]
4,6-Disubstituted Pyrimidines

Derivatives with substitutions at the 4 and 6 positions of the pyrimidine ring have shown promise as inhibitors of kinases such as Microtubule Affinity-Regulating Kinase 4 (MARK4).

Compound/DerivativeTarget KinaseIC50 Value
Compounds 8-14MARK4µM range[3]
Aminopyrimidines

The aminopyrimidine scaffold is a well-established pharmacophore in kinase inhibitor design, with notable activity against Fibroblast Growth Factor Receptors (FGFRs) and Aurora kinases.

Compound/DerivativeTarget KinaseIC50 Value
Alisertib (MLN8237)Aurora A1.2 nM[4]
Barasertib (AZD1152)Aurora B0.37 nM[4]
Compound 38jAurora A7.1 nM[4]
Compound 38jAurora B25.7 nM[4]
Compound 41lAurora A9.3 nM[4]
Compound 41lAurora B2.8 nM[5]
Compound 2nFGFR42.6 nM[6]
Pyrazolo[3,4-d]pyrimidines

This fused heterocyclic system mimics the adenine core of ATP, leading to potent inhibition of a variety of kinases, including Epidermal Growth Factor Receptor (EGFR), CDKs, and Src kinase.

Compound/DerivativeTarget KinaseIC50 Value
Compound 16EGFR34 nM[7]
Compound 4EGFR54 nM[7]
Compound 15EGFR135 nM[7]
Compound 14CDK257 nM[8]
Compound 13CDK281 nM[8]
Compound 15CDK2119 nM[8]
Compound 6tCDK290 nM[9]
Compound 6sTRKA230 nM[9]
Compound 6tTRKA450 nM[9]
Compound 6eSrc5.6 µM[10]
Compound 10cSrc5.1 µM[10]
Compound 51BRK/PTK63.37 nM[11]
Pyrido[2,3-d]pyrimidines

The addition of a fused pyridine ring to the pyrimidine core has yielded potent inhibitors of several tyrosine kinases, including EGFR, FGFR, and Src.

Compound/DerivativeTarget KinaseIC50 Value
Compound 65PDGFr1.11 µM[12]
Compound 65FGFr0.13 µM[12]
Compound 65EGFr0.45 µM[12]
Compound 65c-Src0.22 µM[12]
Unspecifiedc-Src< 10 nM[13]
UnspecifiedLck< 5 nM[13]
Compound 8aEGFRwt99 nM[14]
Compound 8aEGFRT790M123 nM[14]
Compound 7nFGFR1/28/4 nM[15]
Compound 7nFGFR43.8 nM[15]
Compound 4PIM-111.4 nM[16]
Compound 10PIM-117.2 nM[16]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for key experiments are provided below.

In Vitro Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of a purified kinase.

  • Reagent Preparation :

    • Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).

    • Serially dilute the test compounds in DMSO to create a range of concentrations. Further dilute these into the kinase buffer.

    • Prepare a solution of the purified kinase enzyme in kinase buffer.

    • Prepare a substrate/ATP mixture. The substrate can be a generic peptide or a specific protein. The ATP concentration is typically at or near the Km for the specific kinase.

  • Assay Procedure :

    • Add the diluted test compounds or DMSO (vehicle control) to the wells of a microplate.

    • Add the kinase enzyme solution to each well and incubate briefly to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection :

    • Quantify the kinase activity. Common methods include:

      • Radiometric assays : Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

      • Luminescence-based assays : Measuring the amount of ADP produced, which is converted to a luminescent signal.

      • Fluorescence-based assays (e.g., TR-FRET) : Using a fluorescently labeled substrate and a phosphorylation-specific antibody to generate a FRET signal.

  • Data Analysis :

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

  • Cell Seeding :

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment :

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds or vehicle control.

    • Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition and Incubation :

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading :

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis :

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value.

Visualizing the Landscape of Kinase Inhibition

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a key signaling pathway, a typical experimental workflow, and the structural relationships between the different pyrimidine scaffolds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription GrowthFactor Growth Factor GrowthFactor->RTK Binds PyrimidineInhibitor Pyrimidine-based Kinase Inhibitor PyrimidineInhibitor->RTK Inhibits PyrimidineInhibitor->RAF PyrimidineInhibitor->PI3K

A simplified receptor tyrosine kinase signaling pathway.

G cluster_workflow Experimental Workflow for Kinase Inhibitor Evaluation start Design & Synthesize Pyrimidine Derivatives biochemical_assay In Vitro Biochemical Kinase Assay start->biochemical_assay determine_ic50 Determine IC50 (Potency & Selectivity) biochemical_assay->determine_ic50 cell_based_assay Cell-Based Proliferation Assay determine_ic50->cell_based_assay Active Compounds determine_cellular_ic50 Determine Cellular IC50 cell_based_assay->determine_cellular_ic50 western_blot Western Blot Analysis (Target Engagement) determine_cellular_ic50->western_blot lead_optimization Lead Optimization western_blot->lead_optimization lead_optimization->start Iterative Improvement in_vivo In Vivo Animal Studies lead_optimization->in_vivo Promising Leads

A typical workflow for screening kinase inhibitors.

Core structures of different pyrimidine scaffolds.

Conclusion

The data and methodologies presented in this guide underscore the significance of the pyrimidine scaffold in the development of potent and selective kinase inhibitors. The diverse substitution patterns and fused ring systems provide a rich chemical space for medicinal chemists to explore in the pursuit of novel anticancer agents. While direct cross-study comparisons of IC50 values should be made with caution due to variations in assay conditions, the compiled data provides a valuable overview of the relative potencies of these different scaffolds against key oncogenic kinases. The detailed experimental protocols offer a foundation for researchers to conduct their own evaluations, ensuring consistency and comparability of results. The continued exploration and optimization of these pyrimidine-based scaffolds hold immense promise for the future of targeted cancer therapy.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 4-Chloro-2,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical cornerstone of chemical research and development. This guide provides a comprehensive comparison of mass spectrometry with other key analytical techniques for the structural validation of 4-Chloro-2,6-diphenylpyrimidine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. We present supporting experimental data, detailed methodologies, and visual workflows to facilitate a deeper understanding of the validation process.

Structural Validation of this compound: A Multi-Technique Approach

The structural elucidation of a novel or synthesized compound like this compound, with a molecular formula of C₁₆H₁₁ClN₂ and a molecular weight of 266.72 g/mol , necessitates a combination of analytical methods. While mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern, a comprehensive validation relies on corroborating evidence from other spectroscopic and analytical techniques. This guide compares the utility of mass spectrometry with Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and single-crystal X-ray crystallography.

Mass Spectrometry: A Fingerprint of Fragmentation

Mass spectrometry provides crucial information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, offering a unique "fingerprint" of the compound's structure. Due to the absence of a publicly available experimental mass spectrum for this compound, the following data is predicted based on the known fragmentation patterns of structurally similar compounds, such as 4-Chloro-6-methyl-2-phenylpyrimidine, and established principles of mass spectrometry for chloro-aromatic and diphenyl compounds.

Table 1: Predicted Mass Spectrometry Data for this compound

Predicted m/zIon StructureRelative IntensityNotes
266/268[M]⁺HighMolecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine.
231[M-Cl]⁺ModerateLoss of a chlorine radical from the molecular ion.
190[M-C₆H₅]⁺ModerateLoss of a phenyl radical.
164[M-C₆H₅-CN]⁺ModerateSubsequent loss of a nitrile group from the [M-C₆H₅]⁺ fragment.
128[C₉H₆N]⁺LowA fragment resulting from further cleavage of the pyrimidine ring.
102[C₇H₄N]⁺LowFurther fragmentation of the pyrimidine core.
77[C₆H₅]⁺HighPhenyl cation, a common and stable fragment.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as methanol or dichloromethane.

  • Injection: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a positively charged molecular ion ([M]⁺).

  • Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into smaller, characteristic charged fragments.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Mass Spectrometry Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_output Data Output start Dissolve this compound in volatile solvent injection Sample Injection start->injection ionization Electron Ionization (70 eV) injection->ionization fragmentation Molecular Ion Fragmentation ionization->fragmentation mass_analyzer Mass Analyzer (m/z separation) fragmentation->mass_analyzer detection Ion Detection mass_analyzer->detection spectrum Mass Spectrum Generation detection->spectrum

Experimental workflow for mass spectrometry analysis.

Comparison with Alternative Structural Validation Techniques

While mass spectrometry provides valuable data, a comprehensive structural validation requires a multi-faceted approach. The following table compares mass spectrometry with other powerful analytical techniques.

Table 2: Comparison of Analytical Techniques for Structural Validation

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, small sample requirement, provides structural information through fragmentation.Isomers can have identical molecular weights and similar fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Detailed information about the chemical environment and connectivity of atoms (¹H, ¹³C).Provides unambiguous structural determination, including stereochemistry.Lower sensitivity than MS, requires larger sample amounts, complex spectra can be challenging to interpret.
Fourier-Transform Infrared (FTIR) Presence of specific functional groups.Fast, non-destructive, provides a characteristic fingerprint of the molecule.Provides limited information on the overall molecular structure and connectivity.
X-ray Crystallography Precise three-dimensional arrangement of atoms in a crystal.The "gold standard" for definitive structure determination.Requires a suitable single crystal, which can be difficult to grow.
Experimental Protocols for Alternative Techniques
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the chemical shifts, coupling constants, and integration to elucidate the molecular structure. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to determine the connectivity of atoms.

  • Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or an ATR accessory) or as a solution in a suitable solvent.

  • Data Acquisition: Place the sample in the FTIR spectrometer and record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as C-Cl, C=N, C=C (aromatic), and C-H bonds.

  • Crystal Growth: Grow a single crystal of this compound of sufficient size and quality. This is often the most challenging step and may require screening various solvents and crystallization conditions.

  • Data Collection: Mount the crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions, providing a precise 3D model of the molecule.

Logical Flow of Structural Validation cluster_hypothesis Initial Hypothesis cluster_validation Structural Validation cluster_confirmation Confirmation proposed_structure Proposed Structure of This compound ms Mass Spectrometry (Molecular Weight & Fragmentation) proposed_structure->ms nmr NMR Spectroscopy (Connectivity & Environment) proposed_structure->nmr ftir FTIR Spectroscopy (Functional Groups) proposed_structure->ftir xray X-ray Crystallography (3D Structure - if crystal available) proposed_structure->xray Optional confirmed_structure Confirmed Structure ms->confirmed_structure nmr->confirmed_structure ftir->confirmed_structure xray->confirmed_structure

Logical flow for the comprehensive structural validation of a compound.

Conclusion

The structural validation of this compound is most reliably achieved through the synergistic use of multiple analytical techniques. Mass spectrometry provides a rapid and sensitive method to determine the molecular weight and gain structural insights through fragmentation analysis. However, for unambiguous structure confirmation, it is essential to complement this data with the detailed connectivity information from NMR spectroscopy and functional group identification from FTIR spectroscopy. When a suitable single crystal can be obtained, X-ray crystallography offers the ultimate, definitive proof of the three-dimensional molecular structure. By integrating the data from these complementary techniques, researchers can confidently establish the chemical identity of this compound, a critical step in its further investigation and application.

Comparative Biological Activity of 4-Chloro-2,6-diphenylpyrimidine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of 4-Chloro-2,6-diphenylpyrimidine analogs. The information is collated from various studies to highlight structure-activity relationships and offer insights for future drug discovery efforts.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The this compound core, in particular, offers a versatile platform for the development of novel therapeutic agents due to the reactive chloro group, which allows for various chemical modifications. This guide synthesizes available data to compare the biological performance of its analogs.

Antimicrobial Activity

Substituted pyrimidine derivatives have demonstrated notable efficacy against a range of microbial pathogens. The introduction of different functional groups onto the pyrimidine ring system significantly influences their antimicrobial potential.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various pyrimidine analogs against different microbial strains.

Compound IDStructureTest OrganismMIC (µM/ml)Reference
1 4-(2-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amineS. aureus0.09[1]
E. coli0.18[1]
B. subtilis0.09[1]
C. albicans0.18[1]
2 4-(4-Bromophenyl)-6-(4-nitrophenyl)pyrimidin-2-thiolA. niger0.08[1]
3a 2-morpholinomethylamino-4-(coumarin-3-yl)-6-(2-chlorophenyl)pyrimidineP. citrinum75 µg/mL[2]
4a 2-morpholinomethylamino-4-(coumarin-3-yl)-6-(2-chlorophenyl)pyrimidineE. coli75 µg/mL[2]
7b 1-(3-(4-chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanoneM. tuberculosis H37Rv12.5 µM[3]
7c 1-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanoneM. tuberculosis H37Rv12.5 µM[3]

Note: The presented compounds are structurally related to the core topic but are not direct analogs of this compound. Data is extracted from various sources to provide a broader context of pyrimidine derivatives' antimicrobial activity.

Experimental Protocol: Antimicrobial Susceptibility Testing (Tube Dilution Method)

The antimicrobial activity of the synthesized compounds is determined using the tube dilution method.[1]

  • Preparation of Test Solutions: Stock solutions of the test compounds and standard drugs (e.g., Cefadroxil for bacteria, Fluconazole for fungi) are prepared in a suitable solvent like DMSO.

  • Culture Preparation: Bacterial strains are grown in Nutrient Broth, and fungal strains in Sabouraud Dextrose Broth.

  • Serial Dilution: A series of dilutions of the test compounds and standards are prepared in the respective broth media in test tubes.

  • Inoculation: A standardized suspension of the test microorganism is added to each tube.

  • Incubation: The inoculated tubes are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The lowest concentration of the compound that completely inhibits the visible growth of the microorganism is recorded as the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

Pyrimidine derivatives have been investigated for their anti-inflammatory properties, often targeting key enzymes and signaling pathways involved in the inflammatory response.

Quantitative Anti-inflammatory Data

The following table presents the 50% inhibitory concentration (IC50) values of pyrimidine analogs against cyclooxygenase (COX) enzymes.

Compound IDStructureTargetIC50 (µM)Reference
5 Pyrano[2,3-d]pyrimidine derivativeCOX-20.04 ± 0.09[4]
6 Pyrano[2,3-d]pyrimidine derivativeCOX-20.04 ± 0.02[4]
Celecoxib (Standard) -COX-20.04 ± 0.01[4]
L1 Pyrimidine derivativeCOX-2-[5]
L2 Pyrimidine derivativeCOX-2-[5]

Note: Compounds L1 and L2 showed high selectivity towards COX-2, outperforming piroxicam and achieving results comparable to meloxicam, though specific IC50 values were not provided in the abstract.[5]

Signaling Pathways in Anti-inflammatory Action

anti_inflammatory_pathways

Experimental Protocol: In Vitro COX Inhibition Assay

The ability of compounds to inhibit COX-1 and COX-2 can be evaluated using a colorimetric COX inhibitor screening assay kit.[4]

  • Reagent Preparation: Prepare assay buffer, heme, and standard inhibitors (e.g., Celecoxib for COX-2).

  • Enzyme Preparation: Reconstitute lyophilized COX-1 and COX-2 enzymes.

  • Compound Incubation: Add the test compounds at various concentrations to microplate wells containing the respective COX enzyme and incubate.

  • Initiation of Reaction: Add arachidonic acid to initiate the reaction.

  • Colorimetric Detection: Add a colorimetric substrate that is oxidized by the peroxidase activity of COX, leading to a color change.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 590 nm) using a plate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.

Anticancer Activity

The antiproliferative effects of pyrimidine analogs have been demonstrated against various cancer cell lines. The substitutions on the pyrimidine and phenyl rings play a crucial role in their cytotoxic activity.

Quantitative Anticancer Data

The following table summarizes the percent growth inhibition (PGI) of some 4-chloro-phenol analogs against different cancer cell lines.

Compound IDStructureCell LinePGI (%) at 10 µMReference
6a 4-Chloro-2-((5-phenyl-1,3,4-oxadiazol-2-yl)amino)phenol analogNCI-H52223.32[6]
6d 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol analogMCF724.79[6]
MDA-MB-46826.01[6]
6f 4-Chloro-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol analogUACC-6221.25[6]
NCI-H52220.32[6]
HCT-11620.15[6]
6h 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol analogSNB-1965.12[6]
NCI-H46055.61[6]
SNB-7554.68[6]

Note: These compounds feature a 4-chloro-phenol moiety, which is structurally distinct from 4-chloro-diphenylpyrimidine, but provides valuable insights into the anticancer potential of chlorinated aromatic scaffolds.

Experimental Protocol: In Vitro Anticancer Activity (NCI-60 Sulforhodamine B Assay)

The anticancer activity of the compounds can be assessed against a panel of human cancer cell lines using the Sulforhodamine B (SRB) assay, following the protocol of the National Cancer Institute (NCI).[6]

  • Cell Plating: Cancer cells are seeded in 96-well microtiter plates and incubated to allow for attachment.

  • Compound Treatment: The cells are treated with the test compounds at a specific concentration (e.g., 10 µM) and incubated for 48 hours.

  • Cell Fixation: The cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating.

  • Staining: The TCA is removed, and the plates are washed with water. The cells are then stained with Sulforhodamine B (SRB) solution.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Protein-Bound Dye Solubilization: The bound stain is solubilized with 10 mM trizma base.

  • Absorbance Measurement: The absorbance is read on an automated plate reader at a wavelength of 515 nm.

  • Data Analysis: The percentage growth is calculated relative to the control wells.

Synthesis Workflow

The synthesis of 4-substituted-2,6-diphenylpyrimidine analogs typically involves a nucleophilic aromatic substitution (SNAr) reaction at the C4 position of the pyrimidine ring.

synthesis_workflow Start This compound Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Reagent Nucleophile (e.g., R-NH2, R-OH, R-SH) Reagent->Reaction Product 4-Substituted-2,6-diphenylpyrimidine Analog Library Reaction->Product Base, Solvent

References

A Comparative Review of Synthetic Routes to Diphenylpyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diphenylpyrimidines represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The efficient synthesis of these compounds is therefore of significant interest to the drug discovery and development community. This guide provides a comparative overview of the most common synthetic routes to diphenylpyrimidines, with a focus on reaction efficiency, substrate scope, and experimental feasibility.

Key Synthetic Strategies

Two primary strategies dominate the synthesis of diphenylpyrimidines: the condensation of a 1,3-dicarbonyl equivalent with an amidine source, often involving a chalcone intermediate, and the palladium-catalyzed cross-coupling of a dihalopyrimidine with a phenylboronic acid derivative (Suzuki coupling).

Synthesis from Chalcones and Amidines (Biginelli-type Reaction)

This classical approach involves the cyclocondensation of a 1,3-diphenyl-2-propen-1-one (chalcone) with a suitable amidine, such as guanidine or urea, under basic or acidic conditions. The chalcone precursors are readily synthesized via a Claisen-Schmidt condensation of an acetophenone and a benzaldehyde. This method allows for the facile introduction of a variety of substituents on the phenyl rings.

General Reaction Scheme:

Suzuki Cross-Coupling Reaction

The Suzuki coupling offers a powerful and versatile method for the synthesis of diphenylpyrimidines, starting from a dihalopyrimidine core (e.g., 2,4-dichloropyrimidine or 4,6-dichloropyrimidine). Stepwise or one-pot double coupling with phenylboronic acid allows for the regioselective introduction of phenyl groups. This method is particularly useful for accessing derivatives with different substituents on the pyrimidine ring itself.

General Reaction Scheme:

Comparative Data of Synthetic Routes

The following tables summarize the quantitative data for the synthesis of diphenylpyrimidines via the two main routes, highlighting the differences in reaction conditions, yields, and catalysts.

Table 1: Synthesis of 4,6-Diphenylpyrimidines from Chalcones

EntryAmidine SourceSolventCatalyst/BaseTemperature (°C)Time (h)Yield (%)Reference
1Guanidine HydrochlorideDMF-Reflux4High[1]
2Guanidine CarbonateDMF-1604Good[2]
3Guanidine HydrochlorideEthanol/Water (5:2) + NaOHNaOHReflux (MW)0.1769-80[1]
4UreaEthanolKOHReflux4Moderate[3]
5ThioureaDMSONaHCO₃-256.33[4]

Table 2: Synthesis of 2,4-Diphenylpyrimidines via Suzuki Coupling

EntryDihalopyrimidineCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
12,4-DichloropyrimidinePd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O10024Moderate[5]
22,4-DichloropyrimidinePd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2581[5]
32,4-DichloropyrimidinePd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O55 then 8012 then 1251 (mono) then diarylated[6]

Experimental Protocols

Protocol 1: Synthesis of 4,6-Diphenylpyrimidin-2-amine from Chalcone and Guanidine Hydrochloride[1]

Step 1: Synthesis of 1,3-diphenylprop-2-en-1-one (Chalcone)

  • To a solution of acetophenone (0.01 mol) and benzaldehyde (0.01 mol) in ethanol (20 mL), an aqueous solution of NaOH (40%, 5 mL) is added dropwise with constant stirring at room temperature.

  • The reaction mixture is stirred for 2-3 hours and then poured into crushed ice.

  • The precipitated solid is filtered, washed with water until neutral, dried, and recrystallized from ethanol.

Step 2: Synthesis of 4,6-Diphenylpyrimidin-2-amine

  • A mixture of the chalcone (0.01 mol) and guanidine hydrochloride (0.01 mol) is refluxed in dimethylformamide (DMF, 20 mL) for 4 hours.[1]

  • The reaction mixture is then cooled and poured into ice-cold water.

  • The resulting precipitate is filtered, washed with water, dried, and recrystallized from a suitable solvent like ethanol to afford the pure product.

Protocol 2: One-Pot Double Suzuki Coupling for the Synthesis of 2,4-Diphenylpyrimidine[6]
  • To a reaction vial, add 2,4-dichloropyrimidine (1.0 equiv.), phenylboronic acid (1.05 equiv.), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (3.0 equiv.).

  • Add a degassed solvent mixture of toluene, ethanol, and water (4:1:1 ratio).

  • Heat the reaction mixture at 55 °C for 12 hours.

  • To the same reaction mixture, add a second portion of phenylboronic acid (1.1 equiv.), Pd(PPh₃)₄ (1.5 mol%), and K₂CO₃ (3.0 equiv.).

  • Increase the temperature to 80 °C and stir for an additional 12 hours.

  • After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield 2,4-diphenylpyrimidine.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthetic routes to diphenylpyrimidines.

G cluster_0 Route 1: Chalcone Condensation cluster_1 Route 2: Suzuki Coupling A Acetophenone C Chalcone A->C B Benzaldehyde B->C E 4,6-Diphenylpyrimidine C->E D Guanidine / Urea D->E F Dihalopyrimidine H Mono-phenylpyrimidine F->H G Phenylboronic Acid G->H I Diphenylpyrimidine G->I H->I

Caption: Key Synthetic Routes to Diphenylpyrimidines.

G cluster_chalcone Chalcone Synthesis (Claisen-Schmidt) cluster_pyrimidine_formation Pyrimidine Ring Formation Acetophenone Acetophenone Enolate Enolate Acetophenone->Enolate Base Chalcone Chalcone Enolate->Chalcone + Benzaldehyde Adduct Adduct Chalcone->Adduct + Guanidine Cyclized Intermediate Cyclized Intermediate Adduct->Cyclized Intermediate Intramolecular Cyclization 4,6-Diphenylpyrimidine 4,6-Diphenylpyrimidine Cyclized Intermediate->4,6-Diphenylpyrimidine Dehydration

Caption: Mechanism of Chalcone Route.

G cluster_suzuki Suzuki Coupling Cycle Pd(0) Catalyst Pd(0) Catalyst Oxidative Addition Oxidative Addition Pd(0) Catalyst->Oxidative Addition + Dihalopyrimidine Transmetalation Transmetalation Oxidative Addition->Transmetalation + Phenylboronic Acid Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Base Reductive Elimination->Pd(0) Catalyst Diphenylpyrimidine

Caption: Catalytic Cycle of Suzuki Coupling.

Conclusion

Both the chalcone-based condensation and the Suzuki cross-coupling represent viable and effective methods for the synthesis of diphenylpyrimidines. The choice of synthetic route will largely depend on the desired substitution pattern and the availability of starting materials.

  • The chalcone-based route is often simpler for the synthesis of 2-amino- or 2-hydroxy-4,6-diphenylpyrimidines and allows for a wide variety of substituents on the phenyl rings to be introduced from commercially available acetophenones and benzaldehydes. Microwave-assisted versions of this reaction can significantly reduce reaction times and improve yields.[1][7]

  • The Suzuki coupling provides a more versatile approach for creating C-C bonds at various positions on the pyrimidine ring and is particularly advantageous for synthesizing 2,4-diphenylpyrimidines.[5][6] The development of one-pot procedures has also enhanced the efficiency of this method.[6] Careful control of reaction conditions is necessary to achieve regioselectivity, especially when synthesizing unsymmetrically substituted diphenylpyrimidines.

References

A Quantitative Comparison of Nucleophilic Substitution on the Pyrimidine Ring: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of modern therapeutics. The functionalization of this privileged heterocycle via nucleophilic aromatic substitution (SNAr) is a critical strategy for modulating the physicochemical and pharmacological properties of lead compounds. This guide provides a quantitative analysis of key factors influencing SNAr on the pyrimidine ring, supported by experimental data and detailed protocols to aid in reaction optimization and interpretation.

Executive Summary

Nucleophilic substitution on the pyrimidine ring is a powerful tool for molecular diversification. The inherent electron deficiency of the ring, caused by the two nitrogen atoms, facilitates the attack of nucleophiles, primarily at the C2 and C4 positions.[1] The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate.[2][3] This guide presents a comparative analysis of the quantitative effects of the nucleophile, leaving group, substituent electronics, and solvent on the reaction rate, providing a data-driven framework for experimental design.

Data Presentation: A Quantitative Overview

The following tables summarize key quantitative data for nucleophilic substitution on the pyrimidine ring, allowing for easy comparison of different reaction parameters.

Table 1: The Effect of the Nucleophile on Reaction Rate

The nature of the nucleophile significantly impacts the rate of substitution. The following data presents the second-order rate constants (k2) for the reaction of 2-chloropyrimidine with a variety of nucleophiles in ethanol at 50°C. Generally, stronger, less sterically hindered nucleophiles exhibit faster reaction rates.[4]

Nucleophilek2 (dm³ mol⁻¹ s⁻¹)Relative Rate
OH⁻96.4 x 10⁻⁴1.00
Dimethylamine58.87 x 10⁻⁴0.61
Piperidine21.14 x 10⁻⁴0.22
Methylamine2.13 x 10⁻⁴0.022
Diethylamine0.325 x 10⁻⁴0.0034

Data sourced from Zenodo[4].

Table 2: The Effect of the Leaving Group on Reactivity

The leaving group ability in SNAr reactions on pyrimidines generally follows the trend F > Cl > Br > I. This is because the rate-determining step is typically the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom.[1] While a comprehensive set of directly comparable kinetic data is sparse, the following table illustrates the established qualitative and semi-quantitative trend.

Leaving GroupRelative ReactivityRationale
FHighestHigh electronegativity strongly polarizes the C-X bond, making the carbon more susceptible to nucleophilic attack.[1]
ClHighGood balance of electronegativity and bond strength.[1]
BrModerateLess electronegative than Cl, leading to a less electrophilic carbon center.
ILowestThe C-I bond is the weakest, but the lower electronegativity of iodine makes the carbon less electrophilic, slowing the initial nucleophilic attack.[1]
Table 3: The Effect of Ring Substituents on Regioselectivity

For di-substituted pyrimidines, such as 2,4-dichloropyrimidine, nucleophilic substitution generally occurs preferentially at the C4 position.[1][5] However, this regioselectivity is highly sensitive to the electronic nature of other substituents on the ring.[5]

Substituent at C6Preferred Position of AttackRationaleCalculated Energy Barrier Difference (ΔΔE‡, C4-C2)
HC4The C4 position is generally more electrophilic in unsubstituted 2,4-dichloropyrimidine.[5]-
OMe (Electron-donating)C2The electron-donating group increases the electron density at C4, deactivating it towards nucleophilic attack, and directing the attack to C2.[1][5]+0.76 kcal/mol
NHMe (Electron-donating)C2Similar to the OMe group, the strong electron-donating character directs the substitution to the C2 position.[5]+1.00 kcal/mol

Calculated energy barrier differences are from computational studies and indicate the higher energy of the transition state for C4 attack compared to C2 attack. Data sourced from Chemistry LibreTexts[5].

Table 4: The Effect of Solvent on Reaction Rate

The choice of solvent can significantly influence the rate of SNAr reactions on pyrimidines. Polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophile's salt without strongly solvating the anionic nucleophile, thus enhancing its reactivity.[1]

Solvent SystemRelative Rate TrendRationale
Acetonitrile (ACN) : Dimethyl Sulfoxide (DMSO)FastestHigh dielectric constant of the mixture effectively stabilizes the charged Meisenheimer intermediate.[4]
Acetonitrile (ACN) : Ethanol (EtOH)IntermediateThe protic nature of ethanol can solvate and slightly deactivate the nucleophile through hydrogen bonding.[4]
Acetonitrile (ACN) : Dimethylformamide (DMF)SlowestWhile polar aprotic, the stabilizing effect on the intermediate is less pronounced compared to the ACN:DMSO mixture under the studied conditions.[4]

Data sourced from Zenodo[4].

Experimental Protocols

The following are generalized experimental protocols for conducting nucleophilic aromatic substitution on a chloropyrimidine. Specific conditions such as temperature, reaction time, and purification method will require optimization for each specific substrate and nucleophile combination.

General Protocol for Amination of a Chloropyrimidine
  • Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the chloropyrimidine (1.0 eq.), the amine nucleophile (1.0-1.2 eq.), and a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO, or THF).[1][2]

  • Base Addition: Add a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.) to the reaction mixture. The base acts as a scavenger for the HCl generated during the reaction.[1]

  • Reaction: Stir the reaction mixture at the desired temperature, which can range from room temperature to elevated temperatures (e.g., 80-120 °C).[2] Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Perform an aqueous work-up by adding water and extracting the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[2]

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the desired aminopyrimidine.[1][2]

General Protocol for Thiolation of a Chloropyrimidine
  • Thiolate Formation: In a dry reaction vessel, prepare the thiolate salt by dissolving the thiol (1.1 eq.) in a solution of a suitable base (e.g., sodium hydride, potassium carbonate) (1.1 eq.) in an anhydrous solvent like THF or DMF at room temperature.

  • Nucleophilic Substitution: Add the 4-chloropyrimidine derivative (1.0 eq.) to the freshly prepared thiolate solution.

  • Reaction: Stir the reaction mixture at a suitable temperature (typically ranging from 25-80 °C) for the required duration (1-12 h).[2] Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, perform an aqueous work-up by adding water and extracting the product with an organic solvent. The organic layers are then dried, concentrated, and the crude product is purified by column chromatography or recrystallization.[2]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products pyrimidine Halopyrimidine (Electrophile) meisenheimer Meisenheimer Complex (Resonance Stabilized) pyrimidine->meisenheimer Nucleophilic Attack (RDS) nucleophile Nucleophile (Nu⁻) nucleophile->meisenheimer product Substituted Pyrimidine meisenheimer->product Elimination leaving_group Leaving Group (X⁻) meisenheimer->leaving_group

Caption: Generalized mechanism of nucleophilic aromatic substitution (SNAr) on a pyrimidine ring.

Experimental_Workflow start Start reactants Combine Chloropyrimidine, Nucleophile, Solvent, and Base start->reactants reaction Heat and Stir (Monitor by TLC/LC-MS) reactants->reaction workup Aqueous Work-up and Extraction reaction->workup purification Dry, Concentrate, and Purify workup->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: A typical experimental workflow for nucleophilic substitution on a chloropyrimidine.

Regioselectivity_Factors regioselectivity Regioselectivity (C2 vs. C4 attack) electronic_effects Electronic Effects of Substituents regioselectivity->electronic_effects steric_hindrance Steric Hindrance regioselectivity->steric_hindrance nucleophile_nature Nature of the Nucleophile regioselectivity->nucleophile_nature edg Electron-Donating Groups (EDGs) at C5 or C6 favor C2 attack electronic_effects->edg ewg Electron-Withdrawing Groups (EWGs) at C5 enhance C4 reactivity electronic_effects->ewg

Caption: Key factors influencing the regioselectivity of nucleophilic substitution on the pyrimidine ring.

References

A Comparative Guide to the X-ray Crystal Structure Analysis of Diphenyl-Heterocyclic Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the crystal structures of diphenyl-heterocyclic compounds, with a focus on derivatives of pyrimidine and its close analog, pyridine. Understanding the three-dimensional arrangement of atoms in these molecules is crucial for structure-activity relationship (SAR) studies and rational drug design. The experimental data presented herein is derived from single-crystal X-ray diffraction studies, offering precise insights into their molecular architecture.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for 2,6-diphenylpyridine and two isostructural 2,5-diphenylpyrimidine derivatives. This data allows for a direct comparison of their solid-state conformations and packing arrangements.

Parameter2,6-Diphenylpyridine[1]5-Phenyl-2-(4-n-propoxyphenyl)-pyrimidine5-Phenyl-2-(4-n-butoxyphenyl)-pyrimidine
Formula C₁₇H₁₃NC₁₉H₁₈N₂OC₂₀H₂₀N₂O
Crystal System OrthorhombicMonoclinicMonoclinic
Space Group P2₁2₁2₁P2₁/cP2₁/c
a (Å) 16.1368 (16)12.961 (2)12.116 (1)
b (Å) 12.5371 (14)15.186 (1)15.172 (1)
c (Å) 6.2969 (4)7.882 (1)8.163 (1)
α (˚) 909090
β (˚) 9098.47 (1)97.29 (1)
γ (˚) 909090
Volume (ų) 1273.9 (2)1533.81487.6
Z 444
Dihedral Angle (Pyridine/Pyrimidine vs. Phenyl 1) (˚) 29.68 (18)Not ReportedNot Reported
Dihedral Angle (Pyridine/Pyrimidine vs. Phenyl 2) (˚) 26.58 (17)Not ReportedNot Reported

Experimental Protocols

Synthesis and Crystallization of 2,6-Diphenylpyridine

Synthesis: A mixture of 2,6-dibromopyridine (1.9 g), palladium(II) acetate (0.02 g), and phenylboronic acid (5.5 g) in N,N'-dimethylformamide was prepared. The reaction mixture was stirred under an inert atmosphere and heated. After completion of the reaction, the mixture was cooled, and the product was extracted using an appropriate organic solvent. The crude product was purified by column chromatography to yield 2,6-diphenylpyridine.[1]

Crystallization: Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the purified 2,6-diphenylpyridine in an appropriate solvent system, such as a mixture of ethanol and water.

General Procedure for X-ray Data Collection and Structure Refinement

A suitable single crystal is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature (e.g., 120 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation). The collected data is processed to obtain the unit cell parameters and intensity data. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1]

Visualizations

Workflow for Single-Crystal X-ray Diffraction

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Data_Processing Data Processing Diffraction->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation (CIF) Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure

Caption: Workflow of X-ray Crystal Structure Analysis.

Logical Relationship of Crystallographic Data

logical_relationship cluster_properties Molecular & Crystal Properties cluster_applications Applications Compound Diphenyl-Heterocyclic Compound Molecular_Geometry Molecular Geometry (Bond Lengths, Angles) Compound->Molecular_Geometry Crystal_Packing Crystal Packing (Intermolecular Interactions) Compound->Crystal_Packing Unit_Cell Unit Cell Parameters (a, b, c, α, β, γ) Compound->Unit_Cell SAR Structure-Activity Relationship (SAR) Molecular_Geometry->SAR Crystal_Packing->SAR Material_Science Materials Science Crystal_Packing->Material_Science Drug_Design Rational Drug Design SAR->Drug_Design

Caption: Interrelation of Crystallographic Data and Applications.

References

The Diphenylpyrimidine Core: A Privileged Scaffold in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The diphenylpyrimidine scaffold has emerged as a cornerstone in contemporary medicinal chemistry, particularly in the design of targeted therapies. Its unique structural and physicochemical properties offer distinct advantages, leading to the development of potent and selective inhibitors for a range of therapeutic targets, most notably protein kinases. This guide provides a comprehensive comparison of the diphenylpyrimidine core against other common scaffolds, supported by experimental data, detailed protocols, and visualizations of relevant signaling pathways.

Physicochemical and Structural Advantages of the Diphenylpyrimidine Core

The diphenylpyrimidine motif confers several advantageous properties that make it a favored scaffold in drug design:

  • Versatile Substitution Patterns: The pyrimidine ring offers multiple sites for substitution (positions 2, 4, 5, and 6), allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.[1]

  • Hydrogen Bonding Capabilities: The nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors, facilitating strong and specific interactions with the hinge region of many kinase active sites.[1] This interaction is a hallmark of many Type I kinase inhibitors.

  • Bioisosteric Replacement: The pyrimidine ring is often employed as a bioisostere for other aromatic systems, such as a phenyl ring.[1] This substitution can improve metabolic stability and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2][3]

  • Favorable Physicochemical Properties: Kinase inhibitors often possess higher molecular weights and lipophilicity compared to other oral drugs.[4][5][6] The diphenylpyrimidine scaffold provides a balance, offering sufficient structural complexity for high-affinity binding while allowing for modifications to maintain drug-like properties.

Comparative Analysis of Diphenylpyrimidine-Based Kinase Inhibitors

The advantages of the diphenylpyrimidine core are evident when comparing the performance of drugs and clinical candidates featuring this scaffold against those with alternative core structures targeting the same enzyme.

Bruton's Tyrosine Kinase (BTK) Inhibitors

Ibrutinib, a first-in-class BTK inhibitor, features a pyrazolo[3,4-d]pyrimidine core. While highly effective, it exhibits off-target activity.[7][8] Some diphenylpyrimidine-based BTK inhibitors have been developed with the aim of improving selectivity.

Compound Scaffold BTK IC50 (nM) Selectivity Profile Reference
IbrutinibPyrazolo[3,4-d]pyrimidine0.5Also inhibits other kinases like EGFR, TEC, and ITK.[9]
AcalabrutinibPyrrolopyrimidine<5More selective than ibrutinib, with minimal activity against EGFR, ITK, and TEC.[10]
Diphenylpyrimidine Derivative (Example) Diphenylpyrimidine36Potent BTK inhibition.[7]
Focal Adhesion Kinase (FAK) Inhibitors

FAK is a non-receptor tyrosine kinase implicated in cancer cell migration and survival. Several FAK inhibitors with different scaffolds are in clinical development.

Compound Scaffold FAK IC50 (nM) Reference
VS-6063 (Defactinib)Pyridine2.5[11]
GSK2256098Pyrimidine0.4[11]
TAE-226 Diphenylpyrimidine5.5[11]
Phosphamide-containing Diphenylpyrimidine (Compound 7e) Diphenylpyrimidine4.65[12]
Histone Deacetylase 6 (HDAC6) Inhibitors

While the primary application of the diphenylpyrimidine core is in kinase inhibition, its versatility extends to other target classes. A novel diphenylpyrimidine derivative has been identified as a potent and selective HDAC6 inhibitor.

Compound Scaffold HDAC6 IC50 (nM) Cellular Activity Reference
Vorinostat (SAHA)Hydroxamic Acid~10Pan-HDAC inhibitor.[13]
Diphenylpyrimidine Derivative (15b) DiphenylpyrimidineSelective for HDAC6Alleviates atopic dermatitis in mouse models.

Signaling Pathways Targeted by Diphenylpyrimidine-Based Drugs

The following diagrams illustrate key signaling pathways modulated by drugs incorporating the diphenylpyrimidine scaffold.

FAK_Signaling Integrin Integrins FAK FAK Integrin->FAK Activation Src Src FAK->Src Recruitment & Activation Grb2 Grb2 FAK->Grb2 PI3K PI3K FAK->PI3K p130Cas p130Cas FAK->p130Cas Src->FAK Src->p130Cas Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Crk Crk p130Cas->Crk DOCK180 DOCK180 Crk->DOCK180 Rac1 Rac1 DOCK180->Rac1 Cell_Migration Cell Migration Rac1->Cell_Migration

Focal Adhesion Kinase (FAK) Signaling Pathway

BTK_Signaling BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK BTK Syk->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB Gene_Expression Gene Expression NFkB->Gene_Expression

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

HDAC6_Signaling HDAC6 HDAC6 alpha_Tubulin α-Tubulin HDAC6->alpha_Tubulin Deacetylation HSP90 HSP90 HDAC6->HSP90 Deacetylation Inflammatory_Pathways Inflammatory Pathways (TLR4/MAPK, STAT3, NF-κB) HDAC6->Inflammatory_Pathways Modulation Microtubule_Dynamics Microtubule Dynamics alpha_Tubulin->Microtubule_Dynamics Protein_Folding Protein Folding & Stability HSP90->Protein_Folding

HDAC6 Cellular Functions

Experimental Protocols

This section provides an overview of common experimental methods used to evaluate the efficacy of diphenylpyrimidine-based compounds.

General Synthesis of the Diphenylpyrimidine Core

A common synthetic route to the diphenylpyrimidine core involves the condensation of a substituted chalcone with guanidine nitrate.

Synthesis_Workflow start Substituted Acetophenone chalcone Chalcone Intermediate start->chalcone Claisen-Schmidt Condensation aldehyde Aromatic Aldehyde aldehyde->chalcone dppy Diphenylpyrimidine Core chalcone->dppy Cyclocondensation guanidine Guanidine Nitrate guanidine->dppy derivatives Further Derivatization dppy->derivatives

General Synthetic Workflow for Diphenylpyrimidine Core

Procedure:

  • Chalcone Synthesis: An appropriately substituted acetophenone is reacted with an aromatic aldehyde in the presence of a base (e.g., NaOH or KOH) in a suitable solvent like ethanol. The reaction mixture is typically stirred at room temperature until completion. The resulting chalcone intermediate is then isolated and purified.

  • Cyclocondensation: The purified chalcone is refluxed with guanidine nitrate in the presence of a base (e.g., sodium ethoxide) in a solvent such as ethanol. The reaction progress is monitored by thin-layer chromatography.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated, filtered, and purified by recrystallization or column chromatography to yield the diphenylpyrimidine core.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[14][15][16]

Materials:

  • Kinase of interest

  • Substrate peptide/protein

  • ATP

  • Test compounds (diphenylpyrimidine derivatives and controls)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, substrate, and test compound at various concentrations in the appropriate kinase buffer.

    • Initiate the reaction by adding ATP.

    • Incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection:

    • Add Kinase Detection Reagent to convert the ADP generated to ATP and to provide luciferase and luciferin.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition:

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis of Signaling Pathways

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling molecules following treatment with a diphenylpyrimidine-based inhibitor.[7][20][21]

Materials:

  • Cell line of interest

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (total and phospho-specific for target proteins)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound for a specified time, then lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane, incubate with the secondary antibody, and detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Compare the levels of phosphorylated protein to total protein to assess the effect of the inhibitor.

Conclusion

The diphenylpyrimidine core represents a highly valuable scaffold in modern drug design, offering a unique combination of structural versatility and favorable physicochemical properties. As demonstrated by the comparative data, diphenylpyrimidine-based compounds are highly competitive with other classes of inhibitors, often exhibiting potent and selective activity against a range of therapeutic targets. The detailed experimental protocols provided herein offer a framework for the continued exploration and optimization of this privileged scaffold in the pursuit of novel and effective therapeutics.

References

Safety Operating Guide

Proper Disposal of 4-Chloro-2,6-diphenylpyrimidine: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the safe handling and disposal of chemical compounds are paramount to ensuring a secure work environment and maintaining environmental compliance. This guide provides detailed, step-by-step procedures for the proper disposal of 4-Chloro-2,6-diphenylpyrimidine, a critical aspect of laboratory safety and chemical management.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. The selection of protective equipment should be based on the concentration and quantity of the substance being handled.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or tight-sealing safety goggles.Protects against splashes and airborne particles.[1][2][3]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile).Prevents skin contact. Gloves should be inspected before use and disposed of properly after.[3]
Skin Protection Laboratory coat and long-sleeved clothing.Minimizes the risk of skin exposure.[1][3]
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if generating dust or if exposure limits are exceeded.[1][2][3][4]Reduces the risk of inhalation.[3]

In the event of a spill, the area should be immediately cleared of all personnel. For minor spills, clean up promptly using dry methods to avoid generating dust. For major spills, alert the appropriate safety personnel at your institution.[3]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.

1. Waste Collection and Storage:

  • Collect waste this compound and any contaminated materials (e.g., absorbent paper, gloves) in a suitable, clearly labeled, and closed container.[1][5][6]

  • Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[1][7]

  • Ensure that the storage area has appropriate safety equipment, such as eyewash stations and safety showers, in close proximity.[1][2][4]

2. Waste Disposal:

  • The primary method for the disposal of this compound is through an approved hazardous waste disposal plant.[1][2][4][5][7][8][9]

  • This may involve removal to a licensed chemical destruction facility or controlled incineration with flue gas scrubbing.[5]

  • Do not dispose of this chemical down the drain or into sewer systems.[5]

  • Chemical waste generators are responsible for correctly classifying the waste and must consult local, regional, and national hazardous waste regulations to ensure full compliance.[7][9]

3. Contaminated Packaging:

  • Empty containers that held this compound should be triple-rinsed with an appropriate solvent.

  • The rinsate from the cleaning process must be collected and disposed of as hazardous waste.[10]

  • After thorough cleaning and removal or defacing of the original label, the container may be recycled or disposed of as regular waste, in accordance with institutional policies.[10][11]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Step 1: Don Appropriate Personal Protective Equipment (PPE) start->ppe collect_waste Step 2: Collect Waste in a Labeled, Sealed Container ppe->collect_waste storage Step 3: Store Container in a Cool, Dry, Well-Ventilated Area collect_waste->storage disposal_decision Step 4: Arrange for Disposal via Approved Waste Management Service storage->disposal_decision incineration Option A: Controlled Incineration disposal_decision->incineration Professional Disposal chemical_destruction Option B: Licensed Chemical Destruction Plant disposal_decision->chemical_destruction Professional Disposal end End: Compliant Disposal of This compound incineration->end chemical_destruction->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 4-Chloro-2,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, operational procedures, and disposal plans for handling 4-Chloro-2,6-diphenylpyrimidine (CAS No. 29509-91-9). Given the limited availability of a comprehensive safety data sheet for this specific compound, the following recommendations are based on best practices for handling similar chlorinated pyrimidine and aromatic chloride compounds.

Immediate Safety Information

This compound is classified with the GHS07 pictogram, indicating a warning for potential hazards.[1] It is crucial to handle this compound with care to avoid direct contact and inhalation.

First Aid Measures

Exposure RouteFirst Aid Protocol
Skin Contact Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice/attention.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] If eye irritation persists, seek medical advice/attention.[2]
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[2][3] Call a poison center or doctor if you feel unwell.[2]
Ingestion Clean mouth with water and drink plenty of water afterwards.[4] Seek medical attention if symptoms occur.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection TypeEquipmentSpecifications & Rationale
Eye and Face Protection Safety Goggles and Face ShieldTight-sealing safety goggles are mandatory to protect against dust particles and splashes.[4][5] A face shield should be worn over goggles when there is a risk of significant splashing.[6]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are recommended for short-term protection.[5][6] For prolonged contact, consult the glove manufacturer's resistance guide. Always inspect gloves for integrity before use.[5][6]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned.[5][6] For tasks with a higher risk of splashes, a chemical-resistant apron is also recommended.[5]
Respiratory Protection NIOSH/MSHA or EN 149 Approved RespiratorA respirator should be used if engineering controls like a fume hood are not available or if exposure limits may be exceeded. A particulate filter conforming to EN 143 is recommended for solid compounds.[4][5]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is essential for minimizing risk.

cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling Inspect Container Inspect Container Don PPE Don PPE Inspect Container->Don PPE If container is intact Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh and Dispense Weigh and Dispense Prepare Work Area->Weigh and Dispense Perform Experiment Perform Experiment Weigh and Dispense->Perform Experiment Decontaminate Decontaminate Perform Experiment->Decontaminate Doff PPE Doff PPE Decontaminate->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Standard Operating Procedure for Handling this compound.

Detailed Steps:

  • Pre-Handling:

    • Inspect Container: Upon receipt, visually inspect the container for any signs of damage or leaks.

    • Don PPE: Put on all required personal protective equipment as detailed in the table above.

    • Prepare Work Area: Ensure the work area is clean and organized. All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation of dust or aerosols.[6]

  • Handling:

    • Weigh and Dispense: Use clean, dry, and appropriate laboratory equipment (e.g., spatulas, glassware). Avoid creating dust.

    • Perform Experiment: Carry out the experimental procedure, avoiding direct contact with skin, eyes, and clothing.[1] Do not breathe in dust.

  • Post-Handling:

    • Decontaminate: Clean all equipment and the work area thoroughly.

    • Doff PPE: Remove PPE in the correct order to avoid cross-contamination.

    • Wash Hands: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

cluster_waste_collection Waste Collection cluster_waste_storage Waste Storage cluster_disposal Disposal Solid Waste Solid Waste Label Container Label Container Solid Waste->Label Container Contaminated Materials Contaminated Materials Contaminated Materials->Label Container Store Securely Store Securely Label Container->Store Securely Arrange Pickup Arrange Pickup Store Securely->Arrange Pickup

Caption: Waste Disposal Workflow for this compound.

Detailed Steps:

  • Waste Segregation and Collection:

    • Solid Waste: Collect any unused or waste this compound in a clearly labeled, sealed, and appropriate hazardous waste container.

    • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of in a designated hazardous waste container.[6]

  • Storage:

    • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[4]

    • Keep containers tightly closed.[4]

  • Disposal:

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not empty into drains.[4]

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2,6-diphenylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-2,6-diphenylpyrimidine

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